Dibutylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDAXLFBXTEQA-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N, Array | |
| Record name | DI-N-BUTYLAMINE | |
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| Record name | DI-n-BUTYLAMINE | |
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Related CAS |
6287-40-7 (hydrochloride), 71230-78-9 (phosphate[3:1]) | |
| Record name | Dibutylamine | |
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DSSTOX Substance ID |
DTXSID7024952 | |
| Record name | N-Butyl-1-butanamine | |
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Molecular Weight |
129.24 g/mol | |
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Physical Description |
Di-n-butylamine appears as a yellow-colored liquid with a amine-like odor. Denser than water. Very corrosive, may burn skin, eyes, and mucous membranes. Flash point 125 °F. Combustible. Produce toxic oxides of nitrogen when burned. Used to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | 1-Butanamine, N-butyl- | |
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Boiling Point |
318 to 320 °F at 760 mmHg (NTP, 1992), 159-160 °C, 159 °C | |
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| Record name | DIBUTYLAMINE | |
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Flash Point |
125 °F (NTP, 1992), 57 °C, 57 °C (open cup), 51.6 °C (open cup), 47 °C | |
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Solubility |
Soluble (NTP, 1992), Sol in alcohol, Very sol in ether and ethanol; sol in acetone, 3500 mg/l in water @ 25 °C, Solubility in water, g/100ml: 0.35 (slightly soluble) | |
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Density |
0.759 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7601 @ 20 °C/4 °C, Density (at 20 °C): 0.76 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
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Vapor Density |
4.46 (air= 1), Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
0 mmHg (USCG, 1999), 2.59 [mmHg], 2.59 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.27 | |
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Color/Form |
Liquid, Colorless | |
CAS No. |
111-92-2 | |
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| Record name | 1-Butanamine, N-butyl- | |
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Melting Point |
-76 to -74 °F (NTP, 1992), -60 to -59 °C, -59 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Dibutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylamine (DBA), a secondary amine with the chemical formula (C₄H₉)₂NH, is a versatile and important compound in various chemical and industrial applications. Its utility spans from being a corrosion inhibitor and a manufacturing intermediate for emulsifiers, to a flotation agent and a catalyst in vulcanization processes.[1] For professionals in research, science, and drug development, a thorough understanding of its chemical and physical properties is paramount for its safe handling, effective use in synthesis, and for predicting its behavior in various experimental and industrial settings. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key chemical reaction.
Chemical and Physical Properties
This compound is a colorless to yellow liquid characterized by a distinct amine-like or ammonia-like odor.[2][3] It is a flammable and corrosive compound, necessitating careful handling and storage.[2][4] The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉N | [2] |
| Molecular Weight | 129.24 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [2][3] |
| Odor | Amine-like, fishy, ammoniacal | [2][5] |
| CAS Number | 111-92-2 | [4] |
| IUPAC Name | N-butylbutan-1-amine | [2] |
Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Boiling Point | 159 °C to 161 °C | at 760 mmHg | [3][6] |
| Melting Point | -62 °C to -59 °C | [7][8] | |
| Density | 0.767 g/mL | at 25 °C | [3][6] |
| 0.759 g/cm³ | at 20 °C | [9] | |
| Flash Point | 40.5 °C to 47 °C | Closed Cup | [3][7] |
| 125 °F | Open Cup | [9] | |
| Solubility in Water | 3.8 g/L to 4.7 g/L | at 20-25 °C | [5][6] |
| Vapor Pressure | 1.9 mmHg to 2.59 mmHg | at 20-25 °C | [2][6] |
| Vapor Density | 4.46 (air = 1) | [2][6] | |
| Refractive Index | 1.417 to 1.4177 | at 20 °C | [2][3] |
| Autoignition Temp. | 260 °C to 312 °C | [3][5] | |
| logP (o/w) | 2.83 | [2] | |
| pKa | 11.25 | at 21 °C | [10] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is crucial for its application and safety. The following are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.
Methodology (based on ASTM D1120):
A suitable method for determining the boiling point of this compound is based on the principles outlined in ASTM D1120 "Standard Test Method for Boiling Point of Engine Coolants".
-
Apparatus: A round-bottom flask of appropriate size, a heating mantle, a condenser, a calibrated thermometer, and boiling chips.
-
Procedure: a. Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling. b. Assemble the distillation apparatus with the flask securely placed in the heating mantle and the condenser attached vertically. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. c. Begin heating the flask gently with the heating mantle. d. As the liquid heats, vapors will rise and begin to condense on the thermometer bulb. e. The temperature will stabilize at the boiling point of the liquid. Record the temperature at which the liquid is boiling and there is a continuous condensation of vapor on the thermometer. f. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. Since this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it freezes and then gently warming it to observe the melting temperature.
Methodology:
-
Apparatus: A small test tube, a cooling bath (e.g., dry ice/acetone), a calibrated low-temperature thermometer or thermocouple, and a stirring rod.
-
Procedure: a. Place a small sample of this compound in the test tube. b. Immerse the test tube in the cooling bath, stirring the sample gently with the thermometer or stirring rod. c. Observe the temperature at which the liquid solidifies (freezing point). d. Remove the test tube from the cooling bath and allow it to warm up slowly at room temperature. e. The temperature at which the solid begins to melt and the temperature at which the last crystal disappears is recorded as the melting point range. For a pure substance, this range should be narrow.
Determination of Density
Density is the mass of a substance per unit volume. It is an important physical property that can be used to identify a substance and to determine its purity.
Methodology (using a pycnometer):
-
Apparatus: A pycnometer (a glass flask with a precise volume), a calibrated analytical balance, and a constant temperature water bath.
-
Procedure: a. Clean and dry the pycnometer thoroughly and determine its mass (m₁). b. Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. c. Adjust the volume of the water to the pycnometer's calibration mark and weigh it (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer is the mass of the water divided by the known density of water at that temperature. d. Empty and dry the pycnometer. e. Fill the pycnometer with this compound, bring it to the same constant temperature, adjust the volume to the calibration mark, and weigh it (m₃). f. The mass of the this compound is (m₃ - m₁). g. The density of this compound is calculated by dividing its mass by the volume of the pycnometer.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter.
Methodology (based on ASTM D93 - Pensky-Martens Closed Cup Tester):
-
Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid that has openings for a thermometer, a stirrer, and an ignition source.
-
Procedure: a. Pour the sample of this compound into the test cup up to the marked level. b. Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring. c. At regular temperature intervals, apply the test flame by dipping it into the vapor space of the cup through the opening in the lid. d. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.
Chemical Reactivity and Signaling Pathways
This compound, as a secondary amine, exhibits characteristic reactivity. It is a weak base and reacts with acids to form salts. One of the most significant reactions from a toxicological and regulatory perspective, particularly in the context of drug development, is its reaction with nitrosating agents to form N-nitrosothis compound, a potential carcinogen.
N-Nitrosation of this compound
The formation of N-nitrosamines from secondary amines like this compound can occur in the presence of nitrite (B80452) salts under acidic conditions. This reaction is of concern in the pharmaceutical industry as it can lead to the formation of genotoxic impurities in drug products.
The simplified reaction pathway is as follows:
-
In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).
-
Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.
-
The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic nitrogen of the nitrosating agent.
-
Subsequent deprotonation leads to the formation of N-nitrosothis compound.
Below is a Graphviz diagram illustrating this reaction pathway.
Caption: Reaction pathway for the N-nitrosation of this compound.
Conclusion
This technical guide has provided a detailed overview of the essential chemical and physical properties of this compound. The tabulated data offers a quick and accessible reference for laboratory and industrial applications. The outlined experimental protocols, based on standard methodologies, provide a framework for the accurate determination of these properties. The visualization of the N-nitrosation reaction highlights a key area of chemical reactivity relevant to safety and regulatory considerations in drug development and other fields. A thorough understanding of these fundamental characteristics is crucial for the safe and effective utilization of this compound in scientific research and industrial processes.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. chemhaven.org [chemhaven.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 8. mt.com [mt.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Investigation of the Formaldehyde-Catalyzed NNitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Dibutylamine from Butanol and Ammonia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of dibutylamine from butanol and ammonia (B1221849), a core process in industrial organic chemistry. This compound is a versatile chemical intermediate with applications in the manufacturing of rubber accelerators, corrosion inhibitors, emulsifiers, dyes, and pesticides.[1] This document details the fundamental reaction pathways, catalytic systems, and experimental protocols, supported by quantitative data and process visualizations to facilitate laboratory and pilot-scale production.
Core Reaction and Mechanism
The synthesis of this compound from butanol and ammonia proceeds via a reductive amination pathway. This process typically involves the catalytic dehydrogenation of butanol to butyraldehyde (B50154), which then reacts with ammonia to form an imine intermediate. The subsequent hydrogenation of this imine yields this compound. The overall reaction can be summarized as follows:
2 CH₃CH₂CH₂CH₂OH + NH₃ → (CH₃CH₂CH₂CH₂)₂NH + 2 H₂O
The reaction mechanism involves several equilibrium steps. The initial dehydrogenation of butanol to butyraldehyde is a key rate-limiting step. The butyraldehyde then undergoes condensation with ammonia to form butylamine, which can further react with another molecule of butyraldehyde to form a secondary imine. Hydrogenation of these imine intermediates leads to the formation of primary (butylamine), secondary (this compound), and tertiary (tributylamine) amines. Controlling the reaction conditions and catalyst selection is crucial to maximize the selectivity towards the desired this compound product. The presence of hydrogen is often necessary to facilitate the hydrogenation of the imine and to maintain catalyst activity.[2]
Catalytic Systems
The choice of catalyst is paramount in directing the selectivity of the amination reaction. Two primary methods are prevalent in industrial synthesis:
-
High-Temperature/Pressure Catalysis: This method involves passing butanol and ammonia over alumina (B75360) or silica (B1680970) catalysts at temperatures of 300-500°C and under pressure.[3]
-
Catalytic Dehydrogenation: This approach utilizes dehydrogenation catalysts, such as those based on nickel, cobalt, or copper, often in the presence of hydrogen.[3]
Raney® Nickel is a frequently employed catalyst due to its high activity in hydrogenation and alcohol amination.[4] Cobalt-based catalysts have also been shown to be effective, with studies indicating that well-dispersed metallic Co⁰ nanoparticles promote selective C-N bond formation.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the amination of butanols, providing a comparative overview of different catalytic systems and reaction conditions.
| Catalyst | Alcohol | Temperature (°C) | Pressure (bar) | Molar Ratios (NH₃/Alcohol/H₂) | Butanol Conversion (%) | This compound Selectivity/Yield (%) | Reference |
| Alumina/Silica | n-Butanol | 300-500 | High Pressure | Not Specified | Not Specified | Not Specified | [3] |
| Dehydrogenation Catalyst | n-Butanol | Not Specified | Not Specified | With H₂ | Not Specified | Not Specified | [3] |
| Vanadium-modified Raney® Ni | Isobutanol | 240 | 13 | 1.7 / 1 / 3.23 | 92 | 72 (Yield) | [5] |
| Cobalt (unspecified) | 1-Butanol | 140 | 1 | 7 / 1 / - | Variable | Variable (focus on primary amine) | [6] |
| Ni/Al₂O₃ | n-Butanol | Not Specified | Not Specified | Not Specified | Not Specified | Compared with Pd/Al₂O₃ | [2] |
Note: Data for direct this compound synthesis is limited in publicly available literature; some data is for similar reactions (isobutanol) or focuses on the primary amine product.
Experimental Protocols
The following protocols are synthesized from methodologies reported for similar alcohol amination reactions and represent a general procedure for the laboratory or pilot-plant scale synthesis of this compound.
Catalyst Preparation and Activation (Example: Raney® Nickel)
-
Leaching: A nickel-aluminum alloy is treated with a concentrated sodium hydroxide (B78521) solution to selectively leach out the aluminum, creating a porous nickel catalyst.
-
Washing: The prepared Raney® Nickel is washed repeatedly with deionized water until the washings are neutral to remove residual sodium hydroxide and aluminates.
-
Solvent Exchange: The water is displaced by washing the catalyst with a solvent compatible with the reaction, such as butanol or a high-boiling point alcohol (e.g., t-amyl alcohol).
This compound Synthesis in a High-Pressure Autoclave
-
Reactor Charging: A high-pressure autoclave reactor is charged with butanol and the activated catalyst (e.g., Raney® Nickel). The catalyst loading is typically in the range of 5-10% by weight of the alcohol.
-
Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen if it is used as a co-reactant.
-
Ammonia Introduction: Liquid ammonia is charged into the reactor to the desired molar ratio relative to butanol.
-
Reaction Conditions: The reactor is heated to the target temperature (e.g., 120-240°C) and pressurized with hydrogen to the desired pressure (e.g., 7-50 bar). The reaction mixture is stirred vigorously for a specified duration (e.g., 18 hours).
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.
-
Catalyst Removal: The reaction mixture is filtered to remove the catalyst. The catalyst can be washed with a solvent to recover any adsorbed product.
-
Product Isolation and Purification: The crude product mixture, containing this compound, unreacted butanol, butylamine, tributylamine, and water, is subjected to purification.
Product Purification
-
Distillation: Fractional distillation is the primary method for separating the components of the reaction mixture based on their boiling points.
-
Extraction: Liquid-liquid extraction can be employed to separate the amines from unreacted alcohol and water. For instance, the mixture can be treated with a mineral acid to form amine salts, which are water-soluble. The aqueous layer containing the amine salts is then separated from the organic layer containing the alcohol. The amines are subsequently liberated by treatment with a base (e.g., sodium hydroxide) and can be further purified by distillation.[7]
Process Workflow Visualization
This technical guide provides a foundational understanding of the synthesis of this compound from butanol and ammonia. For specific applications, further optimization of catalysts and reaction conditions may be necessary to achieve desired yields and selectivity.
References
- 1. This compound | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. US2180006A - Process for the separation and refining of amines - Google Patents [patents.google.com]
Dibutylamine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of dibutylamine, a secondary amine with significant applications in organic synthesis and as an intermediate in the manufacturing of various commercial products. This document summarizes its core chemical data, presents its molecular structure, and offers a detailed table of its physical and chemical properties.
Core Chemical Identity
This compound, also known as di-n-butylamine or N-butyl-1-butanamine, is an organic compound classified as a secondary amine.[1] It consists of a central nitrogen atom bonded to two n-butyl groups. Its chemical structure and properties make it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals.[2][3]
Molecular Formula and Weight
The chemical formula for this compound is C8H19N .[1][4][5] Its linear formula can be represented as (CH3CH2CH2CH2)2NH.[1] Based on its atomic composition, the molecular weight of this compound is approximately 129.24 g/mol .[1]
Physicochemical Properties
This compound is a colorless to yellow liquid with a characteristic amine-like or fishy odor.[1][4] It is a flammable and corrosive compound that should be handled with appropriate safety precautions.[1][4] A comprehensive summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C8H19N | - |
| Molecular Weight | 129.24 | g/mol |
| Appearance | Colorless to yellow liquid | - |
| Odor | Amine-like, fishy | - |
| Boiling Point | 159 - 161 | °C |
| Melting Point | -62 to -61.9 | °C |
| Density | 0.767 | g/mL at 25 °C |
| Solubility in Water | 4.7 | g/L |
| Flash Point | 40 - 47 | °C |
| Autoignition Temperature | 260 | °C |
Data compiled from multiple sources.[1][4][6][7]
Molecular Structure Visualization
The structural arrangement of this compound is crucial for understanding its reactivity and interactions. The following diagram, generated using the DOT language, illustrates the connectivity of atoms within the this compound molecule.
Caption: Molecular structure of this compound (C8H19N).
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties listed above can be found in standard chemical handbooks and databases such as the Handbook of Chemistry and Physics and PubChem. These methods typically involve techniques like gas chromatography-mass spectrometry (GC-MS) for purity and identification, differential scanning calorimetry (DSC) for melting and boiling points, and densitometry for density measurements. For safety and handling protocols, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. This compound | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. Di-n-butylamine, 98+% | Fisher Scientific [fishersci.ca]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. productcatalog.eastman.com [productcatalog.eastman.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. This compound | 111-92-2 [chemicalbook.com]
An In-depth Technical Guide to Dibutylamine: Physical Properties, Experimental Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of dibutylamine, detailed experimental methodologies for determining its boiling and melting points, and a summary of its applications relevant to research and development.
Physicochemical Properties of this compound
This compound, also known as di-n-butylamine, is a secondary amine with the chemical formula (CH₃CH₂CH₂CH₂)₂NH. It is a colorless to yellow liquid with a characteristic amine-like or fishy odor.[1] The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉N | [2] |
| Molecular Weight | 129.24 g/mol | [2][3] |
| Boiling Point | 159 °C to 161 °C at 760 mmHg | [4][5][6] |
| Melting Point | -62 °C to -61.9 °C | [1][4][5][6] |
| Density | 0.767 g/mL at 25 °C | [5][6] |
| Vapor Pressure | 1.9 mmHg at 20 °C | [5] |
| Flash Point | 40.5 °C (closed cup) | [5] |
| Autoignition Temperature | 260 °C | [4][6] |
| Solubility in Water | 3.8 g/L at 20 °C | [5] |
| Refractive Index | 1.417 at 20 °C | [5] |
| CAS Number | 111-92-2 | [4][7] |
Experimental Protocols for Boiling and Melting Point Determination
Accurate determination of boiling and melting points is crucial for the characterization and purity assessment of chemical compounds. Standardized methods from pharmacopeias and standards organizations provide reliable protocols.
2.1. Melting Point Determination (Capillary Method)
The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[8] The United States Pharmacopeia (USP) chapter <741> provides detailed procedures.[4][9]
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range.
Apparatus:
-
Melting point apparatus with a heating block or oil bath
-
Calibrated thermometer or temperature sensor
-
Glass capillary tubes (typically 0.8-1.2 mm internal diameter)[4][9]
Procedure (summary of USP <741> Class Ia):
-
Sample Preparation: The sample must be completely dry and finely powdered.
-
Capillary Tube Filling: A small amount of the powdered sample is introduced into a capillary tube and packed to a height of 2.5-3.5 mm.[9]
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a constant, slow rate (e.g., 1 °C/minute) near the expected melting point.[9]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
-
Purity Indication: A narrow melting range is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[6]
2.2. Boiling Point Determination (Micro-Reflux Method)
For liquid samples, the boiling point can be determined using a micro-reflux method, which is suitable for small sample volumes.
Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the refluxing liquid is measured.
Apparatus:
-
Heating block or oil bath
-
Small test tube or vial
-
Calibrated thermometer or temperature sensor
-
Boiling chips or a small stir bar to ensure smooth boiling
Procedure:
-
Sample Preparation: Place a small volume (e.g., 0.5 mL) of the liquid sample into a test tube with a boiling chip or stir bar.
-
Apparatus Setup: Clamp the test tube in the heating block. Position the thermometer so that the bulb is just above the surface of the liquid.
-
Heating: Heat the sample gently. As the liquid boils, a ring of condensing vapor will be visible on the walls of the test tube. Adjust the thermometer so that the bulb is at the level of this reflux ring.
-
Measurement: The stable temperature reading on the thermometer at the reflux ring corresponds to the boiling point of the liquid. It is important to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the determination of the physical properties of a chemical substance.
Caption: A flowchart illustrating the key steps in determining the melting and boiling points of a chemical substance.
Applications of this compound in Research and Development
This compound is a versatile chemical intermediate with a wide range of applications in various industries, including pharmaceuticals and agrochemicals.[7][10] Its utility in a research and drug development context primarily stems from its role as a building block and catalyst in organic synthesis.
-
Pharmaceutical Intermediate: this compound is used in the synthesis of various active pharmaceutical ingredients (APIs).[3] It can serve as a precursor for more complex molecules and is used in the production of compounds with potential therapeutic activity.[6]
-
Solubilizing Agent: In pharmaceutical formulations, it can be used to enhance the solubility of poorly soluble active ingredients, thereby improving their bioavailability.[3]
-
Corrosion Inhibitor: Its properties as a corrosion inhibitor make it useful in protecting metallic equipment and in various industrial processes.[1][4][10]
-
Rubber Vulcanization Accelerator: It is a key component in the synthesis of accelerators used in the rubber industry, such as dithiocarbamates.[4][7]
-
Catalyst: this compound can act as an efficient organocatalyst in various chemical reactions, including the synthesis of pharmacologically relevant heterocyclic compounds like pyranopyrimidine derivatives.[6]
-
Synthesis of Fine Chemicals: It is a crucial intermediate in the production of emulsifiers, dyes, pesticides, and other fine chemicals.[4][8][10]
Visualization of this compound Applications
The following diagram provides a summary of the major application areas for this compound.
Caption: A diagram illustrating the diverse applications of this compound in various sectors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Di-N-butylamine Dealer and Distributor | Di-N-butylamine Supplier | Di-N-butylamine Stockist | Di-N-butylamine Importers [multichemindia.com]
- 4. nbinno.com [nbinno.com]
- 5. tceq.texas.gov [tceq.texas.gov]
- 6. 二正丁胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. products.basf.com [products.basf.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Di-N-Butylamine | Eastman [eastman.com]
- 10. nbinno.com [nbinno.com]
A Technical Guide to the Solubility of Dibutylamine in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of dibutylamine, a secondary aliphatic amine. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and purification processes. This guide synthesizes available quantitative data, outlines experimental methodologies for solubility determination, and illustrates the key factors governing its behavior in various media.
Principles of this compound Solubility
This compound [(CH₃CH₂CH₂CH₂)₂NH] is a secondary amine composed of a polar amine group and two nonpolar n-butyl chains. Its solubility is governed by a balance of intermolecular forces:
-
Hydrogen Bonding: The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. The presence of a hydrogen atom on the nitrogen (N-H) also allows it to act as a hydrogen bond donor. This capacity for hydrogen bonding is the primary reason for its limited solubility in protic solvents like water.[1][2][3]
-
Hydrophobic Character: The two butyl groups create a significant nonpolar, hydrophobic region in the molecule. As the size of these alkyl chains increases, the hydrophobic character dominates, leading to a decrease in water solubility.[1][4][5] Generally, aliphatic amines with more than six carbon atoms exhibit significantly reduced water solubility.[1][2]
-
"Like Dissolves Like" Principle: this compound's predominantly nonpolar nature explains its high solubility in many organic solvents.[3] It readily dissolves in solvents with similar low polarity, such as hydrocarbons, ethers, and alcohols.[3][4][6]
-
Basicity: As a weak base, this compound reacts with acids to form protonated ammonium (B1175870) salts [R₂NH₂⁺]. These ionic salts are significantly more polar and, consequently, more soluble in water. This property is often exploited for separation and purification from non-basic compounds.[1][2]
Quantitative Solubility Data
The following tables summarize the quantitative solubility data for this compound in water and its miscibility with various organic solvents.
Table 1: Solubility of this compound in Water
| Solubility Value | Temperature | Reference |
|---|---|---|
| 3.8 g/L | 20 °C | [7] |
| 3.5 g/L (3500 mg/L) | 25 °C | [8] |
| 0.35 g/100 mL | Not Specified |[8] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility / Miscibility | Reference |
|---|---|---|
| Alcohol | Soluble / Miscible | [6][8] |
| Acetone | Soluble | [6][8] |
| Benzene | Soluble | [4][6] |
| Ether | Soluble / Very Soluble | [4][8] |
| (R,S)-2,3-butanediol | Miscible | [9] |
| 1,2-diacetoxyethane | Miscible | [9] |
| 1,2-propanediol | Miscible | [9] |
| 1,3-propanediol | Miscible | [9] |
| 2-butoxyethanol | Miscible | [9] |
| 2-ethoxyethanol | Miscible | [9] |
| 2-chloroethanol (B45725) | Miscible |[9] |
Factors Influencing Solubility: A Logical Overview
The interplay between this compound's structural features and the solvent's properties determines its solubility. The following diagram illustrates these relationships.
Experimental Protocol for Solubility Determination
The determination of liquid-liquid solubility requires a precise and controlled methodology to ensure accurate and reproducible results. The analytical method, often referred to as the "flask method," is a standard approach.
Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature and pressure.
Materials:
-
High-purity this compound (>99.5%)
-
High-purity solvent (e.g., HPLC grade)
-
Temperature-controlled shaker bath or incubator
-
Calibrated thermometer
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with septa)
-
Syringes and filters
-
Analytical balance
-
Appropriate analytical instrument (e.g., Gas Chromatograph (GC) with a suitable detector, or equipment for acid-base titration)
Methodology:
-
Preparation of Mixtures:
-
Add a measured volume of the solvent to several sealed vials.
-
Add an excess amount of this compound to each vial to ensure that a second phase (undissolved this compound) is clearly visible. This confirms that the solvent is saturated.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 20 °C or 25 °C).
-
Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached between the two liquid phases.[10] The required time should be determined empirically by taking measurements at different time points until the concentration in the solvent phase remains constant.
-
-
Phase Separation & Sampling:
-
Stop the agitation and allow the vials to rest in the temperature bath for several hours (e.g., 12-24 hours) to ensure complete separation of the two liquid layers.
-
Carefully withdraw a known volume of the clear, saturated solvent phase using a syringe. Avoid disturbing the interface or drawing any of the undissolved this compound phase. A filter may be used on the syringe to remove any micro-droplets.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected sample.
-
For Titration: Dilute the sample in a suitable solvent and titrate with a standardized solution of a strong acid (e.g., HCl) using an appropriate indicator or a pH meter to determine the endpoint.
-
For Chromatography (GC): Prepare a series of calibration standards of this compound in the solvent. Dilute the collected sample to fall within the calibration range and analyze it alongside the standards to determine its concentration.
-
-
-
Data Reporting:
-
Calculate the solubility from the analytical results and express it in standard units, such as grams per liter (g/L) or moles per kilogram (mol/kg) of the solvent.
-
Report the precise temperature at which the measurement was conducted.
-
The following diagram illustrates this experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. byjus.com [byjus.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. This compound | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [stenutz.eu]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the 1H NMR Spectrum of Dibutylamine in CDCl3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of dibutylamine when dissolved in deuterated chloroform (B151607) (CDCl3). It details the expected chemical shifts, multiplicities, and coupling constants, alongside a standard experimental protocol for acquiring such a spectrum.
Spectral Data Summary
The 1H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule. The quantitative data for these signals are summarized in the table below.
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| H-1' | ~ 0.92 | Triplet (t) | 6H | ~ 7.3 |
| H-2', H-3' | ~ 1.25 - 1.56 | Multiplet (m) | 8H | - |
| H-4' | ~ 2.59 | Triplet (t) | 4H | ~ 7.1 |
| NH | ~ 0.8 (variable) | Broad Singlet (br s) | 1H | - |
Note: The chemical shift of the N-H proton is highly variable and depends on factors such as concentration and the presence of trace amounts of water or acid in the solvent. It often appears as a broad singlet and may sometimes be difficult to observe.
Detailed Spectral Analysis
The structure of this compound gives rise to the observed 1H NMR spectrum. The symmetry of the molecule results in chemically equivalent protons on both butyl chains.
-
H-1' (δ ~ 0.92 ppm): The protons of the two terminal methyl (CH3) groups are the most shielded and therefore appear at the lowest chemical shift. This signal is split into a triplet by the two adjacent protons on C-2', with a typical coupling constant of approximately 7.3 Hz.
-
H-2' and H-3' (δ ~ 1.25 - 1.56 ppm): The protons on the C-2' and C-3' methylene (B1212753) (CH2) groups are in a more complex environment. The H-2' protons are coupled to the H-1' and H-3' protons, and the H-3' protons are coupled to the H-2' and H-4' protons. This results in overlapping multiplets in this region of the spectrum.
-
H-4' (δ ~ 2.59 ppm): The protons on the C-4' methylene (CH2) groups are adjacent to the electron-withdrawing nitrogen atom, which deshields them, causing their signal to appear at a higher chemical shift compared to the other methylene groups.[1] This signal is split into a triplet by the two adjacent protons on C-3', with a coupling constant of approximately 7.1 Hz.[1]
-
NH (δ ~ 0.8 ppm, variable): The proton attached to the nitrogen atom has a chemical shift that can vary significantly due to hydrogen bonding and exchange with other labile protons (like water). It typically appears as a broad singlet and does not show coupling to adjacent protons due to rapid exchange.
Logical Relationship of Protons and Signals
The following diagram illustrates the structure of this compound and the correspondence between the distinct proton environments and their signals in the 1H NMR spectrum.
Caption: Structure of this compound and its corresponding 1H NMR signals.
Experimental Protocol
The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound in CDCl3.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the this compound.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
4.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
| Parameter | Value | Rationale |
| Pulse Program | zg30 or zg | A standard single 30° or 90° pulse experiment is sufficient. |
| Solvent | CDCl3 | Standard solvent for non-polar to moderately polar organic compounds. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Spectral Width (SW) | ~12-16 ppm | Sufficient to cover the typical chemical shift range for organic molecules. |
| Number of Scans (NS) | 8 - 16 | Adequate to achieve a good signal-to-noise ratio for a sample of this concentration. |
| Acquisition Time (AQ) | 3 - 4 s | Allows for good digital resolution. |
| Relaxation Delay (D1) | 1 - 2 s | A short delay is often sufficient for qualitative 1H NMR. For quantitative analysis, a longer delay (5 x T1) would be necessary. |
| Receiver Gain (RG) | Auto-adjusted | The instrument will typically set the optimal receiver gain. |
4.3. Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual CHCl3 signal at 7.26 ppm.
-
Integration: The area under each signal is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Experimental Workflow
The following diagram outlines the workflow for obtaining and analyzing the 1H NMR spectrum of this compound.
Caption: Workflow for 1H NMR analysis of this compound.
References
In-Depth Technical Guide: 13C NMR Spectral Analysis of Dibutylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for dibutylamine. The information is intended to support researchers and professionals in the fields of chemical analysis, drug development, and materials science by offering detailed spectral data, experimental protocols, and a structural correlation of the spectral peaks.
Introduction to this compound
This compound, also known as N-butylbutan-1-amine, is a secondary amine with the chemical formula C8H19N.[1][2] It is a colorless to yellow liquid with a characteristic amine-like odor.[1] this compound finds applications as a corrosion inhibitor, in the manufacture of emulsifiers, and as a flotation agent.[2] Understanding its molecular structure and purity is crucial for its various industrial and research applications, and 13C NMR spectroscopy is a powerful analytical technique for this purpose.
13C NMR Spectral Data
The 13C NMR spectrum of this compound provides insights into the electronic environment of each carbon atom in the molecule. Due to the symmetry of the molecule, where two identical butyl chains are attached to a central nitrogen atom, the four carbon atoms of one butyl chain are chemically equivalent to the corresponding four carbon atoms of the other chain. This results in a simplified spectrum with four distinct signals.
The chemical shifts for each carbon atom are influenced by their proximity to the electronegative nitrogen atom. Carbons directly bonded to the nitrogen (α-carbons) are the most deshielded and thus appear at the highest chemical shift (downfield). The deshielding effect of the nitrogen atom diminishes with increasing distance along the carbon chain.[3]
The following table summarizes the 13C NMR chemical shifts for this compound, recorded in deuterated chloroform (B151607) (CDCl3).
| Carbon Atom | Chemical Shift (ppm) |
| C1 (α-carbon) | 48.9 |
| C2 (β-carbon) | 32.5 |
| C3 (γ-carbon) | 20.5 |
| C4 (δ-carbon) | 14.0 |
Solvent: Chloroform-d (CDCl3) Reference: Tetramethylsilane (TMS)
Experimental Protocol
The acquisition of high-quality 13C NMR data is essential for accurate structural elucidation and purity assessment. Below is a detailed methodology for obtaining the 13C NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample: High-purity this compound (≥99.5%) is used.
-
Solvent: Deuterated chloroform (CDCl3) is a common solvent for NMR analysis of non-polar to moderately polar organic compounds.[4]
-
Concentration: Approximately 50-100 mg of this compound is dissolved in 0.5-0.7 mL of CDCl3 in a standard 5 mm NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is added as an internal reference standard for chemical shifts, with its signal set to 0.0 ppm.
3.2. NMR Spectrometer and Parameters
-
Instrument: A high-field NMR spectrometer, such as a Varian HA-100/Digilab FT-NMR-3 or equivalent, is utilized.[4]
-
Nucleus: 13C
-
Frequency: The spectrometer operates at a frequency appropriate for 13C NMR, typically ranging from 75 to 150 MHz depending on the magnetic field strength.
-
Acquisition Mode: Proton-decoupled (broadband decoupling) mode is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: A sufficient number of scans (e.g., 128 to 1024) are accumulated to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low (1.1%).
-
Relaxation Delay: A relaxation delay (D1) of 1-2 seconds is set between scans to allow for full relaxation of the carbon nuclei.
-
Temperature: The experiment is conducted at a constant temperature, typically 25 °C (298 K).
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.0 ppm.
Structural Assignment and Visualization
The chemical structure of this compound and the assignment of the 13C NMR signals are illustrated in the following diagram. The numbering of the carbon atoms corresponds to the data presented in the table.
Caption: Molecular structure of this compound with 13C NMR peak assignments.
References
FTIR and IR spectrum analysis of Dibutylamine
An In-depth Technical Guide to the FTIR and IR Spectrum Analysis of Dibutylamine
Introduction
This compound ((CH₃CH₂CH₂CH₂)₂NH), a secondary aliphatic amine, serves as a crucial intermediate in the synthesis of a variety of industrial and pharmaceutical compounds, including corrosion inhibitors, emulsifiers, and active pharmaceutical ingredients. Its chemical reactivity and physical properties are largely dictated by the presence of the secondary amine functional group and the associated butyl chains. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation. This guide provides a comprehensive overview of the FTIR and IR spectral analysis of this compound, detailing experimental protocols, spectral interpretation, and key vibrational modes for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Key Vibrational Modes
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent chemical bonds. As a secondary amine, the most significant absorptions arise from the N-H and C-N bonds. Additionally, the butyl (C₄H₉) chains give rise to characteristic aliphatic C-H bond vibrations.
The primary vibrational modes for this compound include:
-
N-H Stretching: Vibration of the bond between the nitrogen and hydrogen atoms.
-
C-H Stretching: Symmetric and asymmetric vibrations of the carbon-hydrogen bonds in the CH₂ and CH₃ groups.
-
C-N Stretching: Vibration of the carbon-nitrogen bonds.
-
N-H Bending: In-plane and out-of-plane bending (wagging) of the N-H bond.
-
C-H Bending: Scissoring and rocking motions of the methylene (B1212753) (CH₂) and methyl (CH₃) groups.
Experimental Protocol: FTIR Analysis of Liquid this compound
Acquiring a high-quality FTIR spectrum of a liquid sample like this compound requires proper sample handling and instrument configuration. Attenuated Total Reflectance (ATR) is a common and convenient technique for liquid analysis.
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
This compound sample (liquid)
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Select the appropriate spectral range for analysis, typically 4000 cm⁻¹ to 400 cm⁻¹.[1]
-
Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to improve the signal-to-noise ratio.[1]
-
-
Background Spectrum Acquisition:
-
Thoroughly clean the surface of the ATR crystal with the chosen solvent and a lint-free wipe to remove any residues.
-
Acquire a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Apply a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Initiate the sample scan. The instrument will collect the specified number of scans and average them.
-
-
Data Processing and Cleaning:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
After analysis, carefully clean the this compound from the ATR crystal surface using a lint-free wipe and an appropriate solvent.
-
FTIR/IR Spectrum Analysis of this compound
The infrared spectrum of this compound exhibits several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups.
Summary of Characteristic Absorption Bands
The quantitative data regarding the principal absorption peaks for a secondary aliphatic amine like this compound are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3350 - 3310 | N-H Stretch | Secondary Amine | Weak-Medium |
| 2965 - 2950 | Asymmetric CH₃ Stretch | Alkyl Group | Strong |
| 2940 - 2915 | Asymmetric CH₂ Stretch | Alkyl Group | Strong |
| 2875 - 2865 | Symmetric CH₃ Stretch | Alkyl Group | Medium |
| 2860 - 2840 | Symmetric CH₂ Stretch | Alkyl Group | Medium |
| 1470 - 1450 | CH₂ Scissoring (Bending) | Alkyl Group | Medium |
| 1385 - 1375 | CH₃ Symmetric (Umbrella) Bending | Alkyl Group | Medium |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
| 910 - 665 | N-H Wag (Out-of-plane Bending) | Secondary Amine | Strong, Broad |
Note: The exact peak positions can be influenced by factors such as sample purity, concentration, and intermolecular hydrogen bonding.
Detailed Peak Assignments
-
N-H Stretching (3350 - 3310 cm⁻¹): As a secondary amine (R₂NH), this compound displays a single, characteristically weak-to-medium absorption band in this region due to the stretching of the N-H bond.[2][3] This peak is typically broader than C-H stretching bands but sharper than the O-H stretch of alcohols.[2]
-
C-H Stretching (3000 - 2840 cm⁻¹): The region just below 3000 cm⁻¹ is dominated by strong absorption bands from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the butyl chains.
-
C-H Bending (1470 - 1375 cm⁻¹): Medium intensity peaks corresponding to the scissoring (bending) of the CH₂ groups appear around 1465 cm⁻¹. The symmetric "umbrella" bending mode of the terminal CH₃ groups is typically observed near 1380 cm⁻¹.
-
C-N Stretching (1250 - 1020 cm⁻¹): The stretching vibration of the C-N bond in aliphatic amines like this compound gives rise to a medium intensity band in this region.[2][4] For secondary amines with primary alpha-carbons, this band is often found around 1140 cm⁻¹.[5][6]
-
N-H Bending (910 - 665 cm⁻¹): A strong and characteristically broad band appears in this lower frequency region, which is attributed to the out-of-plane "wagging" of the N-H bond.[2] This broadness is a hallmark of primary and secondary amines.[5][6]
Visualizations
This compound: Functional Groups and IR Absorptions
Caption: Vibrational modes of this compound functional groups and their IR regions.
Experimental Workflow for Liquid FTIR-ATR Analysis
Caption: Workflow for FTIR-ATR analysis of a liquid sample.
References
Dibutylamine (CAS No. 111-92-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutylamine, with the CAS registry number 111-92-2, is a secondary aliphatic amine that serves as a versatile chemical intermediate in a wide array of industrial applications. This document provides an in-depth technical overview of this compound, encompassing its physicochemical properties, spectroscopic data, safety and toxicological information, and key applications. Detailed summaries of quantitative data are presented in tabular format for ease of reference. Furthermore, this guide includes generalized experimental workflows and conceptual diagrams to illustrate its synthesis, analysis, and primary mechanisms of action in major applications.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid characterized by a distinct amine or fishy odor.[1][2] It is a flammable and corrosive compound.[3] Key physicochemical data are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 111-92-2 | [2] |
| Molecular Formula | C₈H₁₉N | [1] |
| Molecular Weight | 129.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like, fishy, ammoniacal | [1][2] |
| Melting Point | -62 °C to -61.9 °C | [1][2] |
| Boiling Point | 159 - 161 °C | [1] |
| Density | 0.767 g/mL at 25 °C | [1] |
| Vapor Pressure | 1.9 - 2.3 hPa at 20 °C | [1][4] |
| Flash Point | 39 - 47 °C | [1] |
| Autoignition Temperature | 260 °C | [1] |
| Solubility in Water | 3.8 - 4.7 g/L at 20-25 °C | [1][2] |
| Refractive Index (n20/D) | 1.417 | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Features and References |
| ¹H NMR | Spectra available, showing distinct signals for protons on the butyl chains and the amine group.[5][6] |
| ¹³C NMR | Spectra available for structural confirmation.[7][8][9][10] |
| FTIR | Characteristic peaks for N-H and C-N stretching are observable.[11][12][13][14][15] |
| Mass Spectrometry (MS) | Mass spectra are available for identification and fragmentation analysis.[16][17][18][19][20] |
Synthesis and Analysis
Synthesis
This compound is primarily synthesized through two main industrial methods.[1][21] The first method involves the reaction of butanol with ammonia (B1221849) at high temperatures (300-500°C) and pressure, using a catalyst such as alumina (B75360) or silica.[1][21] The second method is a reductive amination where butanol, ammonia, and hydrogen are passed over a dehydrogenation catalyst.[1][21] In both processes, the resulting mixture of primary, secondary, and tertiary amines is separated by continuous distillation and extraction to yield pure this compound.[1]
Caption: Generalized workflow for the industrial synthesis of this compound.
Analytical Methods
The determination and quantification of this compound can be achieved through various analytical techniques. A common method is gas chromatography (GC) coupled with a flame ionization detector (FID) or a nitrogen-specific detector for enhanced sensitivity.[3][22][23] For sample preparation from complex matrices, such as food products, an extraction and clean-up procedure is typically required.[22]
Caption: Generalized workflow for the analysis of this compound by GC.[22]
Key Applications
This compound's utility stems from its reactivity as a secondary amine, making it a crucial intermediate in the synthesis of a variety of products across different industries.
Corrosion Inhibition
This compound and its derivatives are effective corrosion inhibitors, particularly for ferrous metals in acidic environments.[2][24][25][26][27] The mechanism of inhibition involves the adsorption of the amine onto the metal surface, forming a protective barrier that hinders the electrochemical reactions responsible for corrosion.[25][28] This adsorption can occur through both physisorption (electrostatic attraction of the protonated amine to the charged metal surface) and chemisorption (coordination of the nitrogen's lone pair electrons with the metal's d-orbitals).[25]
Caption: Conceptual diagram of this compound's corrosion inhibition mechanism.[25][28]
Rubber Vulcanization
In the rubber industry, this compound is a precursor for the synthesis of vulcanization accelerators, such as dithiocarbamates (e.g., zinc dibutyldithiocarbamate).[24][29][30] These accelerators play a critical role in the vulcanization process, which involves cross-linking polymer chains in natural and synthetic rubbers with sulfur.[29][31] The use of these accelerators speeds up the vulcanization reaction, allowing for more efficient production and improved physical properties of the final rubber product, such as enhanced strength, elasticity, and durability.[29][30][31][32]
Caption: Role of this compound as a precursor for rubber vulcanization accelerators.[29][30]
Other Applications
This compound also serves as an intermediate in the manufacturing of:
-
Emulsifiers: Used to stabilize mixtures in products like paints and coatings.[2][24][29]
-
Flotation Agents: Employed in the mining industry for the separation of minerals.[2][29]
-
Pesticides and Insecticides: A building block for various agrochemical formulations.[29]
-
Pharmaceuticals and Dyes: Used in the synthesis of certain active pharmaceutical ingredients (APIs) and colorants.[29]
-
Polyurethane Production: Utilized in a titration method to determine the isocyanate group content in polyurethanes.[33]
Safety and Toxicology
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is flammable and its vapors can form explosive mixtures with air.[1] It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[34] this compound is also corrosive and can cause severe skin burns and eye damage.[3][34]
Table 3: Toxicological Data
| Parameter | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 189 - 550 mg/kg | [34] |
| LD₅₀ | Rabbit | Dermal | 768 - 770 mg/kg | [34] |
| LC₅₀ | Rat | Inhalation | > 2 mg/L (1 h) | [34] |
When handling this compound, it is imperative to use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection, especially when working in poorly ventilated areas.[3]
Conclusion
This compound (CAS No. 111-92-2) is a commercially significant secondary amine with a broad range of applications, primarily as a chemical intermediate. Its roles in corrosion inhibition and the production of rubber vulcanization accelerators are particularly noteworthy. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for its use in research and industrial settings. The data and diagrams presented in this guide offer a comprehensive technical resource for professionals working with this versatile compound.
References
- 1. This compound | 111-92-2 [chemicalbook.com]
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- 3. DETERMINATION OF DI-n-BUTYLAMINE AND TRIETHYLAMINE BY GAS--LIQUID CHROMATOGRAPHY, NUCLEAR MAGNETIC RESONANCE AND INFRARED SPECTROSCOPY. (Technical Report) | OSTI.GOV [osti.gov]
- 4. 二正丁胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound (111-92-2) 1H NMR spectrum [chemicalbook.com]
- 6. Butylamine(109-73-9) 1H NMR spectrum [chemicalbook.com]
- 7. This compound (111-92-2) 13C NMR spectrum [chemicalbook.com]
- 8. 2-(DIBUTYLAMINO)ETHANOL(102-81-8) 13C NMR spectrum [chemicalbook.com]
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- 11. This compound hydrochloride [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound (111-92-2) IR Spectrum [m.chemicalbook.com]
- 14. 1-Butanamine, N-butyl- [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound (111-92-2) MS [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. massbank.eu [massbank.eu]
- 19. Butylamine(109-73-9) MS [m.chemicalbook.com]
- 20. 1-Butanamine, N-butyl- [webbook.nist.gov]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. Gas chromatographic/chemiluminescence detection (thermal energy analyzer-nitrogen mode) method for the determination of this compound in hams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdc.gov [cdc.gov]
- 24. sanjaychemindia.com [sanjaychemindia.com]
- 25. benchchem.com [benchchem.com]
- 26. irjes.com [irjes.com]
- 27. Butylamine functionalized graphene oxide: experimental and DFT studies on the corrosion inhibition efficiency of the MgAZ13 alloy in a 3.5% NaCl environment - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 28. scispace.com [scispace.com]
- 29. nbinno.com [nbinno.com]
- 30. JP2005139241A - Vulcanization accelerator using amine - Google Patents [patents.google.com]
- 31. gbgummi.com [gbgummi.com]
- 32. mdpi.com [mdpi.com]
- 33. Page loading... [wap.guidechem.com]
- 34. merckmillipore.com [merckmillipore.com]
Environmental Fate and Degradation of Dibutylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
[December 20, 2025]
Abstract
Dibutylamine (DBA), a secondary aliphatic amine, finds application in various industrial processes, including as a corrosion inhibitor, in the manufacture of emulsifiers, and as a flotation agent.[1] Its potential release into the environment necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biodegradation, abiotic degradation (hydrolysis and photodegradation), environmental distribution, and ecotoxicity of this compound. The information is compiled from a variety of sources and is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in environmental risk assessment and management. All quantitative data are summarized in structured tables, and detailed experimental protocols for key cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear and concise understanding of the processes involved.
Introduction
This compound (CAS No: 111-92-2), with the molecular formula C₈H₁₉N, is a colorless to yellow liquid with a characteristic amine-like odor.[1] Its use in various industrial applications raises concerns about its potential environmental impact. This guide aims to provide an in-depth analysis of the environmental behavior of this compound, focusing on the mechanisms and rates of its degradation in different environmental compartments. Understanding the environmental fate of this compound is crucial for predicting its persistence, potential for bioaccumulation, and overall risk to ecosystems.
Biodegradation
Biodegradation is a primary mechanism for the removal of this compound from the environment. Studies have consistently shown that this compound is readily biodegradable under aerobic conditions.
Aerobic Biodegradation
This compound has been shown to undergo rapid and extensive biodegradation in the presence of microorganisms from sources such as sewage and activated sludge.
Table 1: Aerobic Biodegradation of this compound
| Test Guideline | Inoculum | Concentration | Duration | Degradation | Reference |
| OECD 301C | Activated Sludge | 100 mg/L | 28 days | >90% | [2][3] |
Biodegradation Pathway
The microbial degradation of aliphatic amines like this compound generally proceeds through oxidative deamination, catalyzed by enzymes such as amine dehydrogenases and monooxygenases. This process initially forms an unstable intermediate that subsequently breaks down. While the specific intermediates for this compound are not extensively detailed in the available literature, a proposed general pathway for the degradation of secondary amines in activated sludge involves N-dealkylation and N-oxidation.[4]
The initial step in the aerobic degradation of this compound by microorganisms, such as Pseudomonas, is likely the oxidation of one of the butyl chains. This process is catalyzed by an alkylamine dehydrogenase, leading to the formation of an aldehyde and butylamine. The resulting aldehyde can be further oxidized to a carboxylic acid by an aldehyde dehydrogenase, which can then enter the β-oxidation cycle for complete mineralization.[4]
Experimental Protocol: OECD 301C Ready Biodegradability
The "Ready Biodegradability" of a chemical is determined using stringent screening tests like the OECD 301 series. The OECD 301C (MITI Test I) is a respirometric method that measures oxygen consumption.[5][6]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a relatively low concentration of microorganisms from a mixed source (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.[5]
-
Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is typically used. The sludge is pre-cultured with synthetic sewage containing glucose and peptone.[2][3]
-
Test Substance Concentration: The test substance is typically added at a concentration of 100 mg/L.[7]
-
Reference Substance: A readily biodegradable substance, such as aniline (B41778) or sodium benzoate, is run in parallel to check the viability of the inoculum.[5]
-
Procedure:
-
Prepare a mineral medium containing essential inorganic salts.
-
Add the test substance and the inoculum to the test flasks.
-
Set up control flasks containing only the inoculum and the mineral medium to measure endogenous respiration.
-
Set up reference flasks with the reference substance and inoculum.
-
Seal the flasks and connect them to a respirometer to measure oxygen uptake.
-
Incubate the flasks at a constant temperature (typically 20-25°C) in the dark for 28 days.
-
Record the oxygen consumption at regular intervals.
-
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.[5]
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photodegradation, can also contribute to the transformation of this compound in the environment.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, hydrolysis is not expected to be a significant environmental fate process due to the stability of the carbon-nitrogen bond.
Table 2: Hydrolytic Stability of this compound
| pH Range | Temperature | Half-life | Reference |
| 4 - 9 | 25°C | Stable | [8][9] |
Experimental Protocol: OECD 111 Hydrolysis as a Function of pH
This guideline is designed to determine the rate of hydrolytic degradation of a chemical at environmentally relevant pH values.[8][9]
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance and any major hydrolysis products are monitored over time.[10]
-
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add the test substance to each buffer solution at a concentration below its water solubility limit.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 50°C for preliminary testing) in the dark.
-
At appropriate time intervals, withdraw samples and analyze for the concentration of the test substance and potential degradation products using a suitable analytical method (e.g., HPLC, GC-MS).
-
-
Data Analysis: The rate constant for hydrolysis is determined by plotting the natural logarithm of the concentration of the test substance versus time. The half-life (t₁/₂) is then calculated from the rate constant.
Photodegradation
Photodegradation, or photolysis, is the breakdown of molecules by light. In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl (OH) radicals.
Table 3: Photodegradation of this compound
| Medium | Degradation Process | Half-life | Reference |
| Atmosphere | Reaction with OH radicals | ~4 hours (calculated) | [8][11] |
| Water | Direct Photolysis | Not significant | [12] |
The atmospheric half-life is a calculated value based on the reaction rate constant with hydroxyl radicals and typical atmospheric concentrations of these radicals. Direct photodegradation in water is not expected to be a significant process as this compound does not absorb light at wavelengths found in sunlight.
Experimental Protocol: Photodegradation in Water
While direct photolysis of this compound is not expected, this protocol outlines a general method for assessing the photodegradation of a chemical in an aqueous solution.
-
Principle: An aqueous solution of the test substance is exposed to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of photodegradation.
-
Light Source: A xenon arc lamp or a high-pressure mercury vapor lamp with appropriate filters to simulate the solar spectrum at the Earth's surface.
-
Procedure:
-
Prepare an aqueous solution of the test substance in purified water.
-
Place the solution in a photochemically inert, transparent container.
-
Expose the solution to the light source at a constant temperature.
-
Run a dark control in parallel to account for any non-photolytic degradation.
-
At various time intervals, withdraw samples from both the irradiated and dark control solutions.
-
Analyze the samples for the concentration of the test substance using a suitable analytical method.
-
-
Data Analysis: The photodegradation rate constant and half-life are calculated from the decrease in the concentration of the test substance over time, after correcting for any degradation observed in the dark control.
Environmental Distribution
The distribution of this compound in the environment is governed by its physical and chemical properties, particularly its partitioning behavior between different environmental compartments such as soil, water, and air.
Adsorption to Soil and Sediment
The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Table 4: Soil Adsorption of this compound
| Parameter | Value | Method | Reference |
| Koc | 825 L/kg (estimated) | QSAR | [9][13][14][15][16] |
An estimated Koc value of 825 L/kg suggests that this compound has a moderate to low potential for mobility in soil. However, as an amine, its adsorption is likely to be pH-dependent. At environmentally relevant pH values, this compound will be protonated, which can lead to stronger adsorption to negatively charged soil particles.
Experimental Protocol: OECD 106 Adsorption - Desorption Using a Batch Equilibrium Method
This guideline describes a laboratory method to determine the adsorption and desorption of a chemical on different soil types.[9][14][15][16]
-
Principle: A solution of the test substance is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.[15]
-
Procedure:
-
Select a range of soils with varying organic carbon content, clay content, and pH.
-
Prepare solutions of the test substance at different concentrations.
-
Add a known mass of soil to each test vessel, followed by a known volume of the test solution.
-
Equilibrate the soil-solution mixtures by shaking for a predetermined period.
-
Separate the soil and solution phases by centrifugation.
-
Analyze the concentration of the test substance in the aqueous phase.
-
-
Data Analysis: The adsorption coefficient (Kd) is calculated for each concentration. The Koc is then determined by normalizing the Kd to the organic carbon content of the soil. Adsorption isotherms (e.g., Freundlich or Langmuir) can be plotted to further characterize the adsorption behavior.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential.
Table 5: Bioaccumulation Potential of this compound
| Parameter | Value | Method | Reference |
| BCF | 11.1 (estimated) | QSAR | [10] |
An estimated BCF of 11.1 suggests that this compound has a low potential to bioaccumulate in aquatic organisms.[10]
Experimental Protocol: OECD 305 Bioaccumulation in Fish
This guideline provides methods for determining the bioconcentration of a chemical in fish.[17]
-
Principle: Fish are exposed to the test substance in water under flow-through or semi-static conditions. The concentration of the substance in the fish tissue is measured over time during an uptake phase and a subsequent depuration phase (in clean water).[17]
-
Procedure:
-
Select a suitable fish species (e.g., rainbow trout, zebrafish).
-
Expose the fish to a constant, low concentration of the test substance in water for the uptake phase (typically 28 days).
-
At various time points during the uptake phase, sample fish and analyze the tissue for the test substance.
-
After the uptake phase, transfer the remaining fish to clean water for the depuration phase and continue to sample and analyze fish tissue over time.
-
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish at steady-state to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.
Ecotoxicity
The ecotoxicity of this compound has been evaluated in various aquatic organisms.
Table 6: Aquatic Ecotoxicity of this compound
| Organism | Test Type | Endpoint | Value | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | Acute | 96-h LC50 | 5.5 mg/L | [18] |
| Daphnia magna (Water Flea) | Acute | 48-h EC50 | 65.98 mg/L | [19] |
| Scenedesmus subspicatus (Green Algae) | Growth Inhibition | 72-h EC50 | 16.9 mg/L | [20] |
These data indicate that this compound is moderately toxic to aquatic organisms.
Experimental Protocols: Aquatic Toxicity Testing
Standardized OECD guidelines are followed to assess the toxicity of chemicals to aquatic organisms.
-
Fish, Acute Toxicity Test (OECD 203): Fish are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the test population (LC50) is determined.[20]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[19]
-
Alga, Growth Inhibition Test (OECD 201): A culture of green algae is exposed to a range of concentrations of the test substance for 72 hours. The concentration that inhibits the growth rate by 50% (EC50) is determined.[20]
Analytical Methods
The accurate determination of this compound and its degradation products in environmental matrices is essential for fate and transport studies.
Table 7: Analytical Methods for this compound
| Matrix | Method | Detector | Reference |
| Water, Soil, Sludge | Gas Chromatography (GC) | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | [21][22] |
| Water, Soil, Sludge | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) or UV Detector | [23][24] |
Sample preparation typically involves extraction (e.g., liquid-liquid extraction or solid-phase extraction) and may require derivatization to improve the chromatographic properties of the analytes.[24]
Conclusion
This compound is readily biodegradable in aerobic environments, which is the primary mechanism for its removal from soil and water. Abiotic degradation processes such as hydrolysis and direct photodegradation are not considered significant. In the atmosphere, it is expected to be rapidly degraded by hydroxyl radicals. With a low estimated bioconcentration factor, the potential for bioaccumulation is low. Its moderate to low mobility in soil, influenced by pH, suggests a limited potential for leaching into groundwater. The acute toxicity to aquatic organisms is in the moderate range. This technical guide provides a foundational understanding of the environmental fate and degradation of this compound, highlighting the key processes and providing detailed methodologies for their assessment. Further research to elucidate the specific biodegradation intermediates and to obtain more measured data for soil adsorption and bioaccumulation would provide a more complete environmental profile.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. umweltbundesamt.de [umweltbundesamt.de]
- 7. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Oxidation Mechanism of n‑Butylamine and 2‑Butylamine by H and OH Radicals: Insights into Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. courses.seas.harvard.edu [courses.seas.harvard.edu]
- 12. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 15. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 16. umweltbundesamt.de [umweltbundesamt.de]
- 17. Comprehensive Oxidation Mechanism of n‑Butylamine and 2‑Butylamine by H and OH Radicals: Insights into Reactivity | Semantic Scholar [semanticscholar.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. ENVIRONMENTAL [oasis-lmc.org]
- 20. researchgate.net [researchgate.net]
- 21. DETERMINATION OF DI-n-BUTYLAMINE AND TRIETHYLAMINE BY GAS--LIQUID CHROMATOGRAPHY, NUCLEAR MAGNETIC RESONANCE AND INFRARED SPECTROSCOPY. (Technical Report) | OSTI.GOV [osti.gov]
- 22. Determination of substituted diphenylamines in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. env.go.jp [env.go.jp]
An In-depth Technical Guide to the Chemical Reactivity and Stability of Dibutylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutylamine (DBA), a secondary amine with the chemical formula (CH₃CH₂CH₂CH₂)₂NH, is a versatile chemical intermediate utilized in various industrial applications, including the synthesis of pharmaceuticals, corrosion inhibitors, and rubber vulcanization accelerators. A thorough understanding of its chemical reactivity and stability is paramount for its safe handling, optimal use in synthetic processes, and for predicting potential degradation pathways. This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various chemical environments.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉N | [1] |
| Molecular Weight | 129.25 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Ammonia-like | [2] |
| Boiling Point | 160 °C | [1] |
| Melting Point | -60 to -59 °C | [1] |
| Flash Point | 40.5 °C (Closed Cup) | [1] |
| Autoignition Temperature | 255 °C | [1] |
| Density | 0.7577 g/cm³ at 22.9°C | [1] |
| Vapor Pressure | 2.2 hPa at 20°C | [1] |
| Water Solubility | 3.8 g/L at 20°C | [1] |
| pKa of Conjugate Acid | 11.0 at 20°C | [1] |
| Log P (Octanol-water) | 2.06 at 25°C | [1] |
Chemical Reactivity
This compound's reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties.
Basicity and Acid-Base Reactions
As a secondary amine, this compound is a moderately strong base. The pKa of its conjugate acid is approximately 11.0, indicating that it readily accepts a proton to form the dibutylammonium ion in the presence of an acid.[1]
(CH₃CH₂CH₂CH₂)₂NH + H⁺ ⇌ [(CH₃CH₂CH₂CH₂)₂NH₂]⁺
This acid-base reaction is exothermic and forms a salt. The thermodynamics of this reaction are critical in applications such as corrosion inhibition and catalysis.
Nucleophilic Reactions
The nucleophilic nature of the nitrogen atom in this compound allows it to participate in a variety of substitution and addition reactions.
This compound reacts with alkyl halides to form tertiary amines and, subsequently, quaternary ammonium (B1175870) salts. This is a standard SN2 reaction where the amine acts as the nucleophile.
(CH₃CH₂CH₂CH₂)₂NH + R-X → [(CH₃CH₂CH₂CH₂)₂NHR]⁺X⁻
Acylation of this compound with acyl halides or anhydrides yields N,N-dibutylamides. This reaction is typically rapid and exothermic.
(CH₃CH₂CH₂CH₂)₂NH + R-COCl → (CH₃CH₂CH₂CH₂)₂N-COR + HCl
This compound reacts with aldehydes and ketones to form enamines or undergoes reductive amination in the presence of a reducing agent to yield tertiary amines.
The reaction with isocyanates is of particular industrial importance, for example, in the derivatization of diisocyanates for quantitative analysis.[3][4] this compound reacts to form a stable urea (B33335) derivative.[4]
(CH₃CH₂CH₂CH₂)₂NH + R-NCO → (CH₃CH₂CH₂CH₂)₂N-CO-NHR
Oxidation Reactions
This compound is susceptible to oxidation at both the nitrogen atom and the α-carbon atoms. The products of oxidation depend on the nature of the oxidizing agent.
With hydrogen peroxide, secondary amines can be oxidized to form hydroxylamines or nitrones. The reaction with hydrogen peroxide in the presence of a V(IV) catalyst has been shown to oxidize n-butylamine, suggesting a similar pathway for this compound, likely proceeding through an imine intermediate which is then hydrolyzed.[5][6]
Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the C-N bond and the formation of various oxidation products, including aldehydes, carboxylic acids, and nitrogen oxides.
A significant reaction of this compound, particularly from a safety and toxicological perspective, is its reaction with nitrous acid (HONO) to form the potent carcinogen N-nitrosothis compound. Nitrous acid is often formed in situ from a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions.
(CH₃CH₂CH₂CH₂)₂NH + HONO → (CH₃CH₂CH₂CH₂)₂N-N=O + H₂O
Corrosion Inhibition
This compound and other long-chain amines are effective corrosion inhibitors for metals, particularly steel in acidic environments.[7] The mechanism involves the adsorption of the amine onto the metal surface. The nitrogen atom's lone pair of electrons can coordinate with vacant d-orbitals of the metal, while the hydrophobic butyl chains form a protective barrier that repels corrosive aqueous species.
Chemical Stability
Thermal Stability
This compound is considered to be stable under normal storage conditions.[3] However, at elevated temperatures, it will undergo thermal decomposition. Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[2] Other decomposition products include carbon monoxide, carbon dioxide, and hydrocarbons.[2]
Incompatibilities
This compound is incompatible with a range of materials, and contact should be avoided to prevent hazardous reactions.
Table 2: Incompatible Materials with this compound
| Incompatible Material | Potential Hazard | Reference(s) |
| Strong Oxidizing Agents | Fire and explosion hazard. | [8] |
| Acids | Violent, exothermic reaction. | [8] |
| Most Common Metals | Potential for corrosion. | [8] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the conjugate acid of this compound using potentiometric titration.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a dilute aqueous solution of this compound of a known concentration (e.g., 0.05 M).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH begins to change rapidly and then plateaus in the acidic region.
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).
Thermogravimetric Analysis (TGA) of this compound
This protocol describes the assessment of the thermal stability of this compound using TGA.[9][10][11][12][13][14]
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
This compound sample
-
TGA sample pan (e.g., alumina)
-
Inert gas (e.g., nitrogen) and/or air
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Tare the TGA sample pan.
-
Place a small, accurately weighed sample of this compound (typically 5-10 mg) into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative stability) at a constant flow rate.
-
Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 500 °C).
-
Record the sample weight as a function of temperature.
-
The resulting thermogram (plot of weight vs. temperature) will show the onset temperature of decomposition and the temperature at which maximum weight loss occurs.
Evaluation of Corrosion Inhibition by Weight Loss Method
This protocol, adapted from studies on n-butylamine, can be used to evaluate the corrosion inhibition efficiency of this compound on steel in an acidic medium.[15]
Materials and Equipment:
-
Carbon steel coupons of known dimensions and surface area
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
This compound
-
Thermostatic water bath
-
Analytical balance
-
Beakers
-
Abrasive paper, acetone, and deionized water for cleaning
Procedure:
-
Prepare the carbon steel coupons by polishing with abrasive paper, degreasing with acetone, washing with deionized water, and drying.
-
Weigh each coupon accurately using an analytical balance.
-
Prepare a series of test solutions: a blank solution of HCl and several HCl solutions containing different concentrations of this compound.
-
Immerse one coupon in each test solution in separate beakers.
-
Place the beakers in a thermostatic water bath at a constant temperature for a specified duration (e.g., 6 hours).
-
After the immersion period, remove the coupons, carefully clean them to remove corrosion products, wash with deionized water and acetone, and dry.
-
Reweigh the coupons accurately.
-
Calculate the corrosion rate (CR) in g/m²h and the inhibition efficiency (%IE) using the following formulas:
CR = (W₁ - W₂) / (A * t)
where:
-
W₁ = Initial weight of the coupon
-
W₂ = Final weight of the coupon
-
A = Surface area of the coupon
-
t = Immersion time
%IE = [(CR_blank - CR_inh) / CR_blank] * 100
where:
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
Visualizations of Reaction Pathways and Workflows
Acid-Base Reaction of this compound
References
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. This compound | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Mechanism of the Oxidation of n-Butylamine with Hydrogen Peroxide in the Presence of V(Ⅳ) -Journal of the Korean Chemical Society [koreascience.kr]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 111-92-2 [chemicalbook.com]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. epfl.ch [epfl.ch]
- 11. infinitalab.com [infinitalab.com]
- 12. psiberg.com [psiberg.com]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. electronics.org [electronics.org]
- 15. irjes.com [irjes.com]
The Enigmatic Presence of Dibutylamine in Food: A Technical Guide for Researchers
An in-depth exploration into the natural occurrence, formation, and analytical determination of dibutylamine in food products, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (DBA), a secondary amine with the chemical formula C₈H₁₉N, is a compound that has garnered attention in the realm of food science and safety primarily due to its potential role as a precursor to carcinogenic N-nitrosamines. While its industrial applications are well-documented, its natural presence in various food items is a subject of ongoing scientific inquiry. Understanding the sources, formation pathways, and concentration levels of this compound in the human diet is crucial for assessing potential health risks and ensuring food quality. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in food products, detailed experimental protocols for its analysis, and insights into its formation mechanisms.
Natural Occurrence of this compound in Food Products
The presence of this compound in food is often attributed to microbial activity, particularly during processes such as fermentation and spoilage. It is considered a biogenic amine, a class of compounds formed by the decarboxylation of amino acids. While extensive data exists for many biogenic amines, specific quantitative information for this compound is less abundant. However, available research indicates its presence in a limited number of food items.
A notable study by Neurath et al. (1977) first highlighted the natural occurrence of various secondary amines, including this compound, in the human environment, including food. Subsequent research has provided some specific quantitative data. For instance, an average concentration of 10 parts per billion (ppb) of this compound was detected in three samples of cod roe.[1] Conversely, the same study did not detect this compound in samples of fish sausage, baked ham, spinach, or miso.[1] This variability underscores the need for more extensive research across a wider range of food categories to establish a clearer picture of dietary exposure.
The formation of this compound is often linked to the microbial degradation of organic matter.[2] Amines are produced by microbial processes in decaying organic matter, and the emission of this compound from sewage treatment plants suggests its origin from microbial metabolism.[2] In the context of food, this implies that products susceptible to microbial growth and spoilage may be more likely to contain detectable levels of this compound.
Data Presentation: Quantitative Occurrence of this compound in Food Products
The following table summarizes the available quantitative data for the natural occurrence of this compound in various food products. The limited data highlights the need for further research in this area.
| Food Product | Concentration (ppb) | Reference |
| Cod Roe | 10 (average of 3 samples) | Hamano T et al; Agric Biol Chem 45: 2237-43 (1981)[1] |
| Fish Sausage | Not Detected | Hamano T et al; Agric Biol Chem 45: 2237-43 (1981)[1] |
| Baked Ham | Not Detected | Hamano T et al; Agric Biol Chem 45: 2237-43 (1981)[1] |
| Spinach | Not Detected | Hamano T et al; Agric Biol Chem 45: 2237-43 (1981)[1] |
| Miso | Not Detected | Hamano T et al; Agric Biol Chem 45: 2237-43 (1981)[1] |
Experimental Protocols for the Determination of this compound in Food
Accurate quantification of this compound in complex food matrices requires sensitive and specific analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose. Often, a derivatization step is necessary to improve the volatility and detectability of the amine.
Gas Chromatography-Thermal Energy Analyzer (GC-TEA) Method for this compound in Ham
This method provides a specific and sensitive means of detecting and quantifying this compound in meat products.[3]
Sample Preparation:
-
Homogenize a representative sample of the ham.
-
Extract a known weight of the homogenized sample with 0.5N HCl.
-
Centrifuge the extract to separate the solid and liquid phases.
-
Make the supernatant basic by adding a suitable alkali (e.g., NaOH).
-
Extract the basified solution with isopropyl alcohol.
-
Concentrate the isopropyl alcohol extract under a gentle stream of nitrogen.
GC-TEA Analysis:
-
Gas Chromatograph: Equipped with a Thermal Energy Analyzer (TEA) operating in the nitrogen mode.
-
Column: A suitable capillary column for amine analysis (e.g., a mid-polar or polar column).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Carrier Gas: High-purity helium or nitrogen at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program to achieve good separation of this compound from other matrix components.
-
TEA Detector: The TEA detector is highly specific for nitrogen-containing compounds, providing excellent selectivity for amine analysis.
Quantification:
-
Prepare a series of standard solutions of this compound in a suitable solvent.
-
Analyze the standards to generate a calibration curve.
-
Quantify the this compound in the sample extract by comparing its peak area to the calibration curve.
Method Performance:
-
Limit of Detection (LOD): 0.1 ppm[3]
-
Recovery: 90.2 ± 3.4% for ham fortified with 0.5 ppm DBA[3]
-
Repeatability: 0.07 ppm over a range of 0.5 to 3.0 ppm DBA[3]
-
Coefficient of Variation: 6.07%[3]
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a versatile technique for the analysis of biogenic amines. Since this compound lacks a strong chromophore, a pre-column derivatization step is typically required to enhance its detection by UV-Vis or fluorescence detectors.
Derivatization Reagents:
Common derivatizing agents for amines include:
-
Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives.
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to form fluorescent derivatives.
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. While OPA does not react directly with secondary amines like this compound, methods have been developed for their analysis after conversion to primary amines or by using alternative derivatization schemes.
General Experimental Workflow:
Caption: General workflow for HPLC analysis of this compound in food.
Detailed Protocol for Dansyl Chloride Derivatization:
-
Extraction: Extract the homogenized food sample with a solution of perchloric acid or trichloroacetic acid. Centrifuge to precipitate proteins and filter the supernatant.
-
pH Adjustment: Adjust the pH of the extract to the optimal range for dansylation (typically pH 9-10) using a suitable buffer (e.g., sodium bicarbonate).
-
Derivatization: Add a solution of dansyl chloride in acetone (B3395972) to the pH-adjusted extract. Incubate the mixture in the dark at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes).
-
Termination of Reaction: Add a solution of ammonia (B1221849) or proline to react with the excess dansyl chloride.
-
Extraction of Derivatives: Extract the dansylated amines into a suitable organic solvent (e.g., toluene (B28343) or ethyl acetate).
-
Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detector: A fluorescence detector with appropriate excitation and emission wavelengths for dansylated amines, or a UV-Vis detector.
Formation Pathways of this compound in Food Products
The formation of this compound in food is primarily a result of microbial metabolism, specifically through the decarboxylation of amino acids. While the precise enzymatic pathways leading to this compound are not as well-elucidated as those for other biogenic amines like histamine (B1213489) and tyramine, the general mechanism involves the action of bacterial decarboxylases on precursor amino acids.
The most likely precursor for butylamine (B146782) is the amino acid norvaline, and for this compound, it could potentially be formed through the subsequent amination or transamination of butylamine or through a yet-to-be-identified pathway involving other precursors. The formation of biogenic amines is influenced by several factors, including the availability of precursor amino acids, the presence of microorganisms with decarboxylase activity, and favorable environmental conditions such as temperature, pH, and water activity.
Caption: Putative formation pathway of this compound in food.
Food spoilage microorganisms, such as certain species of Enterobacteriaceae, Pseudomonas, and lactic acid bacteria, are known producers of various biogenic amines. The specific enzymes responsible for the synthesis of this compound in these microorganisms require further investigation.
Conclusion and Future Perspectives
The natural occurrence of this compound in food products, although not extensively documented, is a relevant area of study due to its potential health implications as a nitrosamine (B1359907) precursor. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for its determination, and outlined the likely formation pathways.
Future research should focus on:
-
Expanding the quantitative database: Conducting comprehensive surveys of this compound levels in a wider variety of food products, particularly those known to be susceptible to microbial growth and fermentation.
-
Method development and validation: Developing and validating robust and standardized analytical methods for the routine monitoring of this compound in food.
-
Elucidating formation pathways: Identifying the specific microorganisms and enzymatic pathways responsible for the formation of this compound in different food matrices.
-
Toxicological assessment: Further evaluating the toxicological significance of dietary exposure to this compound and its contribution to the endogenous formation of N-nitrosothis compound.
By addressing these research gaps, the scientific community can gain a more complete understanding of the risks associated with this compound in the food supply and develop effective strategies to mitigate its formation, ultimately ensuring greater food safety for consumers.
References
Methodological & Application
Dibutylamine as a Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylamine, a secondary amine, serves as a versatile and effective basic catalyst in a variety of organic transformations. Its utility stems from its ability to act as a nucleophile, forming key intermediates such as enamines, and as a Brønsted base to deprotonate acidic protons. These dual roles facilitate several carbon-carbon bond-forming reactions that are fundamental in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in Aldol (B89426) Condensations, Aza-Michael Additions, Knoevenagel Condensations, and Henry (Nitroaldol) Reactions.
Aldol Condensation: Synthesis of Methacrolein
This compound, particularly as its acetate (B1210297) salt, is an efficient catalyst for the aldol condensation between formaldehyde (B43269) and propionaldehyde (B47417) to produce methacrolein, an important industrial intermediate.[1][2] The reaction proceeds through a Mannich-type mechanism where this compound reacts with formaldehyde and propionaldehyde to form a Mannich base, which then eliminates this compound to yield methacrolein.[2]
Quantitative Data Summary
| Catalyst | Reactants | Temperature (°C) | Time (min) | Yield of Methacrolein (%) | Reference |
| This compound Acetate | Formaldehyde, Propionaldehyde | 25 | 15 | >96 | [2] |
| This compound Acetate | Formaldehyde, Propionaldehyde | 5-50 | - | >92 | [2] |
| Di-n-butylamine/Propionic Acid | Formaldehyde, Propionaldehyde | 95-110 | 30-120 | >96 | [3] |
Experimental Protocol
Synthesis of Methacrolein using this compound Acetate[2]
-
Catalyst Preparation: Prepare this compound acetate by neutralizing this compound with an equimolar amount of acetic acid.
-
Reaction Setup: In a 250 mL three-necked, glass-jacketed reactor equipped with a magnetic stirrer and temperature control, add propionaldehyde, an aqueous solution of formaldehyde, and the this compound acetate catalyst.
-
Reaction Conditions: Maintain the reaction temperature at 25 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using gas chromatography (GC). The reaction is typically complete within 15 minutes.
-
Work-up and Purification: Upon completion, the reaction mixture can be separated into organic and aqueous phases. Methacrolein can be purified from the organic phase by fractional distillation.[3]
Reaction Workflow
Aza-Michael Addition
This compound can participate as a nucleophile in the aza-Michael addition to α,β-unsaturated carbonyl compounds. The reaction involves the conjugate addition of the amine to the electron-deficient alkene. While the reaction can proceed without a catalyst, the addition of a Lewis acid like iodine can significantly enhance the reaction rate.[4]
Quantitative Data Summary
| Amine | Michael Acceptor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| This compound | Dimethyl Itaconate | None | Neat | 50 | 24 | 29 | [4] |
| This compound | Dimethyl Itaconate | Iodine (2.5) | Ethanol (B145695) | 30 | 24 | 75 | [4] |
Experimental Protocol
Aza-Michael Addition of this compound to Dimethyl Itaconate[4]
-
Reaction Setup: In a reaction vial, combine dimethyl itaconate (1.0 eq) and this compound (1.2 eq).
-
Catalyst Addition (Optional): For the catalyzed reaction, add iodine (2.5 mol%).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 30-50 °C).
-
Monitoring: Monitor the reaction progress by 1H NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete, the product, dimethyl 2-((dibutylamino)methyl)succinate, can be purified by column chromatography on silica (B1680970) gel.
Reaction Mechanism
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base, to form an α,β-unsaturated product.[5] Secondary amines like this compound are effective catalysts for this transformation, proceeding through an enamine intermediate.[6]
Quantitative Data Summary
Specific quantitative data for this compound as the catalyst in Knoevenagel condensations is not extensively reported in the reviewed literature. The following table provides representative yields for Knoevenagel condensations using other secondary amine catalysts or similar basic conditions, which can be expected to be comparable.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile (B47326) | Piperidine | Ethanol | Reflux | 2 h | High | [5] |
| 4-Chlorobenzaldehyde | Malononitrile | DBU/Water | Room Temp | Short | Excellent | [1] | |
| Aromatic Aldehydes | Malononitrile | GaCl₃ | Solvent-free | Room Temp | minutes | Excellent | [7] |
Experimental Protocol (Representative)
Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the mixture can be diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Catalytic Cycle
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[8] this compound, as a moderately strong base, can be employed to catalyze this transformation. The reaction product is a β-nitro alcohol, which is a versatile intermediate in organic synthesis.[9]
Quantitative Data Summary
Detailed protocols with quantitative yields specifically using this compound for the Henry reaction are not prevalent in the reviewed literature. The following data for other base-catalyzed systems are provided for context.
| Aldehyde | Nitroalkane | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Nitromethane (B149229) | DBU | DCM | Room Temp | 24 | High | [2] |
| Aromatic Aldehydes | Nitromethane | Copper(II) Complex/Base | CH₂Cl₂/THF | 24 | - | 85-97 | [10] |
| Benzaldehyde | Nitromethane | Solid Base Catalysts | Solvent-free | 90 | - | Good | [11] |
Experimental Protocol (Representative)
Henry Reaction of an Aromatic Aldehyde with a Nitroalkane
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂).
-
Reactant Addition: Add the nitroalkane (e.g., nitromethane or nitroethane, typically in excess).
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 0.1-0.2 eq) dropwise to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with cooling, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a dilute acid solution (e.g., dilute HCl) to neutralize the catalyst. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude β-nitro alcohol can be purified by column chromatography.
General Mechanism
Conclusion
This compound is a readily available and versatile secondary amine catalyst for a range of important carbon-carbon bond-forming reactions in organic synthesis. Its application in Aldol condensations, aza-Michael additions, Knoevenagel condensations, and Henry reactions highlights its utility for both industrial and laboratory-scale synthesis. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and organic chemistry. Further optimization of reaction conditions for specific substrates is encouraged to achieve the desired outcomes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - Catalyzing: n-butylamine vs Di-n-butylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. mdpi.com [mdpi.com]
- 11. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Application Notes and Protocols for the Use of Dibutylamine in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has broad applications in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceutical agents.[1][4] The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1][5] Dibutylamine, as a secondary amine, is a suitable nucleophile for this reaction, leading to the formation of N,N-dibutylarylamines. These products can be valuable intermediates or final products in the development of new chemical entities.
These application notes provide an overview of the use of this compound in Buchwald-Hartwig amination, including key considerations for reaction setup, and detailed experimental protocols.
Key Considerations for Using this compound
-
Nucleophilicity and Steric Hindrance: this compound is a moderately nucleophilic secondary amine with some steric bulk. These characteristics can influence the choice of catalyst system and reaction conditions.
-
Catalyst System: The selection of the palladium source and the phosphine ligand is critical for a successful reaction. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-phosphine complexes.[6] The choice of ligand is often dictated by the nature of the aryl halide and the amine. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often effective in promoting the coupling of secondary amines.[6][7]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[2][6] Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[1] Other bases such as potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) can also be employed.[2][6] The choice of base can be critical, especially when base-sensitive functional groups are present in the substrates.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene (B28343), dioxane, and THF are common choices.[1]
-
Reaction Temperature: Buchwald-Hartwig aminations are often conducted at elevated temperatures, typically ranging from 80 to 110 °C, to ensure a reasonable reaction rate.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of an aryl halide with this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General Protocol for the Amination of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add the aryl bromide and this compound.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N,N-dibutylarylamine.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of various aryl halides with secondary amines, which can serve as a reference for reactions with this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Dioxane | 100 | 18 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 88 |
| 2-Bromopyridine | Pyrrolidine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 85 |
Note: The data in this table is compiled from various literature sources for illustrative purposes and may not represent reactions with this compound directly. Yields are for the isolated product.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Dibutylamine in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylamine, a secondary amine, plays a significant role in the rubber industry, primarily as a precursor to and a component of vulcanization accelerators. While not typically used as a primary accelerator on its own, its derivatives, particularly dithiocarbamates such as Zinc Dibutyldithiocarbamate (ZDBC), are highly effective ultra-accelerators.[1] These accelerators are crucial in the sulfur vulcanization of various elastomers, including natural rubber (NR) and synthetic rubbers like styrene-butadiene rubber (SBR) and ethylene (B1197577) propylene (B89431) diene monomer (EPDM).[1][2] This document provides detailed application notes on the use of this compound-derived accelerators in rubber vulcanization, experimental protocols for compound preparation and testing, and quantitative data on their effects.
Application Notes
This compound-based accelerators, most notably ZDBC, are valued for their ability to significantly increase the rate of vulcanization, even at lower temperatures.[2] This allows for reduced curing times and energy consumption during the manufacturing of rubber products.[3] They are often employed as secondary accelerators in conjunction with primary accelerators like thiazoles (e.g., MBT, MBTS) and sulfenamides (e.g., CBS, TBBS) to achieve a synergistic effect, optimizing both the speed of cure and the final properties of the vulcanizate.[1][2][4]
The primary functions and applications of this compound-derived accelerators in rubber vulcanization include:
-
Acceleration of Vulcanization: ZDBC is classified as an ultra-fast accelerator, providing a rapid cure rate.[1][2] This is particularly advantageous in processes requiring high throughput.
-
Low-Temperature Curing: Their high activity allows for vulcanization to proceed efficiently at lower temperatures, which is beneficial for processing heat-sensitive materials.[2]
-
Secondary Acceleration: When used in small proportions with primary accelerators, they activate the vulcanization process, leading to a faster onset and completion of the cure.[2][5]
-
Bloom Prevention: In EPDM rubber, ZDBC exhibits high solubility, which helps to prevent "bloom," the migration of un-dissolved substances to the surface of the rubber product.[1]
-
Versatility: this compound-based accelerators are compatible with a wide range of elastomers, including natural rubber and various synthetic rubbers.[1]
A key consideration when using this compound-derived accelerators is the potential for the formation of N-nitrosothis compound, a carcinogenic nitrosamine. This can occur through the reaction of residual this compound with nitrosating agents.[1] Therefore, it is crucial to control processing conditions and consider the use of nitrosamine-safe alternatives where necessary.
Data Presentation
The following tables summarize the quantitative effects of using a dithiocarbamate (B8719985) accelerator, such as one derived from this compound, on the vulcanization characteristics and mechanical properties of natural rubber. The data is compiled from comparative studies of different accelerator types.
Table 1: Effect of Accelerator Type on Vulcanization Characteristics of Natural Rubber at 180°C [6]
| Accelerator Type | Minimum Torque (ML) (dNm) | Maximum Torque (MH) (dNm) | Scorch Time (ts2) (min) | Optimum Cure Time (t90) (min) |
| DPG | 1.15 | 8.85 | 0.88 | 2.58 |
| MBT | 1.45 | 10.95 | 1.05 | 3.15 |
| MBTS | 1.35 | 10.85 | 1.45 | 3.55 |
| CBS | 1.25 | 10.75 | 1.65 | 3.25 |
| TBBS | 1.25 | 11.25 | 1.95 | 3.45 |
| TMTM | 1.05 | 10.15 | 0.45 | 1.55 |
| ZDMC (a dithiocarbamate) | 1.15 | 10.65 | 0.48 | 1.28 |
Note: ZDMC (Zinc dimethyldithiocarbamate) is a dithiocarbamate similar in function to ZDBC.
Table 2: Effect of Accelerator Type on Mechanical Properties of Vulcanized Natural Rubber [6]
| Accelerator Type | Hardness (Shore A) | 300% Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| DPG | 68 | 10.5 | 22.5 | 550 |
| MBT | 70 | 12.5 | 24.5 | 520 |
| MBTS | 70 | 12.0 | 25.0 | 530 |
| CBS | 71 | 13.0 | 26.0 | 510 |
| TBBS | 72 | 13.5 | 27.5 | 500 |
| TMTM | 69 | 11.5 | 23.5 | 540 |
| ZDMC (a dithiocarbamate) | 70 | 12.0 | 24.0 | 530 |
Experimental Protocols
The following protocols are based on ASTM D3182 standard practices for rubber compounding and vulcanization and are adapted for the use of a this compound-based accelerator system.[7][8][9][10][11]
Rubber Compounding
This protocol describes the preparation of a rubber compound using a two-roll mill.
Materials and Equipment:
-
Natural Rubber (SMR 10 CV or equivalent)
-
Carbon Black (N550 or equivalent)
-
Aromatic Oil
-
Zinc Oxide
-
Stearic Acid
-
Sulfur
-
Primary Accelerator (e.g., TBBS)
-
Secondary Accelerator (Zinc Dibutyldithiocarbamate - ZDBC)
-
Two-roll laboratory mill (in accordance with ASTM D3182)
-
Analytical balance
Procedure:
-
Mill Preparation: Set the temperature of the two-roll mill to 50 ± 5 °C. Adjust the nip opening between the rolls.
-
Mastication: Pass the natural rubber through the mill several times to soften it and form a continuous band. This process is known as mastication.
-
Ingredient Incorporation:
-
Add the zinc oxide and stearic acid to the rubber band on the mill. Allow them to disperse uniformly. These act as activators.
-
Gradually add the carbon black, making cuts and folds to the rubber sheet to ensure thorough mixing.
-
Add the aromatic oil to aid in the dispersion of the carbon black and to act as a plasticizer.
-
Once the fillers are well dispersed, add the primary accelerator (TBBS).
-
Finally, add the ZDBC and sulfur. It is crucial to add the accelerators and sulfur last to prevent premature vulcanization (scorching).
-
-
Homogenization: Continue to mill the compound, making several cuts and passing the rubber through the rolls endwise to ensure a homogeneous mixture.
-
Sheeting Off: Sheet the final compound from the mill at a defined thickness and allow it to cool on a flat, clean surface. Store the compounded rubber at room temperature for at least 16 hours but no more than 96 hours before vulcanization.
Determination of Cure Characteristics
This protocol uses a Moving Die Rheometer (MDR) to determine the vulcanization characteristics of the compounded rubber.
Equipment:
-
Moving Die Rheometer (MDR)
Procedure:
-
Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size for the MDR die cavity.
-
Test Execution:
-
Place the sample in the pre-heated MDR die cavity (e.g., at 180°C).
-
Start the test. The instrument will oscillate one of the dies and measure the torque required to do so as the rubber vulcanizes.
-
-
Data Acquisition: The MDR will generate a cure curve (torque versus time). From this curve, the following parameters are determined:
-
ML (Minimum Torque): An indication of the viscosity of the unvulcanized compound.
-
MH (Maximum Torque): An indication of the stiffness or modulus of the fully vulcanized compound.
-
ts2 (Scorch Time): The time to a two-unit rise in torque from the minimum. This represents the processing safety window.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.
-
Preparation of Vulcanized Sheets
This protocol describes the compression molding of the rubber compound to produce vulcanized test sheets.
Equipment:
-
Compression molding press with heated platens
-
Mold of standard dimensions (as per ASTM D3182)
Procedure:
-
Preheating: Preheat the compression molding press to the desired vulcanization temperature (e.g., 180°C).
-
Molding:
-
Place a pre-weighed piece of the uncured rubber compound into the preheated mold.
-
Close the press and apply a specified pressure.
-
-
Curing: Maintain the temperature and pressure for the predetermined optimum cure time (t90) obtained from the rheometer test.
-
Demolding and Cooling: After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet from the mold. Allow the sheet to cool to room temperature.
-
Conditioning: Condition the vulcanized sheets for at least 24 hours at a standard temperature and humidity before conducting mechanical property tests.
Mechanical Property Testing
This protocol outlines the testing of the physical properties of the vulcanized rubber sheets.
Equipment:
-
Durometer (for hardness testing)
-
Tensile testing machine
-
Dies for cutting dumbbell-shaped test specimens
Procedures:
-
Hardness: Measure the Shore A hardness of the vulcanized sheet using a durometer according to ASTM D2240.
-
Tensile Properties:
-
Cut dumbbell-shaped test specimens from the vulcanized sheet using a standard die.
-
Use a tensile testing machine to measure the tensile strength, 300% modulus, and elongation at break according to ASTM D412.
-
Visualizations
The following diagrams illustrate key aspects of the rubber vulcanization process involving this compound-based accelerators.
References
- 1. atamankimya.com [atamankimya.com]
- 2. lusida.com [lusida.com]
- 3. Accelerator for Rubber Vulcanization: Benefits and Uses [chembroad.com]
- 4. specialchem.com [specialchem.com]
- 5. Correlation between the Crosslink Characteristics and Mechanical Properties of Natural Rubber Compound via Accelerators and Reinforcement | MDPI [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. smithers.com [smithers.com]
- 8. store.astm.org [store.astm.org]
- 9. coirubber.com [coirubber.com]
- 10. store.astm.org [store.astm.org]
- 11. labsinus.com [labsinus.com]
Application Notes and Protocols: Dibutylamine as a Corrosion Inhibitor for Metals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dibutylamine (DBA), a secondary amine with the chemical formula C₈H₁₉N, is a versatile chemical intermediate used in various industrial applications, including the manufacturing of emulsifiers, flotation agents, and catalysts.[1][2][3][4] Notably, its molecular structure, featuring a nitrogen atom with a lone pair of electrons, makes it an effective corrosion inhibitor.[5] Organic compounds containing nitrogen can adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment.[5][6][7] This adsorption can occur through electrostatic interactions (physisorption) or by the sharing of electrons between the nitrogen atom and the vacant d-orbitals of the metal (chemisorption), effectively blocking both anodic and cathodic sites and reducing the rate of corrosion.[5][8]
These application notes provide a comprehensive overview of the use of this compound as a corrosion inhibitor, summarizing performance data and detailing the primary experimental protocols for its evaluation.
Data Presentation
The effectiveness of an inhibitor is typically quantified by its Inhibition Efficiency (IE), which can be calculated from various experimental measurements. The following tables summarize representative performance data for this compound and structurally similar amines on different metals in corrosive environments.
Table 1: Inhibition Efficiency of Butylamine Derivatives on Carbon Steel in Acidic Media (Weight Loss Method)
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| n-Butylamine | Carbon Steel | 10% HCl | 1.5 g/L | 40 °C | ~50 | [9] |
| n-Butylamine | Carbon Steel | 15% HCl | 1.5 g/L | 40 °C | ~45 | [9] |
| n-Butylamine | Carbon Steel | 10% HCl | 1.5 g/L | 60 °C | ~40 | [9] |
| Tributylamine | Mild Steel | 2 M HCl | 1 M | 25 °C | >95 | [10] |
Table 2: Electrochemical Parameters for Amine-Based Inhibitors on Various Metals
| Inhibitor | Metal | Corrosive Medium | Concentration | Technique | Key Parameter | Value | Inhibition Efficiency (%) | Reference |
| (OCH₃-S)¹ | Copper | 1 M HCl | 20 mM | EIS | Rct (Ω·cm²) | 11,210 | 96.92 | [11] |
| (OCH₃-S)¹ | Copper | 1 M HCl | 20 mM | PDP | Icorr (µA/cm²) | 0.81 | 96.23 | [11] |
| 4,4'–diaminoazobenzene | AA2024 Aluminum | 1 M HCl | 100 ppm | PDP | Icorr (µA/cm²) | 11.5 | 95.8 | [12] |
| Triethanolamine | Aluminum | 1 M H₃PO₄ | 5 x 10⁻² M | PDP | Icorr (µA/cm²) | 18.0 | 94.7 | [13] |
¹(8-methoxyquinolin-1-yl) methylbenzylammonium chloride, a quaternary ammonium (B1175870) salt with amine functionality. Note: Rct refers to Charge Transfer Resistance, and Icorr refers to Corrosion Current Density. Higher Rct and lower Icorr values indicate better inhibition.
Mechanism of Action
This compound, like other amine inhibitors, functions by adsorbing onto the metal surface to create a barrier against corrosive species. The nitrogen atom's lone pair of electrons plays a crucial role in forming a coordinate bond with the metal. The butyl chains provide a hydrophobic layer that repels water and other corrosive agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gravitaschemical.com [gravitaschemical.com]
- 3. products.basf.com [products.basf.com]
- 4. This compound - escom Chemie GmbH [escom-chemie.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. publications.lnu.edu.ua [publications.lnu.edu.ua]
- 8. mdpi.com [mdpi.com]
- 9. irjes.com [irjes.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
Application Notes and Protocols for the Gas Chromatographic Analysis of Dibutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylamine (DBA) is a secondary amine used as a corrosion inhibitor, in the manufacture of emulsifiers, and as a vulcanization accelerator in the rubber industry. In pharmaceutical development, it can be present as a starting material, intermediate, or impurity. Accurate and robust analytical methods are therefore essential for its quantification in various matrices. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, the polar nature of the amine functional group can lead to challenges such as poor peak shape (tailing) and adsorption on the analytical column.
This document provides detailed protocols for two primary gas chromatography methods for the analysis of this compound: a direct injection method using a Flame Ionization Detector (FID) and a derivatization method for enhanced sensitivity and improved chromatography.
Method 1: Direct Analysis of this compound by GC-FID
This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not required. The use of a specialized amine-specific column is recommended to mitigate peak tailing.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol, isopropanol, or dichloromethane, to achieve a final concentration within the calibrated range (e.g., 10-1000 µg/mL).
-
If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.
2. GC-FID Instrumentation and Conditions:
-
Instrumentation: Agilent 8890 GC System with FID or equivalent.
-
Column: Agilent CP-Wax for volatile amines and diamines, 30 m x 0.32 mm ID, 1.2 µm film thickness, or a similar wax-type capillary column designed for amine analysis.[1]
-
Carrier Gas: Helium or Nitrogen, constant flow at an appropriate rate for the column dimension (e.g., 2.0 mL/min for a 0.32 mm ID column).
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 100°C.[1]
-
Hold: 5 minutes at 100°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
Workflow for Direct GC-FID Analysis
Caption: Workflow for the direct analysis of this compound by GC-FID.
Method 2: Analysis of this compound by GC with Derivatization
Derivatization is employed to improve the chromatographic behavior and increase the sensitivity of detection for this compound. This is particularly useful for trace-level analysis or for complex matrices. The secondary amine group of this compound is reacted with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile derivative. This derivative also exhibits a strong response with an Electron Capture Detector (ECD), providing high sensitivity.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Prepare the sample in a suitable aprotic solvent (e.g., benzene, toluene, or ethyl acetate) to a known concentration.
-
In a 2 mL autosampler vial, add 500 µL of the sample solution.
-
Add 100 µL of a catalyst/acid scavenger, such as a 0.05 M solution of triethylamine (B128534) (TEA) in the same solvent.
-
Add 10 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 50°C for 15 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of a 5% aqueous ammonia (B1221849) solution to neutralize excess TFAA.
-
Shake the vial for 5 minutes and allow the layers to separate.
-
Carefully transfer the upper organic layer to a new autosampler vial for injection.
2. GC-ECD/MS Instrumentation and Conditions:
-
Instrumentation: Agilent GC with ECD or Mass Spectrometric (MS) detector.
-
Column: A mid-polarity column such as an Agilent CP-Sil 13 CB for amines, or a standard DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature:
-
ECD: 300°C.
-
MS Transfer Line: 280°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted for trace analysis).
Derivatization and Analysis Workflow
Caption: Workflow for this compound analysis via TFAA derivatization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the different GC methods for this compound analysis. Note that performance characteristics can vary based on the specific instrument, column, and matrix.
| Parameter | Method 1: Direct GC-FID | Method 2: GC-ECD (with TFAA Derivatization) | Method 3: GC-MS (Direct or Derivatized) |
| Column | CP-Wax for amines | DB-5ms or similar | DB-5ms or similar |
| Typical Retention Time | 8-12 min (Isothermal/Slow Ramp) | 6-10 min (Temperature Programmed) | 6-10 min (Temperature Programmed) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 ppm (µg/mL)[2] | < 1 ppb (ng/mL) | ~10 ppb (ng/mL) |
| Limit of Quantification (LOQ) | ~0.5 ppm (µg/mL) | < 5 ppb (ng/mL) | ~30 ppb (ng/mL) |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Recovery | 85-105% | 80-110% | 80-110% |
Data is compiled and representative based on typical performance for amine analysis and may vary.
Discussion
The choice between direct analysis and derivatization depends on the specific requirements of the analysis.
-
Direct GC-FID is a straightforward and robust method suitable for quality control and assays where this compound concentrations are relatively high. The key to this method is the use of a base-deactivated column specifically designed for amines to ensure good peak shape and reproducibility.
-
GC with Derivatization significantly enhances the performance of the analysis. The trifluoroacetyl derivative of this compound is less polar, resulting in improved peak symmetry on standard non-polar columns. Furthermore, the introduction of fluorine atoms makes the derivative highly responsive to an Electron Capture Detector (ECD), lowering the detection limits into the parts-per-billion (ppb) range. This makes the method ideal for trace impurity analysis. When coupled with a Mass Spectrometer, the derivative provides a characteristic fragmentation pattern, which is invaluable for definitive identification and confirmation.
For professionals in drug development, the derivatization method followed by GC-MS analysis is often preferred for impurity profiling and validation studies due to its high sensitivity and specificity. The direct GC-FID method, however, remains a valuable tool for routine process monitoring and release testing where simplicity and speed are advantageous.
References
Application Notes and Protocols: Dibutylamine in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of dibutylamine as a key reagent and catalyst in the synthesis of active pharmaceutical ingredients (APIs). It includes specific examples, experimental protocols, and quantitative data to support research and development in the pharmaceutical industry.
Application 1: Synthesis of the Local Anesthetic Butacaine
This compound is a crucial secondary amine used in the synthesis of Butacaine, a local anesthetic of the ester type. Its role is primarily as a nucleophile to introduce the dibutylamino functional group, which is essential for the drug's anesthetic activity. Two primary synthetic pathways involving this compound are well-documented.
Pathway 1: Synthesis via Conjugate Addition and Subsequent Esterification
This common pathway involves the initial formation of the amino alcohol, 3-dibutylamino-1-propanol, followed by esterification.
Experimental Workflow:
Caption: Synthesis of Butacaine via Conjugate Addition.
Quantitative Data:
| Step | Reactants | Reagents/Catalysts | Yield/Conversion | Purity | Reference |
| 1. Conjugate Addition | Allyl alcohol, this compound | Metallic sodium | ~75% conversion | - | [1] |
| 2. Esterification | 3-Dibutylamino-1-propanol, p-Nitrobenzoyl chloride | - | 85-90% yield | - | [1] |
| 3. Reduction (Catalytic Hydrogenation) | 3-(Dibutylamino)propyl 4-nitrobenzoate | 5% Pd/C, H₂ | - | - | [1] |
| Overall Yield (Modern Steglich Route) | 4-Aminobenzoic acid, 3-Dibutylamino-1-propanol | DCC, DMAP | 70-75% yield | High | [1] |
Experimental Protocol:
Step 1: Synthesis of 3-Dibutylamino-1-propanol [1]
-
In a reaction vessel suitable for anhydrous conditions, combine allyl alcohol and this compound.
-
Slowly add metallic sodium to the mixture. Note: This reaction is exothermic and should be carefully controlled.
-
Allow the reaction to proceed for 6-8 hours at 80-90°C.
-
After the reaction is complete, quench any excess sodium.
-
Isolate the product, 3-dibutylamino-1-propanol, via extraction and subsequent distillation under reduced pressure.
Step 2: Esterification [1]
-
Dissolve the 3-dibutylamino-1-propanol in an anhydrous solvent such as pyridine (B92270) or toluene.
-
Add triethylamine (B128534) to act as a base.
-
Cool the mixture to 0-5°C.
-
Slowly add p-nitrobenzoyl chloride.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Work up the reaction mixture to isolate the 3-(dibutylamino)propyl 4-nitrobenzoate intermediate.
Step 3: Reduction [2]
-
To the isolated nitro-ester intermediate, add an excess of iron filings and a small amount of hydrochloric acid.
-
Warm the mixture to approximately 60°C and maintain for four hours.
-
After cooling, neutralize the mixture with a dilute sodium hydroxide (B78521) solution.
-
Extract the free base of Butacaine with ether.
-
Remove the ether to yield Butacaine as an oil. For purification, the free base can be converted to its hydrochloride salt and recrystallized.
Pathway 2: Synthesis via Nucleophilic Substitution
An alternative route introduces the this compound moiety via a nucleophilic substitution reaction.[2]
Experimental Workflow:
Caption: Synthesis of Butacaine via Nucleophilic Substitution.
Experimental Protocol: [2]
-
In a reaction vessel, combine 40 g of p-nitro-gamma-bromo-propylbenzoate and 40 g of this compound.
-
Heat the mixture at 60°C for four hours.
-
After the reaction, wash the product with water to remove excess this compound.
-
Further purify the residue by steam distillation.
-
Dissolve the remaining material in benzene (B151609) and treat with aqueous hydrochloric acid to form the hydrochloride salt.
-
Separate the resulting oily layer, make it alkaline, and extract the free base into benzene.
-
The subsequent reduction of the nitro group is performed as described in Pathway 1, Step 3.
Application 2: Catalysis in the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
This compound serves as a highly efficient organocatalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The reaction proceeds via a domino Knoevenagel-Michael cyclocondensation pathway.
Catalytic Cycle:
Caption: Catalytic cycle of this compound in Pyrano[2,3-d]pyrimidine synthesis.
Quantitative Data:
| Product | Aromatic Aldehyde | Reaction Time (min) | Yield (%) | Reference |
| 7-Amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 4-Chlorobenzaldehyde | 20 | 92 | [3] |
| 7-Amino-5-(4-hydroxyphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 4-Hydroxybenzaldehyde | 15 | 94 | [3] |
| 7-Amino-5-phenyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | Benzaldehyde | 25 | 88 | [3] |
| 7-Amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 4-Methoxybenzaldehyde | 15 | 93 | [3] |
| 7-Amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 4-Nitrobenzaldehyde | 20 | 90 | [3] |
Experimental Protocol: General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives [3]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in a mixture of aqueous ethanol (B145695).
-
Add a catalytic amount of this compound (DBA).
-
Reflux the reaction mixture for the time specified in the data table (typically 15-25 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to afford the pure pyrano[2,3-d]pyrimidine derivative.
-
Characterize the synthesized compounds by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions should be carried out in a properly equipped laboratory, adhering to all safety precautions. Reaction conditions may require optimization for specific substrates and scales.
References
Application Notes and Protocols: The Role of Dibutylamine as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylamine, a secondary amine, serves as an effective polymerization inhibitor, primarily functioning as a radical scavenger. Its utility extends to the stabilization of monomers during storage, transportation, and processing, preventing premature and uncontrolled polymerization. This is critical in various industrial applications, including the manufacturing of polymers and other chemical syntheses where monomer stability is paramount. These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed experimental protocols for utilizing this compound as a polymerization inhibitor.
Mechanism of Action: Radical Scavenging
The primary mechanism by which this compound inhibits polymerization is through radical scavenging. In radical polymerization, the reaction is propagated by free radicals. This compound can donate a hydrogen atom from its N-H group to a propagating radical (P•), effectively terminating the growing polymer chain and forming a stable, non-reactive polymer chain (PH) and a dibutylaminyl radical ((C₄H₉)₂N•).
The resulting aminyl radical is significantly less reactive than the initial propagating radical and is sterically hindered, making it less likely to initiate a new polymer chain. It can further react with another propagating radical to terminate another chain. The overall effect is a cessation or significant retardation of the polymerization process. This mechanism is particularly effective in inhibiting the polymerization of vinyl monomers such as styrene (B11656) and acrylates.
Amines, including this compound, can exhibit synergistic effects when used in combination with other types of inhibitors, such as phenolic compounds.[] This can lead to enhanced inhibition performance compared to the use of a single inhibitor.
Quantitative Data Presentation
The efficiency of a polymerization inhibitor is typically quantified by its effect on the induction period and the rate of polymerization. The following tables summarize illustrative quantitative data for this compound's performance as a polymerization inhibitor for common monomers. This data is representative of the expected performance of secondary amine inhibitors.
Table 1: Inhibition of Styrene Polymerization by this compound at 100°C
| This compound Concentration (ppm) | Induction Period (minutes) | Polymerization Rate (% conversion/hour) |
| 0 (Control) | 0 | 2.5 |
| 50 | 30 | 1.8 |
| 100 | 75 | 1.2 |
| 200 | 180 | 0.5 |
| 500 | 420 | < 0.1 |
Table 2: Inhibition of Methyl Methacrylate (MMA) Polymerization by this compound at 80°C
| This compound Concentration (ppm) | Induction Period (minutes) | Polymerization Rate (% conversion/hour) |
| 0 (Control) | 0 | 5.8 |
| 100 | 25 | 4.1 |
| 250 | 60 | 2.5 |
| 500 | 150 | 0.9 |
| 1000 | 350 | < 0.2 |
Experimental Protocols
Protocol 1: Determination of Inhibition Efficiency by Dilatometry
Dilatometry is a common technique used to monitor the progress of a polymerization reaction by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.[2]
Objective: To quantify the effect of this compound concentration on the induction period and the rate of polymerization of a vinyl monomer (e.g., styrene).
Materials:
-
Purified monomer (e.g., styrene, with inhibitor removed)
-
This compound (reagent grade)
-
Polymerization initiator (e.g., AIBN or benzoyl peroxide)
-
Dilatometer
-
Constant temperature bath
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Inhibitor Removal: If the monomer contains a storage inhibitor, it must be removed prior to the experiment. This can be achieved by washing the monomer with an aqueous alkali solution followed by distilled water, drying over an appropriate drying agent, and distilling under reduced pressure.
-
Preparation of Monomer/Inhibitor Solutions: Prepare a series of solutions of the purified monomer containing varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 ppm).
-
Initiator Addition: Add a known concentration of a polymerization initiator (e.g., 0.01 M AIBN) to each monomer/inhibitor solution.
-
Dilatometer Charging: Carefully fill the dilatometer with the prepared solution, ensuring no air bubbles are trapped. The liquid level should be in the calibrated capillary section.
-
Degassing: Purge the dilatometer with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with radical polymerization.
-
Polymerization Monitoring: Place the sealed dilatometer in a constant temperature bath set to the desired reaction temperature (e.g., 100°C for styrene).
-
Data Collection: Record the change in the height of the liquid in the capillary at regular time intervals. The start of the reaction after the initial heating period is considered time zero.
-
Data Analysis:
-
Plot the change in height (proportional to volume contraction and thus, conversion) as a function of time for each this compound concentration.
-
The induction period is the time from the start of the experiment until a noticeable decrease in the liquid level is observed.
-
The polymerization rate is proportional to the slope of the linear portion of the conversion-time plot after the induction period.
-
Protocol 2: Evaluation of Radical Scavenging Activity using UV-Vis Spectroscopy
This protocol utilizes a stable radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), to assess the radical scavenging potential of this compound. DPPH has a strong absorbance at 517 nm, which decreases as it is scavenged by an antioxidant or radical scavenger.
Objective: To determine the radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of this compound Solutions: Prepare a series of solutions of this compound in methanol at different concentrations (e.g., ranging from 0.1 mM to 10 mM).
-
Reaction Mixture: In a series of test tubes, mix a fixed volume of the DPPH stock solution (e.g., 2 mL) with varying volumes of the this compound solutions. Bring the final volume to a constant value (e.g., 4 mL) with methanol. A control sample containing only DPPH and methanol should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer. Use methanol as the blank.
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample containing this compound.
-
Plot the % scavenging against the concentration of this compound to determine the EC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
-
Mandatory Visualizations
Caption: Mechanism of polymerization inhibition by this compound.
Caption: Workflow for determining inhibition efficiency using dilatometry.
References
Application Notes and Protocols for Dibutylamine as a Flotation Agent in Mining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylamine, a secondary amine, and its derivatives can function as cationic collectors in the froth flotation of various minerals. Cationic collectors are primarily utilized for the flotation of non-sulfide minerals, particularly silicates, and in the reverse flotation of iron ores where silica (B1680970) is floated away from the iron-bearing minerals. The effectiveness of this compound as a flotation agent is dependent on factors such as the mineralogy of the ore, pulp pH, collector dosage, and the presence of other reagents like frothers and modifiers. These notes provide an overview of the application of this compound and its derivatives, along with representative experimental protocols based on studies of similar amine collectors.
Mechanism of Action
As a cationic collector, this compound adsorbs onto negatively charged mineral surfaces. In aqueous solutions, the amine group can be protonated to form a positively charged ion (R₂NH₂⁺). This cationic species then electrostatically interacts with anionic sites on the mineral surface, rendering the mineral hydrophobic and facilitating its attachment to air bubbles in the flotation cell. The primary mechanism is often the physical adsorption of the ammonium (B1175870) ion onto the mineral surface.
The following diagram illustrates the general adsorption mechanism of a secondary amine collector like this compound on a quartz surface.
Caption: Adsorption mechanism of this compound on a quartz surface.
Applications and Experimental Protocols
Reverse Flotation of Silica from Iron Ore
In the beneficiation of iron ore, reverse flotation is a common technique to remove silica (quartz) impurities. Cationic collectors like this compound are effective in this process.
Experimental Protocol: Reverse Flotation of Quartz from Hematite
This protocol is based on typical conditions for amine-based reverse flotation of iron ore.
-
Ore Preparation:
-
Grind the iron ore to a particle size of 80% passing 75 µm.
-
Prepare a pulp with a solids concentration of 30-40% (w/w) in a flotation cell.
-
-
Conditioning:
-
Adjust the pulp pH to 10.0-10.5 using NaOH.
-
Add a depressant for hematite, such as corn starch, at a dosage of 500-1000 g/t. Condition the pulp for 5 minutes.
-
Add this compound (as a collector) at a dosage of 100-300 g/t. Condition for another 3 minutes.
-
Add a frother, such as Methyl Isobutyl Carbinol (MIBC), at a dosage of 20-50 g/t and condition for 1 minute.
-
-
Flotation:
-
Introduce air into the flotation cell to generate a froth.
-
Collect the froth (containing the floated quartz) for a predetermined time (e.g., 5-10 minutes).
-
The remaining slurry (underflow) is the iron concentrate.
-
-
Analysis:
-
Filter, dry, and weigh the concentrate and tailings.
-
Analyze the Fe and SiO₂ content in both fractions to determine the grade and recovery.
-
Illustrative Data for Amine-based Reverse Flotation of Iron Ore
| Parameter | Value | SiO₂ Grade in Froth (%) | Fe Recovery in Underflow (%) |
| pH | 9.5 | 85.2 | 92.5 |
| 10.0 | 88.1 | 94.3 | |
| 10.5 | 90.5 | 93.8 | |
| Collector Dosage (g/t) | 100 | 82.4 | 91.2 |
| 200 | 89.6 | 94.1 | |
| 300 | 91.3 | 93.5 |
Flotation of Silicate (B1173343) Minerals (e.g., Feldspar, Lepidolite)
This compound can be used for the flotation of silicate minerals from other gangue minerals. The following protocol is a representative example for the flotation of lepidolite (B1170510), a lithium-bearing mica.
Experimental Protocol: Flotation of Lepidolite
This protocol is adapted from studies using dodecylamine, a primary amine with similar collector properties.
-
Ore Preparation:
-
Grind the lepidolite ore to a desired particle size fraction (e.g., -90 + 75 µm).
-
Prepare a pulp with a solids concentration of 20-25% (w/w).
-
-
Conditioning:
-
Adjust the pulp pH to the desired level (e.g., 3.0, 7.0, or 11.0) using HCl or NaOH.
-
Add this compound at a specific concentration (e.g., 5 x 10⁻⁵ M). Condition for 5 minutes.
-
Add a frother (e.g., pine oil) at a dosage of 30 g/t and condition for 1 minute.
-
-
Flotation:
-
Perform flotation and collect the froth at timed intervals (e.g., 1, 3, 5, 10 minutes).
-
-
Analysis:
-
Determine the recovery of lepidolite in the froth concentrate.
-
Illustrative Data for Amine Flotation of Lepidolite
| pH | Collector Conc. (M) | Particle Size (µm) | Lepidolite Recovery (%) |
| 3.0 | 5 x 10⁻⁵ | -90 + 75 | 85.2 |
| 7.0 | 5 x 10⁻⁵ | -90 + 75 | 91.5 |
| 11.0 | 5 x 10⁻⁵ | -90 + 75 | 92.8 |
| 11.0 | 2.5 x 10⁻⁵ | -90 + 75 | 88.4 |
| 11.0 | 8.0 x 10⁻⁵ | -90 + 75 | 94.1 |
Flotation of Sulfide (B99878) Ores (using this compound Derivatives)
While this compound itself is not a typical collector for sulfide ores, its derivatives, such as ammonium dibutyl dithiophosphate (B1263838) (ADD), are effective. ADD acts as a collector for copper, gold, and silver-bearing sulfide minerals.[1][2]
Experimental Protocol: Flotation of Copper Sulfide Ore using Ammonium Dibutyl Dithiophosphate (ADD)
-
Ore Preparation:
-
Grind the copper sulfide ore to a fineness of 70% passing 74 µm.
-
Prepare a pulp at a solids concentration of 35% (w/w).
-
-
Conditioning:
-
Adjust the pulp pH to 11.0 using lime (CaO).
-
Add ADD as the primary collector at a dosage of 10-50 g/t.
-
Optionally, a secondary collector like a xanthate (e.g., Butyl Xanthate) can be added at 5-20 g/t.
-
Add a frother (e.g., terpenic oil) at a dosage of 10-40 g/t.
-
Condition the pulp for 5-10 minutes.
-
-
Flotation:
-
Carry out rougher flotation and collect the concentrate.
-
The rougher concentrate can be subjected to one or more cleaning stages to improve the grade.
-
Illustrative Data for Copper Sulfide Flotation with ADD
| ADD Dosage (g/t) | Butyl Xanthate (g/t) | Copper Grade in Concentrate (%) | Copper Recovery (%) |
| 10 | 5 | 18.5 | 85.2 |
| 20 | 10 | 20.1 | 88.9 |
| 30 | 15 | 21.3 | 90.5 |
| 40 | 20 | 21.8 | 90.1 |
| 50 | 20 | 22.0 | 89.8 |
Logical Workflow for Flotation Experimentation
The following diagram outlines the general workflow for a laboratory-scale flotation test using a collector like this compound.
Caption: General workflow for a laboratory flotation experiment.
Concluding Remarks
This compound and its derivatives represent a class of cationic collectors with potential applications in the flotation of non-sulfide minerals and the reverse flotation of silica from iron ores. The provided protocols and data, based on the performance of similar amine collectors, serve as a starting point for researchers and scientists in developing specific flotation schemes. It is crucial to optimize parameters such as pH, collector dosage, and the use of modifiers for each specific ore to achieve the desired separation efficiency. Further research into the synthesis and application of novel this compound derivatives could lead to the development of more selective and efficient flotation agents for a wider range of minerals.
References
Application Notes and Protocols for the Synthesis of Dibutylaminoethanol from Dibutylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 2-(Dibutylamino)ethanol, a versatile intermediate in industrial chemistry and pharmaceutical development. Two primary synthetic routes are presented: the reaction of dibutylamine with 2-chloroethanol (B45725) and the reaction of this compound with ethylene (B1197577) oxide. This document includes comprehensive experimental procedures, safety precautions, and data presentation to guide researchers in the successful synthesis and purification of this compound.
Introduction
2-(Dibutylamino)ethanol, also known as N,N-dibutylethanolamine, is a tertiary amine with a primary alcohol functional group. Its amphiphilic nature, stemming from the hydrophobic butyl chains and the hydrophilic amino and hydroxyl groups, makes it a valuable precursor in the synthesis of a wide range of molecules. It finds applications as a catalyst, a pH adjuster, a corrosion inhibitor, and an intermediate in the production of pharmaceuticals, emulsifiers, and other specialty chemicals. The selection of a synthetic route often depends on the available starting materials, reaction scale, and safety considerations.
Physicochemical Data
A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | (CH₃CH₂CH₂CH₂)₂NH | 129.24 | 160 | 0.76 |
| 2-Chloroethanol | ClCH₂CH₂OH | 80.51 | 128-130 | 1.20 |
| Ethylene Oxide | C₂H₄O | 44.05 | 10.7 | 0.882 |
| 2-(Dibutylamino)ethanol | (CH₃CH₂CH₂CH₂)₂NCH₂CH₂OH | 173.30 | 229-230 | 0.86 |
Synthesis Protocols
Two distinct methods for the synthesis of 2-(Dibutylamino)ethanol are detailed below.
Method A: Synthesis from this compound and 2-Chloroethanol
This method involves the nucleophilic substitution of the chloride in 2-chloroethanol by this compound in the presence of a base. The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
(CH₃CH₂CH₂CH₂)₂NH + ClCH₂CH₂OH + NaOH → (CH₃CH₂CH₂CH₂)₂NCH₂CH₂OH + NaCl + H₂O
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 129.24 g (1.0 mol) of this compound and 200 mL of ethanol (B145695).
-
Addition of Base: While stirring, slowly add a solution of 44.0 g (1.1 mol) of sodium hydroxide (B78521) in 100 mL of water through the dropping funnel.
-
Addition of 2-Chloroethanol: After the base has been added, begin the dropwise addition of 84.5 g (1.05 mol) of 2-chloroethanol from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Wash the salt cake with a small amount of ethanol.
-
Combine the filtrate and washings and remove the ethanol by rotary evaporation.
-
Add 200 mL of water to the residue and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Remove the diethyl ether by rotary evaporation.
-
The crude 2-(Dibutylamino)ethanol is then purified by vacuum distillation. Collect the fraction boiling at approximately 114-116 °C at 20 mmHg.
-
The typical yield for this reaction is in the range of 70-85%.
Method B: Synthesis from this compound and Ethylene Oxide
This method involves the ring-opening of ethylene oxide by this compound. This reaction is typically carried out under pressure in an autoclave due to the low boiling point and high reactivity of ethylene oxide. An excess of this compound is used to minimize the formation of by-products from the reaction of the product with another molecule of ethylene oxide.
(CH₃CH₂CH₂CH₂)₂NH + C₂H₄O → (CH₃CH₂CH₂CH₂)₂NCH₂CH₂OH
-
Safety Precautions: This reaction must be conducted in a well-ventilated fume hood, and all necessary safety precautions for working with a high-pressure reactor (autoclave) and toxic, flammable ethylene oxide must be strictly followed.
-
Reaction Setup: Charge a 500 mL stainless steel autoclave with 258.5 g (2.0 mol) of this compound.
-
Reaction Conditions: Seal the autoclave and heat the this compound to 150-160°C with stirring.
-
Addition of Ethylene Oxide: Slowly introduce 44.05 g (1.0 mol) of ethylene oxide into the autoclave. The rate of addition should be carefully controlled to maintain the reaction temperature and pressure within safe limits. The pressure will initially rise and then gradually decrease as the ethylene oxide is consumed.
-
Reaction: After the addition is complete, maintain the temperature at 150-160°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the autoclave to room temperature.
-
Carefully vent any unreacted ethylene oxide.
-
Transfer the reaction mixture to a distillation flask.
-
-
Purification:
-
First, distill off the excess this compound at atmospheric pressure (boiling point ~160°C).
-
The remaining crude 2-(Dibutylamino)ethanol is then purified by vacuum distillation. Collect the fraction boiling at approximately 114-116 °C at 20 mmHg.
-
This method can achieve high yields, typically in the range of 90-95%.
Visualization of Processes
Synthesis Pathway Diagram
The following diagram illustrates the two synthetic routes to 2-(Dibutylamino)ethanol.
Caption: Synthetic routes to 2-(Dibutylamino)ethanol.
General Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of 2-(Dibutylamino)ethanol.
Caption: General experimental workflow.
Safety and Handling
-
This compound: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Chloroethanol: Toxic and flammable. Harmful if swallowed, inhaled, or in contact with skin. Handle with extreme caution in a fume hood and wear appropriate PPE.
-
Ethylene Oxide: Extremely flammable and toxic gas. Carcinogen. Handle only in a specialized setup such as an autoclave, with all necessary safety measures in place.
-
2-(Dibutylamino)ethanol: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Handle with appropriate PPE in a well-ventilated area.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Characterization
The identity and purity of the synthesized 2-(Dibutylamino)ethanol can be confirmed by standard analytical techniques such as:
-
Gas Chromatography (GC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H and C-N stretching).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield (Method A) | Incomplete reaction | Extend the reflux time. Ensure the base is not consumed by atmospheric CO₂. |
| Loss of product during work-up | Ensure complete extraction. Minimize transfers. | |
| Low Yield (Method B) | Leak in the autoclave | Check all seals and connections before starting the reaction. |
| Insufficient reaction time or temperature | Ensure the reaction is run at the recommended temperature for the specified time. | |
| Product Contamination | Incomplete removal of starting materials | Optimize the distillation process to ensure good separation. |
| Formation of by-products | In Method A, ensure efficient stirring. In Method B, use a sufficient excess of this compound. |
Conclusion
Both presented methods provide effective routes for the synthesis of 2-(Dibutylamino)ethanol. The choice between the two will depend on the available equipment and safety infrastructure. The reaction with 2-chloroethanol is more amenable to standard laboratory glassware, while the ethylene oxide route offers higher yields but requires specialized high-pressure equipment. Proper purification by vacuum distillation is crucial to obtain a high-purity product.
Dibutylamine: A Versatile Intermediate in the Synthesis of Dyes and Pesticides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dibutylamine, a secondary amine with the chemical formula (CH₃CH₂CH₂CH₂)₂NH, serves as a crucial building block in the synthesis of a diverse range of commercially important chemicals. Its nucleophilic nature and the steric hindrance provided by the two butyl groups make it a unique intermediate for creating targeted molecular structures. In the realms of dye chemistry and agrochemicals, this compound derivatives have demonstrated significant utility, contributing to the development of vibrant colorants and potent pesticides. This document provides detailed application notes and experimental protocols for the synthesis of representative dyes and pesticides using this compound as a key intermediate.
Application in Pesticide Synthesis: The Case of Carbosulfan (B1218777)
This compound is a key precursor in the production of Carbosulfan, a broad-spectrum carbamate (B1207046) insecticide. The synthesis involves the reaction of this compound with other chemical moieties to form the active ingredient, which acts by inhibiting the enzyme acetylcholinesterase in insects.
Quantitative Data for Carbosulfan Synthesis
| Parameter | Value | Reference |
| Purity of Carbosulfan | ≥ 96% | [1] |
| Yield of Carbosulfan | ≥ 98% | [1] |
| Harmful Impurity (Carbofuran) | ≤ 0.1% | [1] |
Experimental Protocol: Synthesis of Carbosulfan
This protocol is based on the method described in patent CN110950826A.[1]
Step 1: Preparation of the Sulfide (B99878) Solution
-
In a 2L reaction vessel equipped with a stirrer, dissolve 110.5g (0.50 mol) of carbofuran (B1668357) in 1.0L of dichloroethane.
-
After complete dissolution, add 60.6g (0.6 mol) of triethylamine (B128534) and stir to mix uniformly.
-
Cool the mixture to 0°C.
-
While stirring, slowly add 54.6g (0.53 mol) of sulfur dichloride dropwise over a period of 1.5 hours.
-
Maintain the reaction temperature at 0°C for 3 hours to allow for the completion of the reaction, yielding a sulfide solution.
Step 2: Synthesis of Carbosulfan
-
To the sulfide solution prepared in Step 1, add di-n-butylamine, 4-dimethylaminopyridine, and triethylamine (as an acid-binding agent). The molar ratio of carbofuran to the other reactants is crucial for optimal yield and purity.
-
Allow the reaction to proceed under controlled temperature conditions until completion to form the carbosulfan reaction liquid.
Step 3: Purification of Carbosulfan
-
Wash the carbosulfan reaction liquid with water until it reaches a neutral pH.
-
Separate the organic phase.
-
Subject the organic phase to decompression and desolventization to remove the solvent.
-
The resulting product is carbosulfan with a purity of ≥96% and a yield of ≥98%.[1]
References
Application Notes and Protocols for Enamine Catalysis Using Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enamine Catalysis with Secondary Amines
Enamine catalysis is a powerful organocatalytic strategy for the activation of carbonyl compounds, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] This method relies on the reversible formation of a nucleophilic enamine intermediate from a ketone or aldehyde and a primary or secondary amine catalyst.[2] While chiral primary amines and proline derivatives have been extensively studied for asymmetric synthesis, simple achiral secondary amines, such as dibutylamine, serve as efficient catalysts for various transformations where stereocontrol is not the primary objective or where the substrate itself directs the stereochemical outcome.
The use of secondary amines like this compound offers several advantages, including ready availability, low cost, and operational simplicity. These catalysts are effective in promoting reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions under mild conditions.[3][4] This document provides detailed application notes and experimental protocols for key reactions catalyzed by the secondary amine this compound, highlighting its utility in organic synthesis.
Core Concepts and Mechanism
The catalytic cycle of enamine catalysis begins with the rapid and reversible reaction between a carbonyl compound (an aldehyde or ketone) and a secondary amine catalyst, like this compound, to form an enamine intermediate after the elimination of a water molecule. This enamine is a potent carbon nucleophile, analogous to an enolate, but is generated under neutral or mildly acidic conditions.[2] The enhanced nucleophilicity of the enamine allows it to react with various electrophiles. Upon reaction, an iminium ion is formed, which is subsequently hydrolyzed by the water generated in the initial step, releasing the functionalized carbonyl product and regenerating the secondary amine catalyst to complete the catalytic cycle.
References
Application Notes and Protocols: Dibutylamine in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dibutylamine in Phase-Transfer Systems
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This technique often employs a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport a reactant from one phase to another, thereby accelerating the reaction rate.[1][2] While the classic PTC mechanism involves a catalyst shuttling anions, variations of this principle exist.
This document focuses on the application of this compound in a phase-transfer system, specifically in the context of a Michael addition reaction. In this scenario, this compound, an oil-soluble secondary amine, reacts with a water-soluble reactant at the interface of a two-phase system. The efficiency of this reaction is heavily influenced by the mass transfer of this compound across the phase boundary, a key characteristic of phase-transfer processes. This approach is particularly relevant for the synthesis of N,N-dibutyl-β-alanine and its derivatives, which are valuable intermediates in pharmaceutical and materials science.[1][3]
Core Application: Michael Addition of Acrylamide (B121943) and this compound
A prime example of this compound's utility in a phase-transfer system is its reaction with acrylamide in a water-heptane biphasic system. This reaction, a Michael-type condensation, yields N,N-dibutyl-β-alanine.[3] The reaction proceeds at the interface of the two immiscible liquids, with the rate being dependent on the diffusion of the oil-soluble this compound into the aqueous phase where the water-soluble acrylamide resides.[3]
Mechanism of Action
In this specific phase-transfer system, this compound itself is a reactant rather than a catalyst in the traditional sense. The reaction kinetics are governed by the interfacial surface area and the rate of stirring, which directly impact the mass transfer of this compound to the reaction zone at the interface.[3] Spectroscopic studies have indicated that acrylamide remains almost exclusively in the aqueous phase, while this compound is primarily in the organic phase (heptane).[3] The reaction rate increases with a larger interfacial surface area and higher stirring speeds, confirming that the transfer of this compound to the interface is a critical step.[3]
The overall process can be visualized as follows:
Caption: Reaction workflow for the Michael addition of acrylamide and this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the Michael addition of acrylamide with this compound in a water-heptane system.[3]
Table 1: Effect of Interfacial Surface Area on Reaction Rate
| Interfacial Surface Area (S, cm²) | Initial Reaction Rate (Rr, M·sec⁻¹) |
| 7.1 | 1.9 x 10⁻⁵ |
| 11.3 | 2.5 x 10⁻⁵ |
| 19.6 | 3.2 x 10⁻⁵ |
Reaction Conditions: [Acrylamide]₀ = 1.0 M, [this compound]₀ = 1.0 M, T = 293 K, Stirring Speed = 100 rpm.[3]
Table 2: Effect of Stirring Speed on Reaction Rate
| Stirring Speed (RS, rpm) | Initial Reaction Rate (Rr, M·sec⁻¹) |
| 0 | 1.9 x 10⁻⁵ |
| 400 | 2.6 x 10⁻⁵ |
| 800 | 3.4 x 10⁻⁵ |
| 1400 | 4.0 x 10⁻⁵ |
Reaction Conditions: [Acrylamide]₀ = 1.0 M, [this compound]₀ = 1.0 M, T = 293 K.[3]
Experimental Protocols
Protocol 1: Michael Addition of Acrylamide and this compound in a Water-Heptane System
This protocol is based on the kinetic studies of the reaction between water-soluble acrylamide and oil-soluble this compound.[3]
Materials:
-
Acrylamide (AA)
-
This compound (DBA)
-
Heptane (spectroscopically pure)
-
Distilled water
-
Cylindrical glass reactor with a magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1.0 M aqueous solution of acrylamide.
-
Prepare a 1.0 M solution of this compound in heptane.
-
In a cylindrical glass reactor, add equal volumes of the acrylamide solution and the this compound solution (e.g., 50 mL of each for a 1:1 volume ratio).
-
Place the reactor on a magnetic stirrer and begin stirring at the desired rate (e.g., 100 rpm).
-
Maintain the reaction temperature at 293 K (20 °C).
-
Monitor the progress of the reaction by taking aliquots from the aqueous phase at regular intervals.
-
Dilute the aqueous phase aliquots and measure the optical density of the acrylamide solution using a UV-Vis spectrophotometer at λ = 220 nm to determine the concentration of unreacted acrylamide.
-
The initial reaction rate can be calculated from the decrease in acrylamide concentration over time.
Logical Workflow for Experimental Setup and Analysis
Caption: Experimental workflow for the kinetic analysis of the reaction.
Conclusion
The use of this compound in a biphasic system for the Michael addition to acrylamide demonstrates a practical application of phase-transfer principles. While not a traditional phase-transfer catalyst, the efficiency of the reaction is fundamentally linked to the mass transfer of this compound across the phase boundary. This methodology offers a straightforward approach for the synthesis of N,N-disubstituted-β-amino acids and can be optimized by controlling physical parameters such as stirring speed and interfacial surface area. For drug development professionals, this understanding allows for the design of efficient and scalable synthetic routes to key intermediates.
References
- 1. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. APPLICATION OF PHASE-TRANSFER CATALYSIS TO THE REACTION OF ACRYLAMIDE WITH this compound IN WATER –HEPTANE SYSTEM - Chemical sciences - International Journal Of Applied And Fundamental Research [science-sd.com]
Determination of Dibutylamine in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylamine (DBA), a secondary aliphatic amine, is utilized in various industrial processes, including the manufacturing of corrosion inhibitors, emulsifiers, and pharmaceuticals. Its potential release into the environment necessitates sensitive and reliable analytical methods for its detection and quantification in diverse environmental matrices. These application notes provide detailed protocols for the determination of this compound in air, water, and soil samples, catering to the needs of researchers and professionals in environmental monitoring and drug development.
Analytical Methods Overview
The determination of this compound in environmental samples typically involves sample collection, extraction, and chromatographic analysis. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the primary analytical techniques employed. Derivatization is often utilized in GC methods to improve the volatility and chromatographic behavior of this compound.
Data Presentation
The following tables summarize the quantitative data associated with the analytical methods described in this document.
Table 1: Quantitative Data for this compound Analysis in Air Samples
| Parameter | Method 1: Solvent-Free Sampling with LC-MS/MS | Method 2: Sorbent Tube with GC-FID |
| Analyte | Isocyanate-DBA derivatives | n-Butylamine (as a proxy for DBA) |
| Matrix | Air | Air |
| Detection Limit | Not explicitly stated for DBA, but low µg/m³ levels for isocyanates | Working range: 2 to 430 mg/m³ for a 15 L air sample[1] |
| Recovery | 83-109% (in comparison to reference method)[2] | Average recovery of 91.4%[3] |
| Relative Standard Deviation (RSD) | <13% for related isocyanate derivatives[4] | Sampling and measurement precision (Sr) was 0.049[3] |
Table 2: Quantitative Data for this compound Analysis in Water and Soil Samples
| Parameter | Method 3: SPE-GC-ECD (Aromatic Amines) | Method 4: Direct Injection LC-MS/MS (Wastewater) | Method 5: Ultrasonic Extraction-HPLC (Amines in Soil) |
| Analyte | Aromatic Amines (as a proxy for DBA) | Tributylamine and Tetrabutylammonium (as a proxy for DBA) | Aromatic Amines and Pyridines (as a proxy for DBA) |
| Matrix | Water | Wastewater | Soil |
| Limit of Quantitation (LOQ) | 0.5 and 8 µg/L[2] | Calibration range: 0.02 to 2.3 mg/L for tributylamine[5] | Not explicitly stated |
| Recovery | 80-120%[6] | Not explicitly stated | 76–101%[7] |
| Relative Standard Deviation (RSD) | ≤ 5%[6] | Not explicitly stated | Good reproducibility reported[7] |
Experimental Protocols
Method 1: Determination of Airborne Amines (as Isocyanate Derivatives) using Solvent-Free Sampling and LC-MS/MS
This method is adapted from a procedure for monitoring airborne isocyanates where di-n-butylamine (DBA) is used as a derivatizing agent.[2]
1. Principle: Air is drawn through a filter impregnated with di-n-butylamine (DBA) and acetic acid. Airborne compounds that react with amines, such as isocyanates, will form stable urea (B33335) derivatives with DBA. These derivatives are then extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Materials and Reagents:
-
Solvent-free sampler: Polypropylene tube with an inner wall coated with a glass fiber filter, coupled in series with a 13 mm glass fiber filter.
-
Reagent solution: Equimolar amounts of di-n-butylamine (DBA) and acetic acid.
-
Personal sampling pump.
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
LC-MS/MS system.
3. Sample Collection:
-
Impregnate the glass fiber filters with the DBA and acetic acid reagent solution and allow them to dry.
-
Assemble the solvent-free sampler.
-
Connect the sampler to a personal sampling pump calibrated to a flow rate of 0.2 L/min.[2]
-
Sample a known volume of air.
-
After sampling, cap the sampler and store it at ambient temperature until analysis. The derivatives are reported to be stable for at least two days.[2]
4. Sample Preparation:
-
Disassemble the sampler and transfer the filters to a clean vial.
-
Extract the filters with a suitable solvent, such as acetonitrile.
-
Vortex the vial for 1 minute and then sonicate for 10 minutes.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
5. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Monitor the specific precursor-to-product ion transitions for the this compound derivatives of the target analytes.
6. Quality Control:
-
Analyze field blanks and spiked samples to assess for contamination and recovery.
-
Prepare a calibration curve using standards of the derivatized analytes.
Method 2: Determination of this compound in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol is a general approach for amines in water, adapted from methods for aromatic amines.[2][6]
1. Principle: this compound is extracted from the water sample using a solid-phase extraction (SPE) cartridge. The analyte is then eluted, and the eluate is analyzed by gas chromatography-mass spectrometry (GC-MS). Derivatization may be necessary to improve chromatographic performance.
2. Materials and Reagents:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a polymer-based sorbent).
-
SPE manifold.
-
Methanol (HPLC grade).
-
Dichloromethane (GC grade).
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
Hydrochloric acid (HCl) for pH adjustment.
-
Anhydrous sodium sulfate.
-
Derivatizing agent (e.g., pentafluorobenzaldehyde).
-
GC-MS system.
3. Sample Preparation (SPE):
-
Adjust the pH of the water sample (e.g., 500 mL) to approximately 9 with NaOH.
-
Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
-
Load the sample: Pass the water sample through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.
-
Wash the cartridge: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge: Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analyte: Elute the this compound from the cartridge with 5 mL of dichloromethane.
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. Derivatization (Optional, but Recommended for GC):
-
To the 1 mL concentrated extract, add the derivatizing agent (e.g., 100 µL of pentafluorobenzaldehyde (B1199891) solution).
-
Vortex the mixture and heat at a specific temperature and time (e.g., 60°C for 30 minutes) to complete the reaction.
-
Cool the sample to room temperature before GC-MS analysis.
5. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
6. Quality Control:
-
Analyze method blanks and matrix spikes.
-
Use an internal standard to correct for variations in extraction efficiency and instrument response.
Method 3: Determination of this compound in Soil by Ultrasonic Extraction and HPLC
This protocol is adapted from a method for the determination of aromatic amines and pyridines in soil.[7]
1. Principle: this compound is extracted from the soil matrix using an organic solvent with the aid of ultrasonication. The extract is then clarified and analyzed by high-performance liquid chromatography (HPLC) with a suitable detector.
2. Materials and Reagents:
-
Soil grinder or mortar and pestle.
-
Sieve (e.g., 2 mm).
-
Ultrasonic bath.
-
Centrifuge.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Ammonium (B1175870) acetate.
-
Ultrapure water.
-
Syringe filters (0.45 µm).
-
HPLC system with UV or MS detector.
3. Sample Preparation:
-
Air-dry the soil sample at room temperature.
-
Grind the dried soil sample to a fine powder and pass it through a 2 mm sieve.
-
Weigh 5 g of the homogenized soil into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Extract the sample in an ultrasonic bath for 40 minutes at 150 W.[7]
-
Centrifuge the extract at 8000 rpm for 2 minutes.[7]
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in 1 mL of the initial mobile phase.[7]
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
HPLC Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometric detection for higher selectivity and sensitivity.
5. Quality Control:
-
Analyze a soil blank and a fortified soil sample to determine background levels and recovery.
-
Prepare a calibration curve using standards prepared in the mobile phase.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the determination of this compound in air, water, and soil samples. The choice of method will depend on the specific analytical requirements, available instrumentation, and the expected concentration range of this compound in the samples. Proper quality control measures are essential to ensure the accuracy and validity of the results.
References
- 1. Optimization of Derivatization Conditions for Gas Chromatographic Determination of Sec-Butylamine by Response Surface Methodology [spkx.net.cn]
- 2. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: HPLC Analysis for Purity Determination of N,N-dibutyl-2-chloropyridin-4-amine
[AN-HPLC-024]
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of N,N-dibutyl-2-chloropyridin-4-amine, a key intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable method for quality control and purity verification. This document provides comprehensive experimental procedures, data presentation standards, and a visual representation of the analytical workflow.
Introduction
N,N-dibutyl-2-chloropyridin-4-amine is a substituted pyridine (B92270) derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is of paramount importance as impurities can directly impact the safety, efficacy, and stability of the final drug product.[1] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for determining the purity of pharmaceutical intermediates.[2]
This application note presents a validated RP-HPLC method that offers simplicity, robustness, and excellent quantitative performance for the routine purity assessment of N,N-dibutyl-2-chloropyridin-4-amine.[1]
Experimental Protocol
Materials and Reagents
-
N,N-dibutyl-2-chloropyridin-4-amine sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters for the analysis of N,N-dibutyl-2-chloropyridin-4-amine.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of N,N-dibutyl-2-chloropyridin-4-amine reference standard and dissolve it in 10 mL of methanol in a 100 mL volumetric flask. Dilute to volume with the mobile phase (60% B).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the N,N-dibutyl-2-chloropyridin-4-amine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (60% B).[1]
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[1]
Data Presentation
The purity of the N,N-dibutyl-2-chloropyridin-4-amine sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Table 1: Representative HPLC Data for N,N-dibutyl-2-chloropyridin-4-amine Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 3.45 | 15.2 | 0.30 |
| 2 | 5.82 | 4985.6 | 99.50 |
| 3 | 7.11 | 9.8 | 0.20 |
| Total | 5010.6 | 100.00 |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of N,N-dibutyl-2-chloropyridin-4-amine.
Caption: Workflow for HPLC Purity Analysis.
Potential Degradation Pathways
Forced degradation studies can help identify potential impurities. Based on the structure of N,N-dibutyl-2-chloropyridin-4-amine, likely degradation pathways include:
-
Hydrolysis: Nucleophilic substitution of the chlorine atom by water or hydroxide (B78521) ions, particularly at non-neutral pH, to form N,N-dibutyl-2-hydroxypyridin-4-amine.[3]
-
Oxidation: Oxidation of the pyridine nitrogen to form the corresponding N-oxide or degradation of the N,N-dibutylamino group.[3]
-
Photodegradation: Light-induced reactions that may lead to hydroxylation or ring opening.[3]
Conclusion
The described RP-HPLC method is a reliable and robust approach for determining the purity of N,N-dibutyl-2-chloropyridin-4-amine. This application note provides a comprehensive protocol and data handling procedures to ensure accurate and reproducible results, which are crucial for the quality control of this important pharmaceutical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Dibutylamine-Catalyzed Reactions
Welcome to the Technical Support Center for Dibutylamine-Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for improving reaction yields and minimizing side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound-catalyzed reactions, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction catalyzed by this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosing the issue.
-
Inactive or Impure Catalyst: this compound, like many amines, can degrade over time.
-
Solution: Use freshly distilled or a new bottle of this compound. Ensure it is stored properly under an inert atmosphere and away from light.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that can significantly influence the reaction rate and selectivity.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture. Conversely, if side products are observed, lowering the temperature may be beneficial. Optimization is key; for instance, in the synthesis of methacrolein (B123484) using this compound acetate (B1210297), yields are high between 5-50 °C, with an optimal temperature around 25 °C.[1]
-
-
Incorrect Reaction Time: Reactions need sufficient time to reach completion, but prolonged reaction times can lead to product decomposition or the formation of byproducts.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For the this compound acetate-catalyzed synthesis of methacrolein, a reaction time of 15 minutes was found to be optimal.[1]
-
-
Presence of Water: Many organic reactions are sensitive to moisture, which can hydrolyze starting materials or intermediates.
-
Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to low yields.
-
Solution: Ensure vigorous and continuous stirring throughout the reaction to ensure proper mixing of reactants and catalyst.[2]
-
Issue 2: Formation of Significant Side Products
Q: I am observing a significant amount of side products in my reaction mixture. How can I identify and minimize their formation?
A: The formation of side products is a common challenge that reduces the yield of the desired compound and complicates purification.
-
Self-Condensation of Carbonyl Compounds: In reactions like the Knoevenagel or aldol (B89426) condensation, the starting aldehyde or ketone can react with itself.
-
Solution: Add the carbonyl compound slowly to the mixture of the active methylene (B1212753) compound and this compound. This keeps the concentration of the enolizable carbonyl compound low at any given time, minimizing self-condensation.
-
-
Michael Addition: The product of a Knoevenagel condensation can sometimes undergo a subsequent Michael addition with the active methylene compound.
-
Solution: Use a stoichiometric amount of the active methylene compound or a slight excess of the carbonyl compound to minimize this follow-on reaction.
-
-
Formation of N,N'-dibutylurea: In reactions involving isocyanates or their precursors, unreacted this compound can lead to the formation of N,N'-dibutylurea.[3]
-
Solution: Carefully control the stoichiometry and consider adding the amine dropwise to the reaction mixture.[3]
-
-
Hydrolysis of Nitriles (in Strecker Synthesis): If water is present in a Strecker reaction, the resulting α-aminonitrile can be hydrolyzed to the corresponding α-amino acid.[2]
-
Solution: Employ anhydrous conditions to prevent this side reaction.[2]
-
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then slows down or stops before completion. Could the this compound catalyst be deactivating?
A: Yes, catalyst deactivation is a possibility and can occur through several mechanisms.
-
Poisoning: Impurities in the starting materials or solvent can bind to the catalyst and inhibit its activity.
-
Solution: Purify all reactants and solvents before use. Ensure the reaction is performed in clean glassware.
-
-
Fouling: Byproducts of the reaction can deposit on the catalyst, blocking its active sites.
-
Solution: If the catalyst is heterogeneous, it may be possible to wash it to remove adsorbed species. For homogeneous catalysis, optimizing conditions to minimize byproduct formation is crucial.
-
-
Alkylation of the Amine: In some cases, the amine catalyst can be alkylated by electrophilic starting materials or intermediates, leading to its deactivation.
-
Solution: This can sometimes be mitigated by using a catalyst with greater steric hindrance or by carefully controlling the reaction conditions.
-
Data Presentation
The following tables provide quantitative data on how different reaction parameters can influence the yield in this compound-catalyzed reactions.
Table 1: Effect of Temperature on the Yield of Methacrolein in a this compound Acetate-Catalyzed Aldol Condensation
| Temperature (°C) | Propionaldehyde (B47417) Conversion (%) | Methacrolein Yield (%) |
| 5 | >92 | >92 |
| 15 | >94 | >94 |
| 25 | >96 | >96 |
| 35 | >96 | >96 |
| 50 | >96 | >96 |
Data adapted from a study on the synthesis of methacrolein.[1]
Table 2: Effect of Reaction Time on the Yield of Methacrolein at 25°C
| Reaction Time (min) | Propionaldehyde Conversion (%) | Methacrolein Yield (%) |
| 5 | ~95 | ~95 |
| 10 | >96 | >96 |
| 15 | >96 | >96 |
| 20 | >96 | >96 |
| 30 | >96 | >96 |
Data adapted from a study on the synthesis of methacrolein.[1]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and similar amine catalysts.
Protocol 1: this compound Acetate-Catalyzed Synthesis of Methacrolein (Aldol Condensation)
This protocol is based on the optimized conditions for the synthesis of methacrolein from formaldehyde (B43269) and propionaldehyde.[1]
-
Materials:
-
Formaldehyde (37 wt% in water)
-
Propionaldehyde
-
This compound
-
Acetic Acid
-
Water (as solvent)
-
-
Catalyst Preparation:
-
Prepare this compound acetate by neutralizing this compound with an equimolar amount of acetic acid. The molar ratio of this compound to acetic acid should be optimized around 1:1.1 for best results.[1]
-
-
Reaction Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer and temperature control, add water as the solvent.
-
Add the prepared this compound acetate catalyst to the reactor.
-
Maintain the reaction temperature at 25 °C.
-
Simultaneously feed formaldehyde and propionaldehyde into the reactor over a period of time.
-
Ensure vigorous stirring (e.g., >240 rpm) to avoid diffusion limitations.[1]
-
The reaction is typically complete within 15 minutes.
-
Monitor the reaction progress and product yield by GC analysis.
-
Protocol 2: General Procedure for a this compound-Catalyzed Knoevenagel Condensation
This is a general protocol that can be adapted for various aldehydes and active methylene compounds.
-
Materials:
-
Aldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)
-
This compound (0.1-0.2 eq)
-
Anhydrous solvent (e.g., toluene, ethanol, or dichloromethane)
-
-
Reaction Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aldehyde and the active methylene compound in the chosen anhydrous solvent.
-
Add this compound to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Otherwise, the reaction mixture can be washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove the this compound catalyst, followed by extraction with an organic solvent, drying over anhydrous sulfate, and concentration under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
General Reaction Mechanism for a this compound-Catalyzed Aldol Condensation
Caption: Mechanism of this compound-catalyzed aldol condensation.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of Synthetic Dibutylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of synthetic dibutylamine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions related to the purification of synthetic this compound.
Fractional Distillation
Q1: My purified this compound has a low purity, and I suspect the presence of close-boiling impurities. How can I improve the separation?
A1: Simple distillation is often insufficient for separating components with close boiling points. Fractional distillation is the recommended method in such cases.
Troubleshooting Steps:
-
Use a Fractionating Column: Employ a column with a high number of theoretical plates, such as a Vigreux, packed, or spinning band column, between the distillation flask and the condenser. This enhances the separation efficiency.[1]
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the condensate returned to the column to that collected as distillate) can improve separation but will increase the distillation time.
-
Control the Heating Rate: Apply slow and steady heating to establish a proper temperature gradient in the column. Avoid rapid heating, which can lead to flooding and poor separation.[2]
-
Insulate the Column: Insulate the fractionating column to minimize heat loss and maintain the temperature gradient.
Q2: The temperature during distillation is fluctuating, and I'm not getting a stable boiling point. What does this indicate?
A2: Temperature fluctuations during distillation typically suggest the presence of multiple components boiling off or an issue with the distillation setup.
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed to prevent any leaks, which can affect the pressure and boiling points.
-
Monitor the Distillation Rate: A distillation rate that is too fast can cause temperature fluctuations. Aim for a slow and steady collection of the distillate.
-
Assess Purity of Starting Material: Your crude this compound may contain a significant amount of volatile impurities. Consider a preliminary purification step, such as an extraction, to remove some of these before distillation.
Q3: My this compound is turning yellow or brown during distillation. What is causing this degradation?
A3: Amines, including this compound, can be susceptible to oxidation and thermal degradation at elevated temperatures.[3]
Troubleshooting Steps:
-
Use a Vacuum: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and minimize thermal stress.[3]
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]
-
Avoid Overheating: Do not heat the distillation flask to dryness, as this can concentrate non-volatile, potentially unstable residues.
Azeotropic Distillation for Water Removal
Q1: I have a significant amount of water in my crude this compound. Can I remove it by simple distillation?
A1: No, this compound forms a minimum-boiling azeotrope with water, which means they cannot be separated by simple distillation.[4] Azeotropic distillation is required to remove the water.
Q2: How does azeotropic distillation for water removal from this compound work?
A2: The process takes advantage of the formation of a this compound-water azeotrope.
Logical Workflow for Azeotropic Distillation:
-
The aqueous solution of this compound is heated.
-
The this compound-water azeotrope boils at a lower temperature than either pure component.
-
The vapor is condensed, and the condensate separates into two layers: an upper this compound-rich layer and a lower water-rich layer.[4]
-
The water layer is removed, and the this compound layer can be returned to the distillation column to entrain more water.[4]
Purification via Salt Formation and Recrystallization
Q1: How can I purify this compound if distillation is not effective for removing certain impurities?
A1: You can convert the liquid this compound into a solid salt, such as this compound hydrochloride, which can then be purified by recrystallization. The purified salt can be neutralized with a base to regenerate the pure liquid amine.[3]
Q2: My this compound hydrochloride salt is not precipitating from the solution. What should I do?
A2: This is a common issue related to the choice of solvent and the concentration of the salt.
Troubleshooting Steps:
-
Solvent Selection: this compound hydrochloride is often soluble in polar protic solvents like ethanol (B145695) and methanol. To induce precipitation, you can add a less polar solvent, such as diethyl ether or ethyl acetate, in which the salt is less soluble.[5][6]
-
Concentration: If the solution is too dilute, the salt may not precipitate. You can carefully concentrate the solution by evaporating some of the solvent.
-
Cooling: Cooling the solution in an ice bath can significantly decrease the solubility of the salt and promote crystallization.
-
Seeding: If you have a small crystal of pure this compound hydrochloride, adding it to the solution (seeding) can initiate the crystallization process.
Q3: What are suitable solvents for recrystallizing this compound hydrochloride?
A3: The ideal solvent for recrystallization is one in which the salt has high solubility at an elevated temperature and low solubility at a lower temperature.
Solvent Systems to Consider:
-
Mixed Solvent Systems: A common approach is to dissolve the salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then add a less polar solvent (e.g., diethyl ether, hexane) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should yield crystals.[5]
-
Polar Protic Solvents: Methanol and ethanol can be effective for dissolving the salt.[7]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 129.24 | 159 |
| n-Butanol | 74.12 | 117.7 |
| Monobutylamine | 73.14 | 77.8 |
| Tributylamine | 185.35 | 216 |
| Water | 18.02 | 100 |
Table 2: this compound-Water Azeotrope
| Components | Azeotrope Boiling Point (°C) | Composition (% by weight) |
| This compound / Water | ~92.4 (at atmospheric pressure) | 44.5% this compound / 55.5% Water |
Note: Azeotropic composition and boiling point can vary with pressure.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Begin to gently heat the flask using a heating mantle.
-
Equilibration: Allow the vapors to slowly rise through the fractionating column to establish a temperature gradient.
-
Fraction Collection: Collect the forerun (the initial, lower-boiling fraction) in a separate flask. Once the temperature stabilizes at the boiling point of pure this compound (approx. 159 °C at atmospheric pressure), switch to a clean receiving flask to collect the main fraction.[8]
-
Completion: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool before dismantling.
Protocol 2: Purification of this compound via Hydrochloride Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the crude this compound in a suitable anhydrous solvent like diethyl ether or isopropanol (B130326) in a flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring until the solution is acidic (check with pH paper). A white precipitate of this compound hydrochloride should form.[9]
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation of Crude Salt:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any adhering impurities.
-
-
Recrystallization:
-
Transfer the crude this compound hydrochloride to a clean flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/diethyl ether) to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Regeneration of Free Amine:
-
Dissolve the purified this compound hydrochloride in water.
-
Cool the solution in an ice bath and add a base (e.g., a concentrated solution of NaOH or KOH) with stirring until the solution is basic.
-
The this compound will separate as an oily layer. Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Experimental Workflow for Fractional Distillation of this compound.
Caption: Logical Workflow for Purification via Salt Formation and Recrystallization.
References
- 1. Purification [chem.rochester.edu]
- 2. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 3. benchchem.com [benchchem.com]
- 4. US2180006A - Process for the separation and refining of amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 111-92-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Dibutylamine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of dibutylamine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concern for this compound, a secondary amine, in aqueous solutions is its potential to form N-nitrosothis compound (NDBA), a carcinogenic compound. This reaction is particularly significant in the presence of nitrite (B80452) ions under acidic conditions (pH < 6). Other degradation pathways can be initiated by factors such as oxidation, light exposure, and elevated temperatures.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the aqueous solution is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 6): Acidic environments significantly increase the risk of N-nitrosothis compound formation in the presence of nitrosating agents like nitrite ions.[1][2][3] The acidic conditions catalyze the conversion of nitrite to nitrous acid, which is a potent nitrosating agent.
-
Neutral to Alkaline Conditions (pH ≥ 7): this compound is generally more stable in neutral to alkaline solutions with respect to nitrosamine (B1359907) formation. However, other degradation pathways, such as oxidation, can still occur.
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: Based on the chemical structure of this compound, the following are potential degradation products under various stress conditions:
-
Nitrosation: N-nitrosothis compound (NDBA) is the most critical degradation product due to its carcinogenicity.
-
Oxidation: Oxidation of the secondary amine can lead to the formation of various products, including the corresponding nitroxide radical, and further oxidation could potentially lead to cleavage of the N-H bond or C-N bonds. When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[4]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation, although specific photoproducts for this compound in aqueous solution are not well-documented in the provided search results. General principles of amine photolysis suggest the possibility of radical-mediated reactions.
-
Thermal Degradation: At elevated temperatures, this compound can decompose. Products of decomposition may include carbon monoxide, carbon dioxide, hydrocarbons, and oxides of nitrogen.[4]
Troubleshooting Guide
Problem: I am observing an unexpected peak in my HPLC analysis of a this compound solution.
Possible Cause & Solution:
An unexpected peak in your chromatogram likely indicates the presence of a degradation product or an impurity.
Troubleshooting Steps:
-
Peak Identification:
-
Retention Time Comparison: If you have a reference standard for N-nitrosothis compound, compare its retention time with the unknown peak.
-
Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unknown peak to help identify its molecular weight and structure.
-
Forced Degradation Studies: Intentionally degrade a fresh sample of your this compound solution under various stress conditions (acid, base, oxidation, heat, light) as outlined in the "Experimental Protocols" section. Analyze these stressed samples by HPLC to see if the unknown peak is generated under specific conditions, which can help in its identification.
-
-
Review Solution Preparation and Storage:
-
pH: Verify the pH of your aqueous solution. If it is acidic, the risk of nitrosamine formation is high.
-
Nitrite Contamination: Ensure that your water and other reagents are free from nitrite contamination. Use high-purity water (e.g., Milli-Q).
-
Storage Conditions: Protect your solutions from light and store them at recommended temperatures (typically refrigerated) to minimize degradation. Avoid storing solutions for extended periods unless their stability has been established.
-
Data Presentation
Table 1: Factors Influencing this compound Stability in Aqueous Solutions
| Parameter | Condition | Potential Impact on this compound Stability | Primary Degradation Product(s) | Mitigation Strategy |
| pH | Acidic (pH < 6) | High risk of nitrosation in the presence of nitrites.[1][2][3] | N-nitrosothis compound | Adjust pH to neutral or alkaline; use nitrite-free reagents. |
| Neutral to Alkaline | Lower risk of nitrosation; oxidation may still occur. | Oxidation products | Store under inert gas; use antioxidants. | |
| Temperature | Elevated | Increased rate of degradation.[4] | Thermal decomposition products (e.g., NOx) | Store solutions at controlled room temperature or refrigerated. |
| Light | UV or prolonged exposure to daylight | Can induce photodegradation. | Photolytic degradation products | Store solutions in amber or light-protective containers. |
| Oxidizing Agents | Presence of peroxides, metal ions, dissolved oxygen | Promotes oxidative degradation. | Oxidation products | Use deoxygenated water; add antioxidants like ascorbic acid. |
| Nitrosating Agents | Presence of nitrite or nitrate (B79036) ions | Reacts with this compound to form N-nitrosothis compound.[5] | N-nitrosothis compound | Use high-purity reagents; add nitrite scavengers like ascorbic acid.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
For each condition, prepare a solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to the this compound solution.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the this compound solution.
-
Keep the solution at room temperature and take samples at various time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% H₂O₂ to the this compound solution.
-
Keep the solution at room temperature, protected from light, and take samples at various time points.
-
-
Thermal Degradation:
-
Place a vial of the this compound solution in an oven at an elevated temperature (e.g., 60°C).
-
Take samples at various time points.
-
Store a control sample at the recommended storage temperature.
-
-
Photolytic Degradation:
-
Expose a vial of the this compound solution to a light source in a photostability chamber (e.g., option 2 in ICH Q1B guidelines, with exposure to both cool white fluorescent and near UV lamps).[6]
-
Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
Take samples from both vials at various time points.
-
Analysis:
Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound and N-Nitrosothis compound
This method provides a starting point for the analysis of this compound and its primary degradation product, N-nitrosothis compound. Method optimization and validation are required for specific applications.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the analytes. A typical gradient might be: 0-5 min (10% B), 5-15 min (10-90% B), 15-20 min (90% B), 20-21 min (90-10% B), 21-25 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | Diode Array Detector (DAD) monitoring at 230 nm (for NDBA) and a lower wavelength (e.g., 210 nm) for this compound. |
| Injection Volume | 10 µL |
Solution Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound and N-nitrosothis compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare working standards by diluting the stock solutions in the mobile phase.
-
Sample Solutions: Dilute the aqueous this compound samples with the mobile phase to an appropriate concentration within the linear range of the method.
Visualizations
Caption: Degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of butylamine and isobutylamine by diperodatocuprate(III) in alkaline medium - A kinetic and mechanistic study | European Journal of Chemistry [eurjchem.com]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
Preventing byproduct formation in Dibutylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibutylamine. The following information is designed to help you prevent byproduct formation and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common industrial methods for synthesizing this compound are the reaction of 1-butanol (B46404) with ammonia (B1221849) at high temperatures (300-500°C) and pressures over a metal catalyst, and the reductive amination of butyraldehyde (B50154).[1] Another approach involves the reaction of butyl halides (like butyl bromide or butyl chloride) with ammonia.[1]
Q2: What are the primary byproducts I should be concerned about during this compound synthesis?
A2: The primary byproducts in most this compound synthesis routes are monobutylamine (a primary amine) and tributylamine (B1682462) (a tertiary amine). The formation of these byproducts is a result of the sequential alkylation of ammonia.
Q3: How can I monitor the progress of my reaction and the formation of byproducts?
A3: Reaction progress and the relative amounts of monobutylamine, this compound, and tributylamine can be monitored using gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS). High-performance liquid chromatography (HPLC) can also be a valuable tool for purity analysis.
Q4: What are the boiling points of monobutylamine, this compound, and tributylamine, and how can I use this information for purification?
A4: The boiling points are approximately:
-
Monobutylamine: 78 °C
-
This compound: 159-161 °C
-
Tributylamine: 216-217 °C
The significant differences in boiling points allow for effective separation of the desired this compound from the monobutylamine and tributylamine byproducts via fractional distillation.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Yield of Monobutylamine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Ammonia to Butanol/Butyraldehyde Ratio | Decrease the molar ratio of ammonia to the starting material. A higher concentration of the butylating agent relative to ammonia will favor the formation of di- and tri-substituted products. | Increased formation of this compound and tributylamine, with a corresponding decrease in monobutylamine. |
| Short Reaction Time | Increase the reaction time. The formation of this compound is a sequential reaction; insufficient time may lead to the accumulation of the intermediate, monobutylamine. | Drive the reaction towards the formation of the more substituted this compound. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Higher temperatures generally favor the formation of more substituted amines. | Increased reaction rate and a shift in the product distribution towards this compound and tributylamine. |
Issue 2: High Yield of Tributylamine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Ammonia to Butanol/Butyraldehyde Ratio | Increase the molar ratio of ammonia to the starting material. A higher concentration of ammonia will compete with this compound for the alkylating agent, thus reducing the formation of tributylamine. | A decrease in the formation of tributylamine and an increase in the relative amount of this compound. |
| High Reaction Temperature | Optimize the reaction temperature by performing a temperature screening. While higher temperatures can increase the reaction rate, they may also favor the thermodynamically more stable tributylamine. | Find the optimal temperature that balances a good reaction rate with high selectivity for this compound. |
| Catalyst Choice (for Reductive Amination) | If using a highly active hydrogenolysis catalyst (e.g., Ru, Rh), consider switching to a catalyst with lower hydrogenolysis activity, such as Palladium (Pd) or Platinum (Pt). | Catalysts with lower hydrogenolysis activity are known to favor the formation of secondary amines (this compound) over primary amines. |
Quantitative Data on Byproduct Formation
The following table summarizes the effect of different catalysts on the product distribution in the amination of 1-butanol.
| Catalyst | Temperature (°C) | Pressure (atm) | Monobutylamine (%) | This compound (%) | Tributylamine (%) |
| Ru-PNN Pincer Complex | 135 | 7 (NH3) | 14 | 34 | Not Reported |
| Ru-PNN Pincer Complex (prolonged reaction time) | 135 | 7 (NH3) | 0 | 88 | Not Reported |
| Cobalt on Silicalite-1 | 220 | 20 | 90 (selectivity to n-butylamine) | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound via Reductive Amination of Butyraldehyde
This protocol is designed for the selective synthesis of this compound on a laboratory scale.
Materials:
-
Butyraldehyde (1.0 eq)
-
Ammonia (7N solution in Methanol, 2.0 eq)
-
Palladium on Carbon (Pd/C, 5 mol%)
-
Hydrogen gas
-
Methanol (Anhydrous)
-
Sodium Sulfate (Anhydrous)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add butyraldehyde and a solution of ammonia in methanol.
-
Carefully add the Pd/C catalyst to the mixture.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by GC analysis of small aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
The crude product can be purified by fractional distillation under atmospheric pressure to separate this compound from any remaining starting material and byproducts.
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the formation of this compound and its byproducts.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with Dibutylamine in Reactions
For researchers, scientists, and professionals in drug development, ensuring the complete dissolution of reactants is paramount for successful and reproducible experimental outcomes. Dibutylamine, a common secondary amine in organic synthesis, can present solubility challenges in certain reaction media, particularly in non-polar aprotic solvents. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a colorless liquid that is soluble in a variety of common organic solvents, including ethanol, ether, acetone, and benzene.[1] It is considered miscible with toluene (B28343), as it is commercially available in toluene solutions.[2][3] Its solubility in water is limited, stated as 3.8 g/L at 20°C.
Q2: I am experiencing poor solubility of this compound in a non-polar solvent for my reaction. What are my initial troubleshooting steps?
A2: When encountering solubility issues with this compound in non-polar solvents like hexane, consider the following initial steps:
-
Solvent Screening: If your reaction chemistry allows, test the solubility of this compound in a range of alternative solvents with varying polarities.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of this compound. However, be mindful of the potential for increased side reactions or degradation of thermally sensitive components.
-
Use of a Co-solvent: Introducing a small amount of a polar aprotic or protic solvent in which this compound is highly soluble can significantly enhance its overall concentration in the reaction mixture.
Q3: How can a co-solvent improve the solubility of this compound in my reaction?
A3: A co-solvent system works by altering the overall polarity of the reaction medium to better accommodate the solute. For a non-polar solvent where this compound has limited solubility, adding a polar solvent that is miscible with both the primary solvent and this compound can create a homogeneous solution. This approach is a widely used strategy to enhance the solubility of poorly soluble drugs and reagents.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides more detailed strategies for when initial troubleshooting is insufficient.
Issue 1: this compound is immiscible or has very low solubility in the desired non-polar reaction solvent (e.g., hexane).
Solution 1: Co-solvent System
A co-solvent can bridge the polarity gap between this compound and a non-polar solvent.
-
Recommended Co-solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate.
-
General Protocol:
-
Begin by dissolving the this compound in a minimal amount of the chosen co-solvent.
-
Slowly add this solution to the main non-polar reaction solvent with vigorous stirring.
-
Observe for any signs of precipitation. If the solution remains clear, the co-solvent system is effective. The optimal ratio of co-solvent to the primary solvent should be determined experimentally, starting with a small percentage (e.g., 5-10% v/v) of the co-solvent.
-
Solution 2: Phase-Transfer Catalysis (PTC)
For reactions involving an aqueous phase and an organic phase where this compound is preferentially soluble in the organic phase, a phase-transfer catalyst can facilitate the reaction. This is particularly useful for reactions like N-alkylation where the alkylating agent is in the organic phase and a nucleophile or base is in the aqueous phase.
-
Mechanism: The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, forms an ion pair with the anionic reactant from the aqueous phase, transporting it into the organic phase to react with the this compound.[4][5]
-
Common Catalysts: Tetrabutylammonium (B224687) bromide (TBAB), Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS).
Solution 3: Use of Non-ionic Surfactants
In biphasic systems or when trying to create a microemulsion, non-ionic surfactants can help to solubilize this compound.
-
Mechanism: Surfactants have both hydrophilic and hydrophobic properties, allowing them to bridge the interface between polar and non-polar environments and form micelles that can encapsulate the less soluble reactant.[1]
-
Examples of Non-ionic Surfactants: Ethoxylated fatty alcohols or amines.[1]
Experimental Protocols
Protocol 1: N-Alkylation of this compound using Phase-Transfer Catalysis
This protocol is a general guideline for the N-alkylation of this compound with an alkyl halide in a biphasic system.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Toluene
-
50% aqueous sodium hydroxide (B78521) solution
-
Tetrabutylammonium bromide (TBAB)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1 equivalent), toluene, and the alkyl halide (1.1 equivalents).
-
Add the 50% aqueous sodium hydroxide solution.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), typically at 1-5 mol% relative to the this compound.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C). The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, stop the stirring and allow the layers to separate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Diagram of Phase-Transfer Catalysis Workflow
References
- 1. Applications of Nonionic Surfactants - Castor Oil, Alkylphenol, Fatty Amines Ethoxylates [rimpro-india.com]
- 2. This compound, solution 0,75 mol/l (0,75 N) in toluene - Scharlab [scharlab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. ijirset.com [ijirset.com]
Dibutylamine Stability: A Technical Support Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of dibutylamine. Below you will find frequently asked questions and troubleshooting guides to ensure its safe and effective use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions to avoid for maintaining this compound stability?
To ensure the stability of this compound and prevent hazardous reactions, it is crucial to avoid exposure to heat, ignition sources, and incompatible materials.[1][2] this compound is a flammable liquid and vapor.[1][3][4]
Q2: What materials are incompatible with this compound?
This compound should not come into contact with the following materials:
-
Strong oxidizing agents : Contact can lead to ignition or explosion.[4][5][6]
-
Acids, acid chlorides, and acid anhydrides : These can cause exothermic and potentially violent reactions.[1][4][7]
-
Metals : Avoid contact with copper, copper alloys, aluminum, zinc, iron, and galvanized containers.[4][6]
-
Other organic compounds : May be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, ketones, aldehydes, alcohols, and esters.[5][7][8]
Q3: What are the recommended storage conditions for this compound?
For optimal stability and safety, store this compound in a tightly closed original container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3] The storage area should be fireproof and separate from incompatible substances.[2][9] Protect against physical damage and ensure the area is a "No Smoking" zone.[3]
Q4: Can this compound decompose? If so, what are the hazardous decomposition products?
Yes, this compound can decompose under certain conditions, particularly when heated or in a fire.[5] Hazardous decomposition products include toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][5][6][8]
Q5: Are there specific reactions to be aware of when working with this compound?
A critical reaction to be aware of is the potential formation of nitrosamines when this compound comes into contact with nitrites, nitrates, or nitrous acid.[8] Nitrosamines are a class of compounds that are often carcinogenic.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Discoloration of this compound (e.g., turning yellow) | Exposure to air or light over time; Contamination with incompatible materials. | While a slight yellowing may not immediately indicate dangerous degradation for all applications, it is a sign of instability. For sensitive experiments, it is recommended to use fresh, colorless this compound. Ensure the container is purged with an inert gas like nitrogen or argon before sealing if it will be stored for an extended period after opening. |
| Pressure buildup in the storage container | Storage at elevated temperatures causing vaporization; Contamination leading to a chemical reaction that generates gas. | Immediately move the container to a cool, well-ventilated area. If safe to do so, slowly vent the container in a fume hood. Review storage conditions to ensure they are appropriate. If contamination is suspected, dispose of the material according to hazardous waste regulations. |
| Unexpected exothermic reaction (heat generation) during an experiment | Accidental mixing with an incompatible substance, such as an acid or oxidizing agent. | Immediately cease the addition of any further reagents. If the reaction is scalable and can be done safely, attempt to cool the reaction vessel using an ice bath. Ensure adequate ventilation and be prepared for the potential release of flammable or toxic vapors. Review the experimental protocol to identify the source of incompatibility. |
| Formation of precipitates or solids | Reaction with atmospheric carbon dioxide or other contaminants. | The formation of solids can indicate a reaction has occurred. The nature of the precipitate should be carefully evaluated. If the precipitate is unexpected, it suggests contamination. The purity of the this compound should be verified before further use. |
Quantitative Stability Data
The following table summarizes key quantitative data related to the stability and safety of this compound.
| Property | Value | Source |
| Flash Point | 125 °F (52 °C) | [5] |
| Autoignition Temperature | 500 °F (260 °C) | [1][5] |
| Upper Explosive Limit | 10.0% | [4] |
| Lower Explosive Limit | 1.1% | [4] |
| Vapor Pressure | 2.59 mmHg @ 25 °C | [1][5] |
Experimental Protocols
Protocol: Assessment of Material Compatibility with this compound
This protocol provides a general method for determining the compatibility of this compound with other materials. Caution: This should be performed on a small scale in a controlled laboratory environment with appropriate personal protective equipment.
-
Preparation:
-
Work within a chemical fume hood.
-
Ensure a fire extinguisher and spill kit are readily accessible.
-
Wear appropriate personal protective equipment (safety goggles, face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat).[4]
-
-
Procedure:
-
In a small, clean, and dry glass vial, place a small sample of the material to be tested (e.g., a piece of plastic, a small amount of another chemical).
-
Carefully add a small, measured amount of this compound to the vial, ensuring the material is in contact with the amine.
-
Loosely cap the vial to prevent pressure buildup while minimizing atmospheric exposure.
-
Observe the mixture for any immediate changes, such as gas evolution, color change, precipitation, or temperature increase. A non-contact infrared thermometer can be used to monitor for temperature changes safely.
-
If no immediate reaction is observed, allow the vial to stand at room temperature for a set period (e.g., 24 hours), periodically observing for any changes.
-
For accelerated testing, a similar setup can be placed in a controlled oven at a slightly elevated temperature, but well below the flashpoint of this compound. Extreme caution must be exercised if heating.
-
-
Analysis:
-
Record all observations.
-
Any significant change (e.g., heat generation, discoloration of the this compound, degradation of the test material) indicates an incompatibility.
-
If necessary, analytical techniques such as spectroscopy (e.g., NMR, IR) or chromatography (e.g., GC, HPLC) can be used to analyze the this compound and the test material for signs of degradation or reaction products.
-
Visualizing this compound Instability Factors
The following diagram illustrates the key factors that can compromise the stability of this compound and lead to hazardous situations.
Caption: Factors leading to this compound instability.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. DI-N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ICSC 1337 - DI-n-BUTYLAMINE [inchem.org]
Technical Support Center: Dibutylamine Reaction Quenching and Workup
Welcome to the Technical Support Center for handling reactions involving dibutylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully quenching reactions and performing workups.
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching and workup of reactions containing this compound.
Issue 1: Difficulty Removing this compound from the Organic Phase
Q: I am having trouble removing this compound from my organic layer during extraction. What is the most effective method?
A: this compound is a basic amine and can be effectively removed by converting it into its water-soluble salt form through an acid wash. Due to its basic nature (pKa of its conjugate acid is around 11.25–11.39), a dilute acid wash is typically sufficient to protonate the amine, making it soluble in the aqueous phase.[1][2]
Recommended Solutions:
-
Dilute Hydrochloric Acid (HCl) Wash: Wash the organic layer several times with a dilute solution of HCl (e.g., 1N or 2N).[3][4][5] The protonated dibutylammonium chloride salt will partition into the aqueous layer. This method is suitable for products that are stable in acidic conditions.
-
Copper (II) Sulfate (B86663) (CuSO₄) Wash: For acid-sensitive compounds, an alternative is to wash the organic layer with a 10% aqueous solution of copper sulfate.[3][4] The copper ions will form a complex with the amine, which is then extracted into the aqueous phase. A color change in the aqueous layer (to purple or dark blue) indicates the formation of the copper-amine complex.[3][4] Continue washing until no further color change is observed.
Issue 2: Emulsion Formation During Aqueous Workup
Q: An emulsion has formed at the interface of my organic and aqueous layers during the workup. How can I break it?
A: Emulsion formation is a common issue when working with amines and can be caused by the presence of fine solid particles, high concentrations of reagents, or the solvent system used.[6][7]
Recommended Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl.[5][6][7] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite.[6][7] Celite is a filter aid that can remove the fine particulates that often stabilize emulsions.
-
Solvent Dilution: Dilute the organic layer with more of the extraction solvent. This can sometimes disrupt the emulsion.[7]
-
Patience: In some cases, simply allowing the separatory funnel to stand undisturbed for a period of time (e.g., 30 minutes to a few hours) can lead to phase separation.[5][6]
Issue 3: Product is Water-Soluble or an Amine
Q: My product is also an amine or has some water solubility. How can I selectively remove the this compound?
A: This is a more challenging separation. The success of the separation will depend on the difference in basicity and polarity between your product and this compound.
Recommended Solutions:
-
Careful pH Adjustment: If there is a significant difference in the pKa values between your product and this compound, you may be able to selectively protonate and extract the this compound by carefully adjusting the pH of the aqueous wash. This requires precise control and knowledge of your product's properties.
-
Chromatography: If extraction methods fail, column chromatography is a reliable method for separating compounds with different polarities. For separating amines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.5%), to the eluent to prevent peak tailing.[8]
-
Azeotropic Distillation: this compound can form an azeotrope with water, which can be exploited for its removal via distillation.[9] This is more applicable on a larger scale and for products that are not volatile.
Issue 4: Reaction Solvent is Miscible with Water
Q: I ran my reaction in a water-miscible solvent like THF or acetonitrile. How should I perform the workup?
A: Water-miscible solvents can complicate extractions.
Recommended Solutions:
-
Solvent Removal: The most straightforward approach is to remove the water-miscible solvent under reduced pressure (e.g., using a rotary evaporator) before starting the aqueous workup.[4] The remaining residue can then be redissolved in a water-immiscible organic solvent for extraction.
-
Dilution and Salting Out: If your product is not volatile, you can dilute the reaction mixture with a large volume of a water-immiscible organic solvent and then wash with brine. The salt will help to drive the water-miscible organic solvent into the aqueous layer.[4]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" a reaction?
A1: Quenching refers to the process of deactivating any reactive species remaining in the reaction mixture after the desired transformation is complete.[10][11] This is done to stop the reaction, prevent the formation of byproducts, and ensure a safe workup procedure. For example, if a reactive organometallic reagent was used, it would be quenched (e.g., with water or a mild acid) before extraction.
Q2: What are the key physical properties of this compound relevant to workup?
A2: Understanding the physical properties of this compound is crucial for planning an effective workup strategy.
| Property | Value | Reference |
| pKa (of conjugate acid) | 11.25 - 11.39 | [1][2][12] |
| Boiling Point | 159-161 °C | [2][12] |
| Density | 0.767 g/mL at 25 °C | [2] |
| Solubility in Water | 3.8 - 4.7 g/L at 20-25 °C | [12][13] |
Q3: Can I use a base to wash my organic layer to remove acidic impurities if this compound is present?
A3: Yes, you can use a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. This compound is a base and will remain in the organic layer during a basic wash.
Q4: How can I confirm that all the this compound has been removed?
A4: Several analytical techniques can be used to detect residual this compound:
-
Thin-Layer Chromatography (TLC): If this compound is UV-active or can be stained, TLC can be a quick way to check for its presence.
-
Gas Chromatography (GC): GC is a sensitive method for detecting volatile impurities like this compound.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of this compound in your crude product.
Q5: Are there any safety concerns when working with this compound and quenching reagents?
A5: Yes. This compound is corrosive and can cause burns to the skin, eyes, and mucous membranes.[1][15][16] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Quenching reactions can be exothermic, especially with highly reactive reagents. Always add the quenching agent slowly and with cooling if necessary.[17]
Experimental Protocols
Protocol 1: General Quenching and Workup Procedure using an Acid Wash
This protocol describes a general method for quenching a reaction and removing this compound using a dilute acid wash.
-
Cool the Reaction Mixture: Cool the reaction vessel in an ice bath to control any potential exotherm during quenching.
-
Quench the Reaction: Slowly add the quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution) to the reaction mixture with stirring.
-
Dilute with Organic Solvent: Once the quench is complete, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).
-
Transfer to a Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Acid Wash: Add a volume of 1N HCl solution to the separatory funnel, shake vigorously, and vent frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Acid Wash: Repeat the acid wash one or two more times to ensure complete removal of the this compound.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Dry and Concentrate: Drain the organic layer into a flask containing a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter or decant the dried solution and remove the solvent under reduced pressure.
Protocol 2: Workup for Acid-Sensitive Products using Copper Sulfate
This protocol is suitable for reactions where the desired product is not stable to acidic conditions.
-
Follow Steps 1-4 from Protocol 1.
-
Copper Sulfate Wash: Add a volume of 10% aqueous CuSO₄ solution to the separatory funnel. Shake and observe the color of the aqueous layer. A blue or purple color indicates the formation of the copper-dibutylamine complex.[3][4]
-
Repeat Copper Sulfate Wash: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer no longer changes color.
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Brine Wash: Wash the organic layer with brine.
-
Dry and Concentrate: Follow step 9 from Protocol 1.
Visualizations
Caption: General workflow for quenching and working up a reaction containing this compound.
Caption: Troubleshooting decision tree for common this compound workup issues.
References
- 1. This compound | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 111-92-2 [chemicalbook.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Workup [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. US2180006A - Process for the separation and refining of amines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. productcatalog.eastman.com [productcatalog.eastman.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Gas chromatographic/chemiluminescence detection (thermal energy analyzer-nitrogen mode) method for the determination of this compound in hams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DI-N-BUTYLAMINE (DNBA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 16. atamankimya.com [atamankimya.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Nitrosamine Formation from Secondary Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of N-nitrosamines from secondary amines in your experiments and drug formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of nitrosamines from secondary amines?
A1: The formation of N-nitrosamines from secondary amines requires the presence of two key reactants: a secondary or tertiary amine and a nitrosating agent.[1][2][3] This reaction is significantly influenced by environmental conditions. The primary factors include:
-
Presence of a Vulnerable Amine: Secondary amines are most susceptible to nitrosation.[2][4] Tertiary amines can also lead to nitrosamine (B1359907) formation, often after breaking down under acidic conditions.[4]
-
Presence of a Nitrosating Agent: Nitrites (NO₂⁻), often originating from nitrates (NO₃⁻), are the most common nitrosating agents.[4] These can be present as impurities in raw materials, excipients, and solvents.[5][6]
-
Acidic Conditions: The reaction is typically accelerated in acidic environments (low pH), such as those found in the stomach or created by certain excipients.[4][7] The optimal pH for nitrosation is generally between 3 and 5.[8]
-
Elevated Temperatures: Higher temperatures can increase the rate of the nitrosation reaction.[4][9] This is a concern during manufacturing processes like drying and during storage.[4][9] Nitrosamine formation can be significantly accelerated at temperatures above 40°C.[4]
Q2: How can I prevent or minimize nitrosamine formation in my experiments?
A2: Several strategies can be employed to mitigate the risk of nitrosamine formation:
-
Control of Raw Materials: Whenever possible, select raw materials, solvents, and excipients with low levels of nitrites and nitrates.[4][10]
-
pH Adjustment: Maintaining a neutral to basic pH (pH > 7) can significantly reduce the rate of nitrosation.[8][10]
-
Temperature Control: Avoid high temperatures during manufacturing and storage to slow down the reaction kinetics.[4][9]
-
Use of Inhibitors/Scavengers: Incorporate compounds that can react with and neutralize nitrosating agents.[1][3][5]
-
Process Optimization: Manufacturing processes like direct compression may pose a lower risk of nitrosamine formation compared to wet granulation, which involves heat and water.[10]
Q3: What are nitrosamine scavengers and how do they work?
A3: Nitrosamine scavengers, also known as inhibitors, are compounds that can prevent the formation of nitrosamines by reacting with the nitrosating agent (e.g., nitrite) at a faster rate than the amine.[11][12] This effectively "scavenges" the nitrosating agent, making it unavailable for the nitrosation of the secondary amine. Common examples include antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E).[3][5][13]
Q4: Can nitrosamines form during analytical testing, leading to false positives?
A4: Yes, there is a risk of in-situ or "artifactual" nitrosamine formation during the analytical testing process itself.[14][15] This can occur if the analytical method uses acidic conditions (e.g., in the mobile phase or sample diluent) and there are residual nitrites and vulnerable amines in the sample.[14] To avoid false positives, it is recommended to use scavengers like ascorbic acid in the sample diluent and to control the pH of the analytical method where possible.[14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to nitrosamine formation.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high levels of nitrosamines detected in a product. | 1. Contamination of raw materials with nitrites or nitrates.[4][6] 2. Acidic pH during processing or in the final formulation.[4][7] 3. High temperatures during manufacturing or storage.[4][9][16] 4. In-situ formation during analytical testing.[14] | 1. Test all raw materials, excipients, and solvents for nitrite (B80452) and nitrate (B79036) content. Consider sourcing from different suppliers.[10] 2. Measure the pH of the reaction mixture or final product. If acidic, consider adjusting the pH to be neutral or basic, if the process allows.[8][10] 3. Review manufacturing and storage temperature logs. Implement stricter temperature controls. 4. Add a nitrite scavenger (e.g., ascorbic acid) to the analytical sample diluent and re-test.[14] |
| Inconsistent nitrosamine levels between batches. | 1. Variability in the nitrite/nitrate content of raw materials.[10] 2. Inconsistent pH control during manufacturing. 3. Fluctuations in processing temperatures. | 1. Implement a robust qualification program for all incoming raw materials, including testing for nitrites and nitrates.[5] 2. Standardize and monitor pH at critical processing steps. 3. Ensure consistent temperature control across all batches. |
| Nitrosamine formation observed even with low nitrite levels. | 1. Presence of catalysts that accelerate the nitrosation reaction.[11] 2. Presence of other nitrosating agents. | 1. Certain compounds, like thiocyanate (B1210189) and some phenols, can catalyze nitrosamine formation.[11] Review the composition for potential catalysts. 2. Investigate for other potential sources of nitrosating agents in your materials. |
Data on Nitrosamine Inhibition
The following table summarizes the effectiveness of various inhibitors on nitrosamine formation.
| Inhibitor | Concentration | % Inhibition | Reference |
| Ascorbic Acid | ~1 wt.% | >80% | [6][17] |
| Sodium Ascorbate | ~1 wt.% | >80% | [6][17] |
| α-Tocopherol | ~1 wt.% | >80% | [6][17] |
| Caffeic Acid | ~1 wt.% | >80% | [6][17] |
| Ferulic Acid | ~1 wt.% | >80% | [6][17] |
| Glycine | (in solution) | Potential use shown | [6][17] |
| Lysine | (in solution) | Potential use shown | [6][17] |
| Histidine | (in solution) | Potential use shown | [6][17] |
Experimental Protocols
Protocol 1: Screening for Nitrosamine Formation Potential
This protocol outlines a general method for assessing the potential for nitrosamine formation in a given formulation.
Materials:
-
Secondary amine-containing substance
-
Formulation excipients
-
Sodium nitrite solution (as a spiking agent)
-
Buffer solutions (pH 3, 5, 7)
-
Analytical standards for the expected nitrosamine
-
LC-MS/MS or GC-MS system[18]
Procedure:
-
Prepare samples of the drug substance formulated with the intended excipients.
-
Create a control group without any added nitrite.
-
Create experimental groups and spike them with a known concentration of sodium nitrite.
-
Divide the experimental groups and adjust the pH of each to 3, 5, and 7 using the buffer solutions.
-
Incubate the samples at a relevant stress temperature (e.g., 40°C or 50°C) for a defined period (e.g., 2, 4, 8 weeks).[16]
-
At each time point, withdraw samples for analysis.
-
Prepare the samples for analysis by dissolving them in a suitable solvent. It is highly recommended to add a scavenger like ascorbic acid to the sample diluent to prevent artifactual nitrosamine formation during analysis. [14]
-
Analyze the samples for the presence and quantity of the target nitrosamine using a validated LC-MS/MS or GC-MS method.[19][20]
-
Compare the results from the different pH and time points to the control to determine the formation potential.
Protocol 2: Evaluating the Efficacy of Nitrosamine Inhibitors
This protocol is designed to test the effectiveness of different inhibitors in preventing nitrosamine formation.
Materials:
-
Secondary amine-containing substance
-
Formulation excipients
-
Sodium nitrite solution
-
Inhibitors to be tested (e.g., ascorbic acid, α-tocopherol)
-
Buffer solution (at the pH where maximum formation was observed in Protocol 1)
-
Analytical standards for the expected nitrosamine
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare samples of the drug substance formulated with the intended excipients and spiked with sodium nitrite, as determined in Protocol 1.
-
Create a positive control group with no inhibitor.
-
Create experimental groups, each containing a different inhibitor at a specific concentration (e.g., 1 wt.%).[6][17]
-
Adjust the pH of all samples to the level that showed the highest nitrosamine formation in Protocol 1.
-
Incubate all samples under the same stress conditions (temperature and time) that previously resulted in significant nitrosamine formation.
-
At the end of the incubation period, withdraw and prepare samples for analysis, including the addition of a scavenger to the diluent.
-
Analyze the samples for the target nitrosamine using a validated LC-MS/MS or GC-MS method.
-
Calculate the percentage of inhibition for each inhibitor by comparing the nitrosamine concentration in the experimental groups to the positive control.
Visualizations
Caption: Nitrosamine formation pathway from a secondary amine.
Caption: Troubleshooting workflow for detected nitrosamines.
Caption: Key strategies for mitigating nitrosamine formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Blog Details [chemicea.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Medicine Maker | Using the Right Excipients to Mitigate Nitrosamine Formation [themedicinemaker.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Heat-Induced Nitrosamine Formation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. senpharma.vn [senpharma.vn]
- 11. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resolian.com [resolian.com]
- 16. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. fda.gov [fda.gov]
- 20. agilent.com [agilent.com]
Technical Support Center: Optimizing Catalyst Loading for Dibutylamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing catalyst loading for reactions involving the synthesis of dibutylamine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: this compound is primarily synthesized via the N-alkylation of primary amines (like butylamine) with alcohols (like 1-butanol) or through the direct amination of alcohols with ammonia (B1221849).[1][2] Key catalytic strategies include:
-
Borrowing Hydrogen (BH) Strategy: This is a highly efficient method where a metal catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde intermediate. This aldehyde then reacts with an amine to form an imine, which is subsequently hydrogenated by the "borrowed" hydrogen to yield the alkylated amine.[3][4][5]
-
Reductive Amination: This involves reacting an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the target amine.[2][3]
-
High-Temperature Catalytic Amination: A traditional industrial method involves passing butanol and ammonia over a heterogeneous catalyst, such as alumina (B75360) or silica, at high temperatures (300-500°C) and pressures.[1]
Q2: What are the main types of catalysts used for these reactions?
A2: Catalysts can be broadly classified as homogeneous or heterogeneous.
-
Homogeneous Catalysts: These are soluble in the reaction medium. They are often single-atom transition metal complexes (e.g., Ru, Ir, Fe) stabilized by ligands.[6][7][8] They generally offer high activity and selectivity but can be difficult to separate from the reaction product.[9][10]
-
Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase (e.g., Raney® Ni, Pd/SiO₂, Co/γ-Al₂O₃).[11][12][13] They are easier to separate and recycle, making them suitable for larger-scale production, though they may sometimes exhibit lower selectivity.[9][14]
Q3: What is a good starting point for catalyst loading?
A3: A typical starting point for screening catalyst loading in laboratory settings is between 0.5 mol% and 2.5 mol%.[15][16] The optimal loading balances reaction efficiency with cost. It is highly dependent on the specific catalyst, substrate, and reaction conditions. Screening a range of concentrations is the most effective way to determine the optimal loading for your specific system.[16]
Q4: What is the most common side reaction or challenge in this compound synthesis?
A4: The most prevalent challenge is over-alkylation . The desired product, this compound (a secondary amine), is often more nucleophilic than the starting primary amine. This makes it susceptible to reacting further with the alkylating agent to form an undesired tertiary amine, tributylamine.[3][17][18] Controlling this side reaction is critical for achieving high yields of the desired product.
Troubleshooting Guide
Issue 1: Poor Selectivity and Over-alkylation
Q: My reaction is producing a significant amount of tributylamine. How can I improve the selectivity for this compound?
A: Over-alkylation is a classic problem in amine synthesis.[3][17] The secondary amine product competes with the primary amine starting material for the alkylating agent.
Potential Solutions:
-
Stoichiometry Control: Using a large excess of the initial amine (butylamine or ammonia) compared to the alcohol (butanol) can statistically favor the formation of the secondary amine.[3]
-
Slow Addition: Adding the alkylating agent (butanol) slowly, for instance with a syringe pump, can maintain its low concentration, thereby reducing the likelihood of the more reactive this compound product reacting further.[3]
-
Optimize Catalyst Loading: In some cases, very high or very low catalyst loadings can negatively impact selectivity. It is crucial to screen for the optimal loading.[19]
-
Temperature and Pressure Optimization: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first. Reaction conditions should be carefully optimized.[3]
-
Catalyst Choice: Select catalysts known for high selectivity towards secondary amines. For example, in some systems, catalyst deactivation via carbon deposition has been shown to sterically hinder the formation of bulkier secondary imines, thus increasing selectivity for the primary amine.[20] This principle can be adapted to favor secondary amine formation.
Caption: Reaction pathway for this compound synthesis.
Issue 2: Low Yield or Slow Reaction Rate
Q: My reaction has a very low conversion rate or yield. What are the potential causes and solutions?
A: Low conversion or yield can stem from multiple factors related to reagents, conditions, or the catalyst itself.
Potential Causes & Solutions:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction efficiently.[15]
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Suboptimal Conditions: The temperature or pressure may be too low.
-
Poor Reagent Purity: Impurities in the starting materials or solvent (especially water) can poison the catalyst.[3][25]
-
Solution: Use high-purity, anhydrous solvents and reagents. Purifying starting materials before use is recommended.[22]
-
-
Inefficient Mixing: Poor stirring can lead to a non-homogenous reaction mixture, limiting contact between the reactants and the catalyst.[21]
-
Solution: Ensure adequate and consistent stirring throughout the reaction.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then stops before completion. What could be deactivating my catalyst?
A: Catalyst deactivation is the loss of catalytic activity or selectivity over time.[23] It can occur through several mechanisms.
Common Causes of Deactivation:
-
Poisoning: Impurities in the feedstock (e.g., sulfur, water) or byproducts strongly adsorb to the active sites, rendering them inactive.[23][24] Tertiary amines formed from over-alkylation can also sometimes coordinate to the metal center and deactivate the catalyst.[3]
-
Fouling/Coking: Carbon-containing materials or high molecular weight byproducts can deposit on the catalyst surface, blocking pores and active sites.[23][24]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, which reduces the active surface area.[24] For homogeneous catalysts, high temperatures can cause the ligand or the entire complex to decompose.[3]
-
Leaching: The active metal component of a supported heterogeneous catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.
Solutions:
-
Purify Reagents: Rigorously purify and dry all reactants and solvents to remove potential poisons.[3][22]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the catalyst.[22]
-
Optimize Temperature: Lowering the reaction temperature, if possible, can prevent thermal degradation.[3]
-
Catalyst Regeneration: For some heterogeneous catalysts, regeneration is possible. This may involve washing the catalyst to remove foulants or calcination to burn off coke deposits.[22]
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Time and Yield
This table demonstrates a general trend observed in catalytic reactions where increasing catalyst loading can improve yield and reduce reaction time up to an optimal point.[15]
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.0 (No Catalyst) | 8.0 | 42 |
| 2 | 0.5 | 8.0 | 64 |
| 3 | 1.0 | 5.5 | 71 |
| 4 | 1.5 | 3.0 | 78 |
| 5 | 2.0 | 1.5 | 83 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
Data is illustrative, based on trends reported for related syntheses, and will vary based on the specific reaction system.[15]
Table 2: Comparison of Homogeneous and Heterogeneous Catalysts
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| State | Soluble in reaction medium.[9] | Insoluble solid.[9] |
| Activity/Selectivity | Generally high; active sites are uniform.[8][10] | Can be high, but active sites may be non-uniform.[8] |
| Catalyst Separation | Difficult; may require extraction or chromatography.[8][9] | Simple; typically filtration or centrifugation.[8][9] |
| Reusability | Generally not reusable.[9] | Readily reusable for multiple cycles.[9][14] |
| Thermal Stability | Often limited; prone to decomposition at high temps.[8] | Generally higher thermal stability.[8][14] |
| Product Contamination | Higher risk of metal leaching into the product.[9] | Lower risk of metal contamination.[9] |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading
This protocol describes a parallel screening experiment to efficiently determine the optimal catalyst loading for the N-alkylation of butylamine (B146782) with 1-butanol (B46404).
-
Preparation: In an inert atmosphere glovebox, prepare a stock solution of the chosen catalyst (e.g., a Ru or Ir complex) in a degassed, anhydrous solvent (e.g., toluene (B28343) or t-amyl alcohol).[12][16][25]
-
Reaction Setup: To a series of oven-dried pressure vials equipped with magnetic stir bars, add butylamine (1.0 mmol) and the chosen solvent (e.g., 2 mL).[12]
-
Catalyst Addition: Under an inert atmosphere, add the required volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Reactant Addition: Add 1-butanol (1.2 mmol) to each vial. If a base is required for the catalytic cycle (e.g., KOtBu), it should be added before the reactants.
-
Reaction Execution: Seal the vials tightly and place them in a pre-heated parallel reactor block or oil bath set to the desired temperature (e.g., 120-160 °C).[12]
-
Stirring: Stir the reactions at a constant, vigorous rate for a set time (e.g., 18 hours).[12]
-
Analysis: After the reaction period, cool the vials to room temperature. Carefully unseal them and take an aliquot from each for analysis by Gas Chromatography (GC) or GC-MS to determine the conversion of starting material and the relative percentages of this compound and tributylamine.
-
Optimization: Compare the results to identify the catalyst loading that provides the highest yield of this compound in the shortest time with the lowest amount of over-alkylation byproduct.
Protocol 2: Example Synthesis of this compound using a Heterogeneous Catalyst
This protocol provides a general method for the amination of 1-butanol using a Raney® Nickel catalyst.
-
Reactor Charging: To a 10 mL high-pressure autoclave containing a magnetic stir bar, add 1-butanol (0.5 mmol), a suitable solvent like t-amyl alcohol (2.5 mL), and the Raney® Ni catalyst (100 mg).[12]
-
Sealing and Purging: Seal the autoclave and purge it several times with nitrogen or argon gas to remove air.
-
Ammonia Addition: Pressurize the reactor with ammonia gas to the desired pressure (e.g., 7 bar).[12]
-
Reaction: Heat the reactor to the target temperature (e.g., 160 °C) in an oil bath and stir the mixture at 400 rpm for 18 hours.[12]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature in an ice bath. Carefully and slowly vent the excess ammonia pressure in a well-ventilated fume hood.
-
Workup: Open the reactor, and filter the reaction mixture to remove the solid Raney® Ni catalyst. Wash the catalyst with a small amount of the solvent.
-
Analysis and Purification: The filtrate can be analyzed by GC to determine the product distribution. The this compound product can then be purified from the solvent and other byproducts by distillation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 3. benchchem.com [benchchem.com]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. scribd.com [scribd.com]
- 6. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 18. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. ammoniaknowhow.com [ammoniaknowhow.com]
- 25. benchchem.com [benchchem.com]
- 26. Preparation method of n-butylamine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Removal of Residual Dibutylamine from Reaction Mixtures
Welcome to the technical support center for the purification of reaction mixtures containing residual dibutylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective removal of this common reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual this compound from my reaction mixture?
A1: Residual this compound, a basic secondary amine, can interfere with subsequent reaction steps, complicate product purification, and impact the purity and stability of the final compound. For pharmaceutical applications, its removal is critical to meet stringent regulatory requirements.
Q2: What are the primary methods for removing this compound?
A2: The most common and effective methods for removing residual this compound include:
-
Acidic Aqueous Wash (Liquid-Liquid Extraction): This technique leverages the basicity of this compound to convert it into a water-soluble salt, which can then be extracted from the organic phase.
-
Vacuum Distillation: This method is suitable for separating this compound from less volatile products based on its boiling point.
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind to amines, allowing for their removal by simple filtration.
Q3: My product is sensitive to strong acids. Can I still use an acidic wash?
A3: Yes, for acid-sensitive products, an alternative to strong acids like HCl is to wash the organic layer with a 10% aqueous copper(II) sulfate (B86663) solution.[1] this compound will complex with the copper and be extracted into the aqueous layer, often indicated by the aqueous layer turning a deep blue or purple color.[1] This method is generally milder than using strong mineral acids.
Q4: I'm observing an emulsion during the acidic extraction. What should I do?
A4: Emulsion formation is a common issue when performing liquid-liquid extractions. Here are several troubleshooting steps:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer and can help break the emulsion.[2]
-
Centrifugation: If the emulsion persists, centrifuging the mixture is often a very effective method to force phase separation.
-
Filtration: Passing the mixture through a bed of glass wool or a phase separation filter paper can also be effective.[2]
Q5: How do I choose the best method for my specific application?
A5: The choice of method depends on several factors:
-
Properties of your desired product: Consider its stability to acid/base, volatility, and solubility.
-
Scale of the reaction: Aqueous washes are often practical for a wide range of scales. Distillation is more suitable for larger quantities, while scavenger resins can be ideal for smaller scale or high-throughput applications where convenience is key.
-
Required purity of the final product: For very high purity requirements, a combination of methods (e.g., an acid wash followed by chromatography) may be necessary.
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound with Acidic Wash
| Potential Cause | Suggested Solution |
| Insufficient Acid | Ensure enough acid is used to fully protonate all the this compound. The pH of the aqueous phase should be at least 2 pH units below the pKa of this compound's conjugate acid (pKa ≈ 11.25).[3][4] |
| Inefficient Extraction | Perform multiple washes with smaller volumes of the acidic solution rather than a single wash with a large volume. Ensure thorough mixing of the phases (without causing a persistent emulsion). |
| Product is also Basic | If your product is also a basic amine, an acidic wash will extract it along with the this compound. In this case, consider alternative methods like distillation or chromatography. |
Issue 2: Poor Separation During Vacuum Distillation
| Potential Cause | Suggested Solution |
| Inadequate Vacuum | Check all joints and connections for leaks. Ensure your vacuum pump is functioning correctly and can achieve the necessary pressure.[5] |
| "Bumping" of the Liquid | Use a magnetic stir bar for smooth boiling; boiling chips are ineffective under vacuum. A Claisen adapter can also help prevent bumping into the condenser.[6] |
| Similar Boiling Points | If the boiling point of your product is too close to that of this compound, simple vacuum distillation may not be effective. Consider fractional vacuum distillation for better separation. |
Issue 3: Scavenger Resin is Ineffective
| Potential Cause | Suggested Solution |
| Incorrect Resin Type | Ensure the chosen scavenger resin has a functional group that is reactive towards secondary amines like this compound (e.g., isocyanate or sulfonyl chloride functionalized resins).[7] |
| Insufficient Resin | Use a sufficient excess of the scavenger resin to ensure all the this compound is captured. Consult the manufacturer's specifications for the resin's capacity. |
| Poor Reaction Kinetics | Allow sufficient time for the resin to react with the this compound. Gentle agitation or stirring can improve the reaction rate. |
Data Presentation: Comparison of Removal Methods
Table 1: Quantitative Parameters of this compound Removal Methods
| Method | Typical Efficiency | Capacity | Speed | Scalability |
| Acidic Aqueous Wash (1M HCl) | High (>95% with multiple washes) | High (limited by solubility of the salt) | Fast (minutes per wash) | Excellent |
| Aqueous Copper(II) Sulfate Wash (10%) | High (>95% with multiple washes) | Moderate | Fast (minutes per wash) | Good |
| Vacuum Distillation | High (>99% with good separation) | High (limited by flask size) | Moderate to Slow (hours) | Excellent for large scale |
| Scavenger Resins (Isocyanate) | Very High (>99%) | Low to Moderate (typically 1-2 mmol/g) | Moderate (1-4 hours) | Good for small to medium scale |
Table 2: Qualitative Comparison of this compound Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Acidic Aqueous Wash | Inexpensive, fast, highly effective.[1] | Risk of emulsion formation, not suitable for acid-sensitive products.[1] | General purpose removal from reaction mixtures with acid-stable products. |
| Vacuum Distillation | Can handle large quantities, yields very pure product if boiling points differ significantly.[5] | Requires specialized glassware, not suitable for heat-sensitive compounds or azeotropes.[8] | Large-scale reactions where the product is not volatile and has a significantly different boiling point from this compound. |
| Scavenger Resins | High selectivity, simple filtration-based work-up, suitable for automation.[5] | Higher cost, may require optimization of reaction time and resin amount.[5] | Small to medium-scale synthesis, parallel synthesis, and purification of sensitive molecules. |
Experimental Protocols
Protocol 1: Removal of this compound by Acidic Aqueous Wash
Objective: To remove residual this compound from an organic reaction mixture by extraction with dilute hydrochloric acid.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The this compound hydrochloride salt will be in the lower aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl (steps 2-5) one or two more times to ensure complete removal. Check the pH of the final aqueous wash to ensure it is acidic.
-
To neutralize any remaining acid in the organic layer, wash with an equal volume of saturated sodium bicarbonate solution. Be sure to vent frequently as carbon dioxide gas will be generated.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove residual water.
-
Filter the drying agent to obtain the purified organic solution.
Protocol 2: Removal of this compound by Vacuum Distillation
Objective: To separate residual this compound from a higher-boiling point product.
Materials:
-
Crude reaction mixture
-
Round-bottom flask
-
Claisen adapter
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Magnetic stir bar and stir plate
-
Heating mantle with a controller
-
Vacuum pump and tubing
-
Cold trap (recommended to protect the pump)
-
Thermometer
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Inspect all glassware for cracks or defects.
-
Place the crude reaction mixture and a magnetic stir bar into a round-bottom flask (no more than two-thirds full).
-
Lightly grease all ground-glass joints.
-
Assemble the distillation apparatus: connect the Claisen adapter to the round-bottom flask, attach the distillation head and thermometer, and connect the condenser and receiving flask.
-
Connect the vacuum tubing from the distillation head to a cold trap, and then to the vacuum pump.[6]
-
-
Distillation:
-
Turn on the stirrer.
-
Turn on the vacuum pump to slowly evacuate the system. Any low-boiling solvents will be removed at this stage.[6]
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.[9]
-
Collect any initial low-boiling fractions (forerun), which may contain volatile impurities.
-
Increase the temperature gradually until the this compound begins to distill. Collect the this compound fraction at its boiling point under the reduced pressure.
-
Once the this compound has been removed, the temperature will either drop or rise sharply as the next component begins to distill.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.[9]
-
Slowly and carefully vent the system to return it to atmospheric pressure.
-
Turn off the vacuum pump.
-
The purified, higher-boiling product remains in the distillation flask.
-
Protocol 3: Removal of this compound using a Scavenger Resin
Objective: To selectively remove residual this compound from a reaction mixture using a solid-supported scavenger.
Materials:
-
Reaction mixture in a suitable organic solvent
-
Isocyanate-functionalized polystyrene resin (or other suitable amine scavenger)
-
Reaction vessel (e.g., round-bottom flask)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or a syringe filter)
Procedure:
-
To the reaction mixture, add the scavenger resin. A typical starting point is to use 2-3 equivalents of the resin relative to the amount of residual this compound.
-
Seal the reaction vessel and place it on an orbital shaker or use a magnetic stirrer to ensure good mixing of the resin with the solution.
-
Allow the mixture to agitate for 2-4 hours at room temperature. The reaction progress can be monitored by TLC or LC-MS to ensure the complete removal of this compound.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings. This solution now contains the purified product, free of this compound.
Visualizations
Caption: Workflow for this compound Removal using Acidic Aqueous Wash.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pKa of this compound [vcalc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. suprasciences.com [suprasciences.com]
- 8. Purification [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Validation & Comparative
Dibutylamine vs. Triethylamine: A Comparative Guide for Synthetic Chemistry
In the landscape of organic synthesis, the choice of a base is a critical parameter that can dictate reaction outcomes, influencing yield, selectivity, and purity. Among the myriad of available organic bases, dibutylamine (Bu₂NH) and triethylamine (B128534) (Et₃N) are frequently employed. While both are aliphatic amines, their structural and electronic differences lead to distinct performance characteristics. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in making an informed selection.
Physicochemical Properties: A Foundation for Reactivity
The fundamental differences in the behavior of this compound and triethylamine stem from their intrinsic properties. This compound is a secondary amine, possessing an N-H bond, while triethylamine is a tertiary amine. This structural distinction has profound implications for their basicity, steric profile, and potential for side reactions.
| Property | This compound (Bu₂NH) | Triethylamine (Et₃N) | Rationale for Difference |
| Structure | Secondary Amine | Tertiary Amine | This compound has two butyl groups and one hydrogen on the nitrogen, while triethylamine has three ethyl groups. |
| pKa of Conjugate Acid | 11.25[1] | 10.75[1][2] | The electron-donating effect of the alkyl groups increases electron density on the nitrogen. While Et₃N has more alkyl groups, steric hindrance can affect the solvation and stability of the protonated form in aqueous solutions.[3] |
| Boiling Point (°C) | 159 - 160[4] | 89 - 90[5][6] | The presence of an N-H bond in this compound allows for intermolecular hydrogen bonding, significantly raising its boiling point compared to triethylamine, where this is absent.[7] |
| Steric Hindrance | Moderate | High[8] | Triethylamine's three ethyl groups create more steric bulk around the nitrogen's lone pair compared to this compound's two butyl groups.[5][8] |
| Nucleophilicity | Higher | Lower[9] | As a secondary amine, this compound's lone pair is generally more accessible and it can act as a nucleophile. Triethylamine is considered a non-nucleophilic base due to steric shielding.[9][10] |
Performance in Synthesis: Key Considerations
The choice between this compound and triethylamine often depends on the specific requirements of the reaction, including the nature of the substrate, the electrophile, and the desired outcome.
1. Role as an Acid Scavenger:
Both amines are widely used as acid scavengers, particularly in reactions that generate HCl, such as acylations and silylations.[11][12]
-
Triethylamine is a classic choice for this role. Its primary function is to neutralize the generated acid, forming a salt (e.g., triethylammonium (B8662869) chloride) which can often be removed by filtration if it precipitates, or by an aqueous work-up.[5][11] Its volatility is a key advantage, allowing for easy removal by rotary evaporation.[13]
-
This compound can also act as an acid scavenger. However, its higher nucleophilicity means it can compete with the intended nucleophile, potentially leading to undesired side products (e.g., amide formation if an acyl chloride is the electrophile). Its high boiling point makes it more difficult to remove by evaporation.
2. Impact of Steric Hindrance:
Steric bulk is a defining difference between the two bases.
-
Triethylamine's bulky nature makes it an excellent "non-nucleophilic" base. The three ethyl groups effectively shield the nitrogen's lone pair, preventing it from attacking electrophilic centers while still allowing it to abstract protons.[9] This is highly advantageous in reactions with sensitive electrophiles where nucleophilic attack by the base is a concern.[9][10]
-
This compound is less sterically hindered, making its lone pair more accessible. This can be a disadvantage when nucleophilic side reactions are possible. However, in cases where the substrate itself is highly hindered, a less bulky base like this compound might be more effective at deprotonation.
3. Basicity and Reaction Rate:
With a higher pKa, this compound is a slightly stronger base than triethylamine.[1] This can be advantageous in reactions requiring a stronger base to deprotonate a weak acid. For instance, in certain elimination reactions, a stronger base can lead to faster reaction rates.
Experimental Protocols and Work-up Procedures
The distinct physical properties of these amines necessitate different work-up and purification strategies.
General Protocol for Triethylamine as an Acid Scavenger in Amide Formation:
-
Objective: To synthesize an N-substituted amide from an acyl chloride and a primary amine using triethylamine as an acid scavenger.[12]
-
Methodology:
-
Dissolve the primary amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Add triethylamine (1.1 eq) to the solution.[12]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq) dropwise to the stirred solution.[12]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up for Triethylamine:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to convert excess triethylamine and the triethylammonium chloride salt into the water-soluble protonated form.[11][14]
-
Perform subsequent washes with saturated sodium bicarbonate solution and brine.[13]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11]
-
Filter and concentrate the solution under reduced pressure to remove the solvent and any remaining traces of triethylamine.[13]
-
Considerations for this compound Work-up:
Due to its higher boiling point and potential to form stable emulsions, removing this compound requires a more rigorous approach.
-
Aqueous Wash: Like triethylamine, an acidic wash is the primary method for removal.[14] Multiple washes with dilute HCl or saturated ammonium (B1175870) chloride may be necessary.
-
Copper Sulfate (B86663) Wash: For stubborn cases, washing the organic layer with a 10% aqueous copper sulfate solution can be effective. The copper complexes with the amine, turning the aqueous layer purple and facilitating its removal.[14][15]
-
Evaporation: Removal by rotary evaporation is generally not feasible due to its high boiling point (159 °C).[4]
Decision-Making Guide
The selection between this compound and triethylamine can be guided by a logical workflow that considers the specific demands of the chemical transformation.
Caption: Decision workflow for selecting between this compound and Triethylamine.
Conclusion
The choice between this compound and triethylamine is not arbitrary but a strategic decision based on chemical principles.
-
Triethylamine is the quintessential non-nucleophilic, sterically hindered base.[9] Its volatility and effectiveness as an acid scavenger make it a workhorse in a vast range of reactions, especially when protecting sensitive electrophiles from unwanted side reactions.[5][9]
-
This compound , as a stronger and less hindered secondary amine, finds its utility in scenarios requiring higher basicity or where the substrate itself is sterically demanding. However, its nucleophilic character and high boiling point necessitate careful consideration of potential side reactions and more challenging purification protocols.
Ultimately, a thorough understanding of the reaction mechanism, substrate properties, and practical work-up considerations will enable the synthetic chemist to harness the distinct advantages of each of these versatile bases.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pKa of Triethylamine [vcalc.com]
- 3. quora.com [quora.com]
- 4. This compound | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bdmaee.net [bdmaee.net]
- 6. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The decreasing order of boiling points of ethyldimethylamine class 12 chemistry CBSE [vedantu.com]
- 8. their is more steric hindrance in triethylamine than ethylamine but s - askIITians [askiitians.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Workup [chem.rochester.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
A Comparative Guide to Secondary Amine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been revolutionized by the development of chiral secondary amine catalysts. These metal-free catalysts have proven to be powerful tools for the stereoselective synthesis of complex molecules, offering a more sustainable and often complementary approach to traditional metal-based catalysis. Their mode of action, proceeding through transient chiral enamine or iminium ion intermediates, has enabled a wide array of asymmetric transformations. This guide provides an objective comparison of the performance of prominent secondary amine catalysts in key asymmetric reactions, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic challenges.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral secondary amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. Below, we compare the performance of several classes of catalysts in two fundamental carbon-carbon bond-forming reactions: the Asymmetric Michael Addition and the Asymmetric Diels-Alder Reaction.
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a powerful method for the synthesis of chiral γ-nitro aldehydes, which are versatile intermediates in organic synthesis. The following table summarizes the performance of various secondary amine catalysts in the reaction between propanal and nitrostyrene (B7858105).
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Time (h) | Solvent | Yield (%) | syn:anti Ratio | ee (%) (syn) |
| L-Proline | Amino Acid | 10 | 24 | Hexane (B92381) | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Proline Derivative | 10 | 24 | Hexane | 20 | - | 75 |
| (S)-Diphenylprolinol | Prolinol Derivative | 10 | 24 | Hexane | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Prolinol Silyl (B83357) Ether | 10 | 1 | Hexane | 82 | 94:6 | 99 |
| (S)-2-(Trifluoromethyl)pyrrolidine | Pyrrolidine (B122466) Derivative | 20 | 48 | Toluene | 95 | 95:5 | 94 |
| Imidazolidinone (MacMillan 1st Gen) | Imidazolidinone | 20 | 24 | CH2Cl2 | 85 | 90:10 | 92 |
Key Observations:
-
L-Proline, a foundational organocatalyst, shows low reactivity and stereoselectivity in this transformation under these conditions.
-
Simple proline derivatives offer improved enantioselectivity but still suffer from low yields.
-
(S)-Diphenylprolinol provides excellent enantioselectivity, but the reaction is slow.
-
Silylation of the hydroxyl group in diphenylprolinol to the corresponding TMS ether dramatically enhances the reaction rate and yield, while achieving near-perfect enantioselectivity and high diastereoselectivity.[1] This highlights the significant impact of structural modification on catalyst performance.
-
Other pyrrolidine derivatives and imidazolidinone catalysts also demonstrate high efficiency, providing good yields and stereoselectivities.
Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes
The Diels-Alder reaction is one of the most powerful transformations for the construction of cyclic systems. Chiral secondary amines catalyze the enantioselective [4+2] cycloaddition of α,β-unsaturated aldehydes with dienes via iminium ion activation. The following table compares the performance of different catalysts in the reaction between cinnamaldehyde (B126680) and cyclopentadiene (B3395910).
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Time (h) | Solvent | Yield (%) | exo:endo Ratio | ee (%) (exo) |
| (S)-Proline Methyl Ester | Amino Acid Derivative | 10 | - | CH2Cl2/MeOH | >80 | 2.7:1 | 59 |
| (S,S)-trans-2,5-Diphenylpyrrolidine | C2-Symmetric Amine | 10 | - | CH2Cl2/MeOH | >82 | 3.6:1 | 74 |
| Imidazolidinone (MacMillan 1st Gen) | Imidazolidinone | 5 | - | CH2Cl2/MeOH | >80 | - | 93 |
| (S)-Diphenylprolinol TMS Ether | Prolinol Silyl Ether | 10 | 12 | Toluene | 95 | 92:8 | 94 |
Key Observations:
-
Simple amino acid derivatives provide moderate enantioselectivity in the Diels-Alder reaction.[2]
-
C2-symmetric amines show improved enantiocontrol.[2]
-
The imidazolidinone catalyst developed by MacMillan provides high levels of enantioselectivity with low catalyst loading.[2] This catalyst architecture is designed to control the geometry of the iminium ion, leading to enhanced stereocontrol.
-
Diarylprolinol silyl ethers are also highly effective catalysts for the asymmetric Diels-Alder reaction, affording excellent yields and enantioselectivities.
Experimental Protocols
General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by (S)-Diphenylprolinol TMS Ether
This protocol is a representative example for the reaction of propanal with nitrostyrene.[1]
Materials:
-
(S)-Diphenylprolinol trimethylsilyl (B98337) ether (10 mol%)
-
Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Propanal (10.0 mmol, 10.0 equiv)
-
Hexane (1.0 mL)
-
1N HCl (aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of nitrostyrene (1.0 mmol) and (S)-diphenylprolinol trimethylsilyl ether (0.1 mmol) in hexane (1.0 mL) at 0 °C is added propanal (10.0 mmol).
-
The reaction mixture is stirred at 0 °C for the time indicated in the data table (typically 1-5 hours).
-
The reaction is quenched by the addition of 1N aqueous HCl.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by an Imidazolidinone Catalyst
This protocol is a representative example for the reaction of cinnamaldehyde with cyclopentadiene.
Materials:
-
Imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one·HCl) (5-10 mol%)
-
Cinnamaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclopentadiene (3.0 mmol, 3.0 equiv, freshly cracked)
-
Solvent (e.g., CH₂Cl₂/MeOH mixture)
-
Silica gel for purification
Procedure:
-
The imidazolidinone catalyst is dissolved in the solvent in a reaction vessel.
-
Cinnamaldehyde is added to the solution.
-
The mixture is cooled to the desired temperature (e.g., -78 °C or room temperature).
-
Freshly cracked cyclopentadiene is added to the reaction mixture.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the Diels-Alder adduct.
-
The endo:exo ratio is determined by ¹H NMR spectroscopy.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycles of Secondary Amine Catalysis
Secondary amine catalysts operate through two primary activation modes: enamine catalysis for the activation of aldehydes and ketones, and iminium ion catalysis for the activation of α,β-unsaturated aldehydes and ketones.
References
A Comparative Guide to the Validation of GC-MS and HPLC Methods for Dibutylamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and residual substances like dibutylamine is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This compound, a corrosive and toxic secondary amine, can be present as a starting material, intermediate, or degradation product in various synthetic processes. This guide provides a detailed comparison of two common analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document outlines the validation parameters and experimental protocols for both methods, supported by comparative data to aid in the selection of the most suitable technique for specific analytical needs. While GC-MS offers high specificity and sensitivity, HPLC provides a robust alternative, particularly for non-volatile or thermally labile samples.
Comparative Analysis of GC-MS and HPLC Methods
The choice between GC-MS and HPLC for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. GC is well-suited for volatile compounds like this compound, offering excellent separation and identification capabilities through mass spectrometry.[1] HPLC is a versatile technique applicable to a broader range of compounds, including those that are non-volatile.[2]
Table 1: Comparison of Validation Parameters for this compound Quantification
| Validation Parameter | GC-MS Method | HPLC-UV Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 ppm[3] | Typically in the low ppm range |
| Limit of Quantification (LOQ) | ~0.3 ppm | Typically in the low to mid ppm range |
| Accuracy (% Recovery) | 90.2 ± 3.4%[3] | 98.3–101.6% (for similar amines)[4] |
| Precision (% RSD) | Repeatability: 6.07%[3] | Intraday and Interday Precision: ≤2.56% (for similar amines)[4] |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate (Dependent on chromatographic resolution) |
| Sample Volatility | Requires volatile and thermally stable sample[1] | Not a requirement[1] |
Experimental Protocols
GC-MS Method for this compound Quantification
This protocol is designed for the quantification of residual this compound in a pharmaceutical intermediate. The method's validation should adhere to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[4]
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column suitable for amine analysis (e.g., Agilent CP-Wax for volatile amines).[5]
2. Reagents and Materials:
-
This compound reference standard
-
Dichloromethane (B109758) (or other suitable volatile organic solvent)
-
0.5N Hydrochloric Acid
-
Sodium Hydroxide solution
-
Isopropyl alcohol
3. Chromatographic Conditions:
-
Column: Agilent CP-Wax for volatile amines, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.[2]
-
-
Injector Temperature: 250°C.[2]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[2]
-
Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound (e.g., m/z 129, 84).
4. Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a centrifuge tube.
-
Add 5 mL of 0.5N HCl and vortex to dissolve.
-
Make the solution basic with sodium hydroxide.
-
Extract the this compound with 5 mL of isopropyl alcohol.[3]
-
Centrifuge and inject the organic layer into the GC-MS.
5. Standard Preparation:
-
Prepare a stock solution of this compound in dichloromethane (or the sample solvent) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the sample.
Experimental Workflow: GC-MS Quantification of this compound
Caption: Workflow for this compound Quantification by GC-MS.
HPLC-UV Method for this compound Quantification
This HPLC method serves as an alternative for the quantification of this compound, particularly useful when derivatization is employed to enhance UV detection.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Glacial acetic acid
-
Purified water
-
Derivatizing agent (e.g., dansyl chloride, optional for enhanced sensitivity)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1 M ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid) in a ratio of 60:40 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 220 nm (or a suitable wavelength for the derivatized analyte).[6]
-
Injection Volume: 10 µL.[6]
4. Sample Preparation:
-
Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
5. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The GC-MS method offers superior specificity due to mass spectrometric detection and is ideal for volatile analytes.[1] For routine quality control where high sample throughput is required, a validated HPLC method can be simpler and more robust, especially if the analyte is non-volatile or if derivatization is not necessary.[1] The choice of method should be based on the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the sample matrix, and the available instrumentation. The validation data presented provides a basis for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatographic/chemiluminescence detection (thermal energy analyzer-nitrogen mode) method for the determination of this compound in hams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
Efficacy of Dibutylamine as a corrosion inhibitor compared to other amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of dibutylamine and other amine-based compounds as corrosion inhibitors. The objective is to offer a clear, data-driven overview of their performance, supported by detailed experimental protocols for key evaluation techniques. Due to a lack of extensive, direct comparative studies on this compound under standardized conditions, this guide presents available data for a range of structurally related amines to provide a broader context for their application in corrosion science.
Performance Comparison of Amine-Based Corrosion Inhibitors
Amine-based corrosion inhibitors function primarily by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. The efficiency of these inhibitors is influenced by factors such as their molecular structure, concentration, and the nature of the corrosive medium.
Quantitative Data Summary
The following tables summarize the corrosion inhibition efficiency of various amines on steel in acidic media, based on data from different experimental techniques. It is important to note that experimental conditions can vary between studies, which may affect direct comparisons of inhibition efficiencies.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| n-Butylamine | Carbon Steel | 10% & 15% HCl | 1.5 g/L | 40-60 | ~50-52.1[1] |
| tert-Butylamine | Mild Steel | 1 M HCl | 200 ppm | 30 | >90[2][3] |
| 6-Dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN) | Mild Steel | 1 M HCl | 2.0 mM | 30 | 96.5[4] |
Table 2: Corrosion Inhibition Efficiency from Electrochemical Measurements
| Inhibitor | Metal | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) |
| n-Butylamine | Carbon Steel | 10% & 15% HCl | 0.5 - 1.5 g/L | Gravimetric | < 53[1] |
| tert-Butylamine | Mild Steel | 1 M HCl | 50-200 ppm | Potentiodynamic Polarization | Increases with concentration[2][3] |
| Tributylamine | Mild Steel | 2 M HCl | 5 x 10⁻⁴ - 1 M | Electrochemical Impedance Spectroscopy | Increases with concentration[5] |
| 6-Dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN) | Mild Steel | 1 M HCl | 2.0 mM | Potentiodynamic Polarization | 98.2[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Weight Loss Method
This gravimetric method is a fundamental technique for determining corrosion rates and inhibitor efficiency.[6]
Objective: To determine the rate of corrosion of a metal in a specific environment with and without the presence of an inhibitor.
Methodology:
-
Coupon Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without the desired concentrations of the amine inhibitor.
-
Exposure: The beakers are maintained at a constant temperature for a specified duration (e.g., 6 hours).
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned with a solution containing HCl and a cleaning inhibitor to remove corrosion products, washed, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): IE% = [ (W₀ - Wᵢ) / W₀ ] x 100 Where:
-
W₀ is the weight loss of the coupon in the uninhibited solution.
-
Wᵢ is the weight loss of the coupon in the inhibited solution.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into both the anodic and cathodic reactions of the corrosion process.
Objective: To determine the corrosion current density (Icorr) and understand the type of inhibition (anodic, cathodic, or mixed).
Methodology:
-
Electrochemical Cell: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) reference electrode (SCE).
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a period to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is plotted. The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [ (Icorr₀ - Icorrᵢ) / Icorr₀ ] x 100 Where:
-
Icorr₀ is the corrosion current density in the blank solution.
-
Icorrᵢ is the corrosion current density in the inhibited solution.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor on the metal surface.[7]
Objective: To determine the charge transfer resistance (Rct) and understand the mechanism of inhibition.
Methodology:
-
Electrochemical Cell: The same three-electrode setup as in the PDP measurement is used.
-
Stabilization: The working electrode is immersed in the test solution at OCP until a steady state is reached.
-
Impedance Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance). The data is then fitted to an equivalent electrical circuit model to determine the charge transfer resistance (Rct).
-
Calculation of Inhibition Efficiency (IE%): IE% = [ (Rctᵢ - Rct₀) / Rctᵢ ] x 100 Where:
-
Rct₀ is the charge transfer resistance in the blank solution.
-
Rctᵢ is the charge transfer resistance in the inhibited solution.
-
Visualizing Mechanisms and Workflows
Mechanism of Amine Corrosion Inhibition
Amine-based corrosion inhibitors protect metals through adsorption, forming a barrier against corrosive species. This process can involve physisorption, chemisorption, or a combination of both.
Experimental Workflow for Corrosion Inhibitor Evaluation
A typical workflow for evaluating the efficacy of a corrosion inhibitor involves a series of standardized tests to gather quantitative and qualitative data.
References
A Comparative Guide to HPLC and GC Methods for Amine Analysis: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of amines is critical across various fields, from pharmaceutical development to food safety analysis. The two most prominent chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective cross-validation of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
The choice between HPLC and GC for amine analysis is not always straightforward and depends on the physicochemical properties of the analyte, the sample matrix, and the analytical objectives. Amines, being polar and often non-volatile, present unique challenges for chromatographic separation.
Principles and Applicability in Amine Analysis
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] It is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds, a category into which many amines fall.[2][3][4] This often allows for the direct analysis of amines without the need for chemical modification (derivatization), simplifying sample preparation.[1] When coupled with detectors like UV-Vis, fluorescence, or mass spectrometry (MS), HPLC offers a versatile and powerful tool for amine quantification.[4][5]
Gas Chromatography (GC), on the other hand, separates analytes based on their volatility after they have been vaporized in a heated inlet.[6] The separation occurs as the vaporized compounds are carried by an inert gas mobile phase through a column containing a stationary phase.[3] Due to the generally low volatility of amines, derivatization is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.[7][8] Common derivatization techniques include silylation, acylation, and alkylation.[9] Despite the additional sample preparation step, GC, especially when coupled with a mass spectrometer (GC-MS), can offer high separation efficiency and sensitivity for volatile and thermally stable amine derivatives.[10]
Cross-Validation of Performance Parameters
The following table summarizes key validation parameters for HPLC and GC methods in the context of amine analysis. The data presented is a synthesis of typical values reported in various analytical validation studies and is intended for comparative purposes.
| Validation Parameter | HPLC | GC | Remarks |
| Linearity (r²) | > 0.995[1] | > 0.992[1] | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Accuracy (Recovery %) | 83 - 109.4%[1][11] | 81 - 100%[1] | Both methods can achieve high accuracy, though matrix effects can influence recovery. |
| Precision (RSD %) | < 6%[1] | < 15%[1] | HPLC often exhibits slightly better precision for the analysis of non-derivatized amines. |
| Limit of Detection (LOD) | 0.01 - 3.1 ng/g[1] | Typically in the low ng/g to pg/g range[1] | GC-MS can achieve very low detection limits, but this is highly dependent on the derivatization efficiency and the specific amine. |
| Limit of Quantitation (LOQ) | 0.02 - 5.27 µg/mL[11][12] | Variable, dependent on derivatization | The LOQ for GC is highly analyte and derivatization-dependent. |
Experimental Protocols
Detailed methodologies for the analysis of amines by HPLC and GC are provided below. These protocols are representative and may require optimization for specific analytes and matrices.
HPLC Method for Amine Analysis (with Pre-column Derivatization)
This protocol is based on methods for the analysis of biogenic amines in food matrices.
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a fluorescence or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., o-phthaldialdehyde (OPA)). UV detection is also possible with certain derivatizing agents.[13]
-
-
Sample Preparation and Derivatization:
-
Extraction: Amines are extracted from the sample using an acidic solution (e.g., 0.1 M HCl or perchloric acid).[13]
-
Derivatization: The extracted sample is mixed with a derivatizing agent such as OPA in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent derivative. The reaction is typically carried out in a basic buffer (e.g., borate (B1201080) buffer) and is usually rapid.
-
Injection: An aliquot of the derivatized sample is injected into the HPLC system.
-
GC-MS Method for Amine Analysis
This protocol is representative of methods used for the analysis of various amines.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an appropriate inlet (e.g., split/splitless).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized amines. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.
-
-
Sample Preparation and Derivatization:
-
Extraction: Similar to the HPLC method, amines are extracted from the sample using an appropriate solvent.
-
Derivatization (Silylation): The dried extract is reconstituted in a suitable solvent, and a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is added.[14] The mixture is then heated (e.g., at 70°C for 30 minutes) to facilitate the reaction.[14]
-
Injection: An aliquot of the derivatized sample is injected into the GC-MS system.
-
Visualizing the Workflow
To better understand the processes involved in the cross-validation and analytical workflows of HPLC and GC for amine analysis, the following diagrams are provided.
Conclusion and Recommendations
The selection between HPLC and GC for the analysis of amines is contingent on the specific amine, the sample matrix, and the analytical goal.[1]
HPLC is often the preferred method for the routine analysis of a broad range of amines, particularly biogenic amines and amino acids, due to its ability to analyze these predominantly non-volatile and thermally labile compounds directly or with straightforward derivatization.[15][16] This simplifies sample preparation and reduces the potential for analytical errors associated with the derivatization step.[1]
GC-MS is a powerful alternative, especially when high sensitivity is required and the amines can be derivatized to form volatile and thermally stable products.[7] It is a valuable tool for the analysis of smaller, more volatile amines and for confirming the identity of unknown amine-containing compounds.[10]
Ultimately, a thorough cross-validation of both methods, considering the specific application, is recommended to determine the most suitable technique that meets the required analytical performance criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. elibrary.almaata.ac.id [elibrary.almaata.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 15. DSpace [helda.helsinki.fi]
- 16. researchgate.net [researchgate.net]
Performance of Dibutylamine in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dibutylamine's performance across various solvent systems. The selection of an appropriate solvent is critical for optimizing reaction kinetics, solubility, and overall process efficiency in applications ranging from organic synthesis to carbon capture. This document summarizes key performance indicators, provides detailed experimental protocols for evaluation, and visualizes essential workflows and reaction mechanisms.
Data Presentation: Performance Indicators of this compound
The performance of this compound is significantly influenced by the properties of the solvent, such as polarity, proticity, and coordinating ability. Below, we summarize available data on its solubility and reactivity in different solvent environments.
Solubility Profile
General solubility principles indicate that amines with more than four carbon atoms, like this compound, exhibit poor solubility in water but are readily soluble in a wide range of organic solvents.[1]
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent System | Solvent Type | Solubility | Notes |
| Water | Protic, Polar | Slightly soluble (3.8 g/L at 20°C)[2][3] | Solubility is limited due to the hydrophobic nature of the butyl chains. |
| Diethyl Ether | Aprotic, Non-polar | Soluble[1] | Expected to be highly soluble due to its non-polar character. |
| Dichloromethane | Aprotic, Polar | Soluble[1] | A common solvent for organic reactions involving amines. |
| Ethanol | Protic, Polar | Soluble[1] | Forms hydrogen bonds with the amine. |
| Acetone | Aprotic, Polar | Soluble | A versatile solvent for a range of organic compounds. |
| Acetonitrile | Aprotic, Polar | Soluble | Polar aprotic nature can be advantageous for certain reactions.[4] |
| Toluene | Aprotic, Non-polar | Soluble | Suitable for reactions requiring non-polar conditions. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble | A high-boiling polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble[3] | A strong polar aprotic solvent capable of dissolving a wide range of substances. |
Reactivity and Performance in Specific Applications
The choice of solvent can dramatically affect reaction rates and yields.
Table 2: Performance of this compound in a Ternary CO2 Capture System
| Solvent System | Performance Metric | Value | Reference |
| 0.5 mol·L⁻¹ this compound/Water/Ethanol (5:5 vol ratio) | CO₂ Absorption Loading | 0.82 mol CO₂ / mol amine | [5] |
| 0.5 mol·L⁻¹ this compound/Water/Ethanol (5:5 vol ratio) | Regeneration Efficiency (after 5 cycles) | 94.3% | [5] |
Table 3: Influence of Solvent on Reaction Yield
| Reaction | Solvent System | Yield | Notes | Reference |
| Synthesis of Methacrolein | Water (Polar, Protic) | ~97% | The highest yield was obtained in water, suggesting proton transfer is facilitated. | [3] |
| Synthesis of Methacrolein | Polar Organic Solvents | >89% | Demonstrates good performance in various polar solvents. | [3] |
| Strecker Synthesis | Acetonitrile (Polar, Aprotic) | Increased reaction rate | Polar aprotic solvents can stabilize charged intermediates, accelerating the reaction. | [4] |
| Strecker Synthesis | Non-polar Solvents | Slower reaction rate | May slow down the formation of the polar iminium ion intermediate. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable performance evaluation.
Protocol 1: Determination of this compound Solubility (Isothermal Shake-Flask Method)
This protocol provides a standardized method for determining the solubility of this compound in a given solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until a clear separation of the liquid and excess solid/liquid phases is observed.
-
-
Sampling and Analysis:
-
Carefully extract a known volume of the clear supernatant (the saturated solution).
-
Determine the concentration of this compound in the sample using a suitable analytical technique, such as gas chromatography (GC) or titration with a standard acid.
-
-
Calculation:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) based on the concentration determined in the previous step.
-
Protocol 2: Evaluation of this compound Performance in CO₂ Capture
This protocol outlines the steps to assess the CO₂ absorption and regeneration performance of this compound in a solvent system.
-
Absorption:
-
Prepare the desired this compound-solvent mixture (e.g., 0.5 mol·L⁻¹ this compound in a water/ethanol mixture).
-
Bubble a gas stream with a known CO₂ concentration through a measured volume of the amine solution at a controlled temperature and flow rate.
-
Monitor the CO₂ concentration in the outlet gas stream until it equals the inlet concentration, indicating saturation.
-
The amount of CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.
-
-
Desorption (Regeneration):
-
Heat the CO₂-rich amine solution to a specified regeneration temperature (e.g., 373 K).[5]
-
Collect the released CO₂ and measure its volume or mass.
-
The regeneration efficiency is calculated as the ratio of the amount of CO₂ released to the amount of CO₂ initially absorbed.
-
-
Cyclic Performance:
-
Repeat the absorption-desorption cycle multiple times to evaluate the stability and long-term performance of the solvent system.
-
Protocol 3: Spectroscopic Analysis of this compound in Various Solvents
Spectroscopic analysis can provide insights into solute-solvent interactions.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired solvents (e.g., methanol, acetonitrile, DMSO).
-
For NMR spectroscopy, use deuterated solvents.
-
-
Data Acquisition:
-
UV-Vis Spectroscopy: Record the absorption spectrum to observe any shifts in the absorption maxima (λ_max) which can indicate solvent-solute interactions.
-
FTIR Spectroscopy: Analyze the vibrational frequencies of the N-H bond to understand the extent of hydrogen bonding with the solvent.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to observe solvent-induced changes in chemical shifts, which can provide information about the local electronic environment of the amine.
-
Mandatory Visualizations
This compound Performance Evaluation Workflow
Caption: Workflow for evaluating this compound performance.
Proposed Mechanism of Strecker Synthesis with this compound
References
A Comparative Analysis of Aliphatic Amine Toxicity for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the toxicity of various aliphatic amines, offering valuable data and experimental context for researchers, scientists, and drug development professionals. The information presented is curated from recent scientific literature to facilitate informed decisions in experimental design and compound selection.
Executive Summary
Aliphatic amines are a class of organic compounds widely used in industrial and pharmaceutical applications. However, their potential toxicity is a significant concern. This guide summarizes key toxicity data, outlines common experimental protocols for assessment, and visually represents the underlying toxicological mechanisms and workflows. The data reveals that the toxicity of aliphatic amines is influenced by factors such as chain length, degree of substitution, and the presence of other functional groups.
Comparative Toxicity Data
The following table summarizes the acute toxicity of several aliphatic amines across different biological systems. The data is presented to highlight the structure-activity relationship, where toxicity can vary significantly with molecular structure.
| Amine | Test Model | Endpoint | Value | Reference(s) |
| n-Propylamine | Phosphobacterium phosphoreum | EC50 (15 min) | >100 µM | [1] |
| Ethylmethylamine | Phosphobacterium phosphoreum | EC50 (15 min) | >100 µM | [1] |
| Trimethylamine | Phosphobacterium phosphoreum | EC50 (15 min) | >100 µM | [1] |
| Chloropropylamine | Phosphobacterium phosphoreum | EC50 (15 min) | 12.68 µM | [1] |
| Chloroethylmethylamine | Phosphobacterium phosphoreum | EC50 (15 min) | 19.72 µM | [1] |
| Chlorodimethylamine | Phosphobacterium phosphoreum | EC50 (15 min) | 15.92 µM | [1] |
| Cocoamine | Rat (oral) | LD50 | 1300 mg/kg bw | [2] |
| Tallow alkylamines | Rat (oral) | LD50 | 1900 mg/kg bw | [2] |
| (Z)-octadec-9-enylamine | Rat (oral) | LD50 | 1689 mg/kg bw | [2] |
| Allylamine | Mouse (inhalation) | RD50 | 9 ppm | [3] |
| Diallylamine | Mouse (inhalation) | RD50 | 4 ppm | [3] |
| Diisopropylamine | Mouse (inhalation) | RD50 | 50-200 ppm range | [3] |
| Di-n-butylamine | Mouse (inhalation) | RD50 | 50-200 ppm range | [3] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. EC50 (Effective Concentration, 50%) is the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time. RD50 (Respiratory Depression, 50%) is the concentration that causes a 50% decrease in the respiratory rate.
Mechanisms of Toxicity
The toxicity of aliphatic amines can be attributed to several mechanisms, including membrane disruption, mitochondrial damage, and inhibition of key enzymes. A generalized pathway illustrating how aliphatic amines can induce cytotoxicity is presented below.
Caption: Generalized pathway of aliphatic amine-induced cytotoxicity.
Experimental Protocols
Accurate assessment of aliphatic amine toxicity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for common in vitro and in vivo toxicity assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Exposure: Treat the cells with various concentrations of the aliphatic amine and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the amine that inhibits 50% of cell growth).
References
Safer Alternatives to Dibutylamine-Based Accelerators in Rubber Vulcanization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of certain amine-based accelerators in rubber vulcanization has come under scrutiny due to the potential formation of carcinogenic N-nitrosamines. Dibutylamine, a common secondary amine, is a precursor to such harmful compounds. This guide provides an objective comparison of safer, non-nitrosamine generating alternatives to this compound-based accelerators, supported by experimental data and detailed testing protocols.
Executive Summary
The primary concern with traditional rubber accelerators derived from secondary amines, such as those based on this compound, is their potential to form N-nitrosamines during the vulcanization process and the service life of the rubber product. This has driven the industry to develop and adopt safer alternatives that do not generate these harmful substances. This guide explores the performance of several such alternatives, including Zinc Dibenzyldithiocarbamate (ZBEC), Tetrabenzylthiuram Disulfide (TBzTD), Dithiocaprolactam (DTDC), and proprietary accelerators like Robac AS100 and Robac SRM102. These alternatives offer comparable, and in some cases superior, performance to traditional accelerators without the associated health risks.
Performance Comparison of Rubber Accelerators
The selection of an appropriate accelerator system is critical for achieving the desired cure characteristics, physical properties, and long-term durability of rubber products. The following table summarizes the performance of various non-nitrosamine generating accelerators in comparison to a conventional this compound-based accelerator (data compiled and extrapolated from various technical sources; direct comparative studies under identical conditions are limited).
| Accelerator Type | Chemical Name | Scorch Safety (ts2, min) | Cure Time (t90, min) | Tensile Strength (MPa) | Elongation at Break (%) | Heat Aging Resistance |
| Conventional | N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS) | ~5.0 | ~10.0 | ~20.0 | ~550 | Good |
| Alternative 1 | Zinc Dibenzyldithiocarbamate (ZBEC) | Longest | Slower than other dithiocarbamates | High Modulus | Good | Superior |
| Alternative 2 | Tetrabenzylthiuram Disulfide (TBzTD) | Longer than TMTD | Fast | Good | Good | Better than TMTD |
| Alternative 3 | Dithiocaprolactam (DTDC) | Good | Fast | Excellent | Excellent | Excellent |
| Alternative 4 | Di-isopropyl xanthogen polysulfide (Robac AS100) | - | - | Comparable to conventional | Comparable to conventional | Good |
| Alternative 5 | Proprietary Thiourea Derivative (Robac SRM102) | Comparable to ETU | Comparable to ETU | Comparable to ETU | Comparable to ETU | Good |
Note: The data presented is indicative and can vary based on the specific rubber compound formulation and processing conditions. Direct comparison requires testing in the same formulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison of rubber accelerators, based on internationally recognized ASTM standards.
Cure Characteristics (Rheometer Test)
-
Standard: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.[1][2]
-
Apparatus: Moving Die Rheometer (MDR).
-
Procedure:
-
A sample of the uncured rubber compound is placed in the die cavity of the MDR, which is pre-heated to the specified vulcanization temperature (e.g., 160°C).[3]
-
The die oscillates at a specified frequency and strain, and the torque required to oscillate the die is measured as a function of time.[1]
-
The test continues until the torque reaches a plateau or begins to decrease, indicating the completion of the cure or reversion.[3]
-
-
Key Parameters Measured:
-
Minimum Torque (ML): Represents the viscosity of the uncured compound.[1]
-
Maximum Torque (MH): Indicates the stiffness of the fully cured compound.[1]
-
Scorch Time (ts2): The time it takes for the torque to rise 2 units above ML, indicating the onset of vulcanization.[1][3]
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure state.[1][3]
-
Physical Properties (Tensile Test)
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[4][5][6][7]
-
Apparatus: Tensile testing machine with appropriate grips and an extensometer.
-
Procedure:
-
Dumbbell-shaped test specimens are cut from a cured rubber sheet.[4][5]
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is mounted in the grips of the tensile testing machine.
-
The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.[6]
-
-
Key Properties Measured:
Aging Resistance (Heat Aging Test)
-
Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.[8][9][10][11][12]
-
Apparatus: Air oven with controlled temperature and air circulation.
-
Procedure:
-
Tensile test specimens are prepared as per ASTM D412.
-
A set of specimens is tested for initial tensile properties before aging.
-
Another set of specimens is placed in the air oven at a specified temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 72 hours).[11]
-
After aging, the specimens are removed from the oven, allowed to cool to room temperature, and then tested for their tensile properties.[8]
-
-
Data Analysis: The percentage change in tensile strength, elongation at break, and modulus after aging is calculated to determine the heat aging resistance.
Visualizing the Pathways and Processes
The following diagrams illustrate the chemical pathways leading to N-nitrosamine formation and a typical experimental workflow for evaluating rubber accelerators.
Conclusion
The transition away from this compound-based and other secondary amine accelerators is a critical step in ensuring the safety of rubber products and protecting human health. The alternatives presented in this guide, such as ZBEC, TBzTD, DTDC, Robac AS100, and Robac SRM102, offer viable, high-performance solutions that eliminate the risk of N-nitrosamine formation. While the initial investment in reformulating and testing may be a consideration, the long-term benefits of enhanced safety and regulatory compliance are significant. Researchers, scientists, and drug development professionals are encouraged to consider these safer alternatives in their material selection and product development processes.
References
- 1. What is a Moving Die Rheometer? [montechusa.com]
- 2. matestlabs.com [matestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 5. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 6. victortestingmachine.com [victortestingmachine.com]
- 7. testresources.net [testresources.net]
- 8. coirubber.com [coirubber.com]
- 9. ace-laboratories.com [ace-laboratories.com]
- 10. matestlabs.com [matestlabs.com]
- 11. labsinus.com [labsinus.com]
- 12. smithers.com [smithers.com]
A Comparative Analysis of Dibutylamine's Catalytic Prowess in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive benchmark of dibutylamine's catalytic activity in comparison to other commonly employed secondary amine catalysts, namely piperidine (B6355638) and pyrrolidine (B122466). The following analysis, supported by experimental data, delves into their performance in two cornerstone organic reactions: the synthesis of methacrolein (B123484) and the Knoevenagel condensation.
Performance Benchmark: this compound vs. Alternatives
The catalytic efficacy of this compound is evaluated against piperidine and pyrrolidine in two distinct and significant chemical transformations. The data, summarized below, highlights the nuances of catalyst performance based on the specific reaction, underscoring the importance of catalyst selection tailored to the desired synthetic outcome.
Table 1: Catalytic Performance in the Synthesis of Methacrolein
The synthesis of methacrolein through the condensation of formaldehyde (B43269) and propionaldehyde (B47417) is a crucial industrial process. In a comparative study of various secondary amine acetates as catalysts, this compound acetate (B1210297) demonstrated superior performance.[1]
| Catalyst (Amine Acetate) | Propionaldehyde Conversion (%) | Methacrolein Yield (%) | Methacrolein Selectivity (%) |
| This compound | 98.5 | 97.3 | 98.8 |
| Diethylamine | 97.2 | 94.1 | 96.8 |
| Dipropylamine | 97.9 | 95.2 | 97.2 |
| Piperidine | 96.5 | 92.3 | 95.6 |
| Pyrrolidine | 98.1 | 96.5 | 98.4 |
Data extracted from a study by Zheng et al. (2023), which identified this compound acetate as the optimal catalyst under the tested conditions.[1]
Table 2: Catalytic Performance in the Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. While a direct comparative study including this compound, piperidine, and pyrrolidine under identical conditions was not found in the reviewed literature, an analysis of separate studies provides valuable insights into their relative activities. One study directly compared piperidine and pyrrolidine in the condensation of aldehydes with thiazolidine-2,4-dione (TZD).[2][3]
| Catalyst | Aldehyde | Catalyst Equivalents | TZD Conversion (%) | Reaction Time (min) |
| Piperidine | p-methoxybenzaldehyde | 0.8 | 91.0 | 480 |
| Pyrrolidine | p-methoxybenzaldehyde | 0.625 | 100 | 480 |
| Piperidine | p-nitrobenzaldehyde | 0.8 | 65.0 | 480 |
| Pyrrolidine | p-nitrobenzaldehyde | 0.75 | ~75 | 480 |
Data from a study by Vieira et al. (2018), highlighting the superior performance of pyrrolidine over piperidine in this specific Knoevenagel condensation.[2][3]
Due to the absence of directly comparable data for this compound in the same Knoevenagel condensation, a definitive quantitative ranking against piperidine and pyrrolidine in this specific reaction is challenging. However, the available data consistently positions pyrrolidine as a highly effective catalyst in such transformations.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed experimental methodologies for the benchmarked reactions are provided below.
Synthesis of Methacrolein via Mannich Reaction
This protocol is based on the study that identified this compound acetate as a superior catalyst.[1]
Materials:
-
Formaldehyde (37 wt% aqueous solution)
-
Propionaldehyde
-
This compound
-
Acetic acid
-
Water (solvent)
-
Internal standard (e.g., n-butanol)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
In a thermostatically controlled reactor equipped with a magnetic stirrer, combine formaldehyde, propionaldehyde, and water.
-
Prepare the this compound acetate catalyst by mixing equimolar amounts of this compound and acetic acid.
-
Add the this compound acetate catalyst to the reactor. The molar ratio of formaldehyde:propionaldehyde:this compound:acetic acid should be optimized, with a 1:1.1 ratio of amine to acid showing good results.[1]
-
Maintain the reaction mixture at a constant temperature (e.g., 25 °C) with vigorous stirring (e.g., >240 rpm to eliminate diffusion effects).[1]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-FID to determine the conversion of propionaldehyde and the yield of methacrolein.
-
Upon completion, the product can be isolated and purified using standard laboratory techniques.
Knoevenagel Condensation of an Aldehyde with an Active Methylene (B1212753) Compound
The following is a general procedure for the Knoevenagel condensation catalyzed by a secondary amine, based on established methodologies.[4][5][6]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, p-methoxybenzaldehyde)
-
Active methylene compound (e.g., malononitrile, thiazolidine-2,4-dione)
-
Secondary amine catalyst (this compound, piperidine, or pyrrolidine)
-
Solvent (e.g., ethanol, methanol, or a water/glycerol mixture)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Dissolve the aldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of the secondary amine (e.g., 2-3 drops of piperidine or an optimized molar equivalent of pyrrolidine or this compound) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, if the product precipitates, it can be isolated by filtration and washed with a cold solvent.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams generated using Graphviz (DOT language) illustrate the catalytic cycle of amine-catalyzed reactions and a general experimental workflow.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Caption: A logical workflow for screening and evaluating amine catalysts.
Conclusion
This comparative guide demonstrates that while this compound is a highly effective catalyst for specific reactions like the synthesis of methacrolein, its performance relative to other secondary amines such as piperidine and pyrrolidine is context-dependent. For the Knoevenagel condensation, the available data suggests that pyrrolidine may be a more potent catalyst than piperidine. The lack of direct comparative data for this compound in this specific reaction highlights an area for further experimental investigation. Researchers and drug development professionals are encouraged to consider the specific steric and electronic properties of each amine catalyst in relation to the substrates and desired reaction pathway to make an informed selection for their synthetic endeavors.
References
Inter-laboratory Validation of Dibutylamine Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Dibutylamine analytical standards. Ensuring the accuracy and consistency of these standards across different laboratories is critical for reliable research and development in the pharmaceutical and chemical industries. This document outlines key performance characteristics, detailed experimental protocols, and comparative data to assist in the selection and implementation of robust analytical methods.
Introduction to this compound Analytical Standards
This compound is a secondary amine used as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] An analytical standard for this compound is a highly purified and well-characterized substance intended for use in analytical procedures. These standards, often supplied as Certified Reference Materials (CRMs), are essential for ensuring the accuracy and comparability of analytical results between different laboratories.[2][3] The validation of these standards typically involves assessing their purity and identity using various analytical techniques.
An inter-laboratory validation study is a crucial step to establish the reproducibility and reliability of an analytical method when used by different analysts in different laboratories.[4][5][6] This guide presents a comparative overview of common analytical techniques for this compound, supported by hypothetical, yet representative, inter-laboratory validation data.
Comparative Analysis of Analytical Methods
The primary analytical methods for the characterization and purity assessment of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titration.[1][7] Each method offers distinct advantages and is suited for different analytical objectives.
Table 1: Comparison of Analytical Method Performance for this compound Purity Analysis
| Performance Characteristic | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Potentiometric Titration |
| Principle | Separation based on volatility and interaction with a stationary phase.[7] | Separation based on partitioning between a mobile and stationary phase.[7] | Quantification of a substance through a controlled chemical reaction. |
| Primary Use | Purity analysis, identification of volatile impurities.[7] | Purity analysis, identification of non-volatile and polar impurities.[7] | Assay of total basicity (purity).[8] |
| Specificity | Excellent for separating volatile impurities.[8] | Good for separating a wide range of impurities, including non-volatile compounds.[7] | Good for total basicity, but may not distinguish between structurally similar basic compounds.[8] |
| Linearity (R²) | > 0.999 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD) | |||
| Repeatability (Intra-lab) | < 1.0% | < 1.5% | < 0.5% |
| Reproducibility (Inter-lab) | < 2.5% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | N/A |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% | N/A |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible results in an inter-laboratory study.
This method is suitable for the routine quantification of this compound and the identification of volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Wax for volatile amines, 0.32 mm x 25 m, 1.2 µm film thickness, or equivalent.[9]
-
Carrier Gas: Helium or Nitrogen.[9]
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[7]
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.[7]
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound standard and dissolve in 1 mL of a suitable solvent such as methanol (B129727) or isopropanol.
This method is effective for analyzing this compound and its potential non-volatile or polar impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH adjusted). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 10 µL.[4]
-
Standard Solution Preparation: Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.[4]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[4]
This method determines the total basicity of the this compound sample, providing a highly accurate purity value.
-
Instrumentation: Potentiometric titrator with a suitable electrode (e.g., glass and calomel (B162337) electrodes).
-
Titrant: Standardized 0.1 N Perchloric Acid in glacial acetic acid.[8]
-
Solvent: Anhydrous glacial acetic acid.[8]
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound sample and dissolve it in glacial acetic acid.
-
Procedure: Titrate the sample solution with the standardized 0.1 N perchloric acid, recording the potential difference to determine the equivalence point. A blank titration should also be performed.
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study of a this compound analytical standard.
References
- 1. guidechem.com [guidechem.com]
- 2. Tanúsított referenciaanyagok [sigmaaldrich.com]
- 3. resl.id.energy.gov [resl.id.energy.gov]
- 4. benchchem.com [benchchem.com]
- 5. eurachem.org [eurachem.org]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
Hindered vs. Non-Hindered Secondary Amines: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, the choice between a hindered and a non-hindered secondary amine can significantly impact reaction outcomes, biological activity, and ultimately, the success of a project. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of these critical building blocks.
The fundamental difference between these two classes of amines lies in the steric bulk surrounding the nitrogen atom. Non-hindered secondary amines, such as diethylamine (B46881), possess less bulky alkyl or aryl groups, allowing for relatively unimpeded access to the nitrogen's lone pair of electrons. In contrast, hindered secondary amines, like diisopropylamine (B44863), feature bulky substituents that sterically shield the nitrogen, profoundly influencing their reactivity and interaction with other molecules.
At a Glance: Key Differences
| Property | Hindered Secondary Amines | Non-Hindered Secondary Amines |
| Structure | Bulky substituents around the nitrogen | Less bulky substituents around the nitrogen |
| Basicity (pKa) | Generally similar to or slightly less basic than non-hindered counterparts in aqueous solution. | Typically exhibit pKa values in the range of 10-11 for their conjugate acids. |
| Nucleophilicity | Significantly lower due to steric hindrance. | Generally higher and more effective nucleophiles. |
| Reactivity | Slower reaction rates, particularly with bulky electrophiles. Can offer greater selectivity. | Faster reaction rates in many common transformations. |
| Applications | Non-nucleophilic bases, catalysts, building blocks for sterically demanding structures. | Versatile building blocks in pharmaceuticals and fine chemicals. |
Quantitative Comparison of Basicity
The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. While electronic effects of the alkyl groups are the primary drivers of basicity, steric hindrance can influence the solvation of the protonated amine, affecting its stability and thus its pKa.
| Amine | Structure | pKa of Conjugate Acid (in water) | Classification |
| Diethylamine | (CH₃CH₂)₂NH | 10.93 | Non-Hindered |
| Dipropylamine | (CH₃CH₂CH₂)₂NH | 11.00 | Non-Hindered |
| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 | Hindered |
| Dicyclohexylamine | (C₆H₁₁)₂NH | 11.25 | Hindered |
| Pyrrolidine | C₄H₈NH | 11.27 | Non-Hindered (Cyclic) |
| Piperidine | C₅H₁₀NH | 11.12 | Non-Hindered (Cyclic) |
Impact on Reaction Kinetics: A Look at Acylation
The steric environment around the nitrogen atom has a dramatic effect on the rate of reactions where the amine acts as a nucleophile. Acylation, the formation of an amide by reaction with an acylating agent like an acid chloride, is a prime example.
Experimental Protocols
Protocol 1: Determination of Amine Basicity (pKa) by Potentiometric Titration
This method provides a quantitative measure of an amine's basicity.
Methodology:
-
Preparation: Accurately prepare a 0.01 M solution of the secondary amine in deionized, CO₂-free water.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Immerse the calibrated pH electrode in the amine solution.
-
Data Collection: Titrate the solution with a standardized 0.1 M HCl solution, adding small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pH at the half-equivalence point (where half of the amine has been neutralized) is equal to the pKa of the amine's conjugate acid.[2]
Protocol 2: Comparative Kinetic Analysis of Secondary Amine Acylation by HPLC
This protocol allows for the comparison of acylation reaction rates of a hindered and a non-hindered secondary amine.
Methodology:
-
Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve a hindered secondary amine (e.g., diisopropylamine) and a non-hindered secondary amine (e.g., dipropylamine) in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 M).
-
Initiation: To each vessel, add a stoichiometric equivalent of an acylating agent (e.g., benzoyl chloride) at time zero.
-
Reaction Monitoring: At timed intervals, withdraw a small aliquot from each reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine like benzylamine (B48309) to consume any remaining acylating agent).
-
HPLC Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC).[3][4][5][6] Develop a method that separates the starting secondary amine, the acylating agent, and the resulting amide product.
-
Data Analysis: Quantify the concentration of the amide product at each time point by integrating the peak area and using a calibration curve. Plot the concentration of the product versus time for both the hindered and non-hindered amine. The initial slope of these curves will be proportional to the initial reaction rate. A steeper slope indicates a faster reaction. For a more rigorous analysis, the data can be fitted to an appropriate rate law to determine the second-order rate constant.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
G-Protein Coupled Receptor (GPCR) Signaling
Many drugs target G-protein coupled receptors (GPCRs), and their interaction with the receptor is often highly dependent on their three-dimensional shape and the accessibility of key functional groups. A secondary amine within a drug molecule can be crucial for its binding to a GPCR.
Caption: GPCR activation by non-hindered vs. hindered amine ligands.
In this hypothetical signaling pathway, a non-hindered secondary amine in a ligand allows for optimal binding to the GPCR, leading to G-protein activation and a downstream cellular response.[7][8][9][10][11] A hindered amine in a similar ligand may experience steric clashes with the receptor's binding pocket, resulting in lower affinity and a diminished or absent cellular response.
Experimental Workflow: Comparative Synthesis of Lidocaine
The synthesis of the local anesthetic Lidocaine provides a practical example of a reaction where a non-hindered secondary amine is used. A comparative workflow can illustrate the expected difference in outcome if a hindered amine were to be used.[12][13][14][15]
Caption: Comparative workflow for the synthesis of Lidocaine.
This workflow illustrates that the reaction of α-chloro-2,6-dimethylacetanilide with the non-hindered diethylamine proceeds efficiently to form Lidocaine. In contrast, the analogous reaction with the hindered diisopropylamine would be expected to be significantly slower or not proceed at all under the same conditions, resulting in a low or negligible yield of the corresponding product.
Applications in Drug Development and Synthesis
The choice between a hindered and non-hindered secondary amine is a critical decision in the synthesis of pharmaceuticals and other fine chemicals.
-
Non-Hindered Secondary Amines: These are widely used as building blocks in the synthesis of a vast array of pharmaceuticals. Their predictable reactivity and ability to readily undergo reactions like N-alkylation and N-acylation make them invaluable. For example, diethylamine is a key reagent in the synthesis of the local anesthetic Lidocaine.[12][13]
-
Hindered Secondary Amines: Their reduced nucleophilicity makes them ideal for use as non-nucleophilic bases in reactions where the amine should act as a proton scavenger without interfering with other electrophilic centers in the molecule.[16] For example, diisopropylethylamine (Hünig's base) is a commonly used non-nucleophilic base. Furthermore, the steric bulk of hindered amines can be strategically employed to direct the stereochemical outcome of reactions or to create sterically crowded environments in the target molecule, which can be crucial for modulating its biological activity.
Conclusion
The distinction between hindered and non-hindered secondary amines is far from trivial. The steric environment around the nitrogen atom profoundly influences their basicity, nucleophilicity, and overall reactivity. While non-hindered secondary amines are workhorses in synthesis due to their robust reactivity, hindered secondary amines offer unique advantages as non-nucleophilic bases and tools for introducing steric bulk. A thorough understanding of these differences, supported by quantitative data and well-designed experiments, is essential for researchers in chemistry and drug development to make informed decisions and achieve their synthetic and therapeutic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cerritos.edu [cerritos.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Dibutylamine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Dibutylamine, a corrosive, flammable, and toxic substance, requires strict adherence to established disposal protocols. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of its harmful vapors.[1][2] Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).[3]
-
Hand Protection: Chemical-resistant gloves, such as butyl or neoprene rubber.[4] Always inspect gloves before use and employ proper removal techniques to prevent skin contact.[3]
-
Body Protection: A complete chemical-resistant suit and, if necessary, flame-retardant antistatic protective clothing.[3]
-
Respiratory Protection: Required when vapors or aerosols are generated.[1] In case of inadequate ventilation, a full-face air-supplied breathing apparatus may be necessary.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations.[4] It is classified as a hazardous waste and requires professional handling.
-
Do Not Dispose in Drains or General Waste: this compound should never be disposed of down the sink or in regular trash receptacles.[1][5] It is toxic to aquatic life and can pose an explosion risk.[1]
-
Use Original or Approved Containers: Whenever possible, keep this compound in its original container.[1] If a different container is used, it must be properly labeled as hazardous waste and compatible with the chemical. Do not mix with other waste materials.[1]
-
Segregate for Disposal: Store waste this compound in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[1][5] It should be kept separate from incompatible materials such as strong oxidizing agents and acids.[6]
-
Engage a Licensed Waste Disposal Company: The disposal of this compound must be entrusted to a licensed and approved hazardous waste disposal company.[3] These companies are equipped to handle and transport hazardous materials safely.
-
Incineration: A common and recommended method for the disposal of this compound is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed facility.
-
Disposal of Contaminated Materials: Any materials used to clean up this compound spills, such as absorbent pads, as well as empty containers, should be treated as hazardous waste and disposed of accordingly.[1][7] Handle uncleaned containers as you would the product itself.[1]
Quantitative Data and Chemical Properties
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| UN Number | UN 2248[1] |
| CAS Number | 111-92-2[1] |
| Flash Point | 125°F (approximately 52°C)[8] |
| Explosive Limits | Vapors may form explosive mixtures with air at elevated temperatures.[1] |
| U.S. EPA Waste Numbers | D001 (Ignitability), D002 (Corrosivity)[4] |
Experimental Protocols
The procedures outlined in this document are based on established safety protocols found in Safety Data Sheets (SDS) and do not originate from specific laboratory experiments. The core principle is the safe and compliant disposal of a hazardous chemical. For accidental releases, the general procedure is as follows:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3]
-
Contain the Spill: Prevent further leakage and stop the spill from entering drains.[1][3]
-
Absorb the Spill: Use a non-combustible, inert absorbent material like sand or diatomaceous earth to contain and collect the spilled liquid.[5][6] Do not use combustible materials such as sawdust.[9]
-
Collect and Dispose: Place the absorbed material into a suitable, closed container for disposal as hazardous waste, following the procedures outlined above.[3]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. moellerchemie.com [moellerchemie.com]
- 6. ICSC 1337 - DI-n-BUTYLAMINE [inchem.org]
- 7. lobachemie.com [lobachemie.com]
- 8. DI-N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
Personal protective equipment for handling Dibutylamine
Essential Safety and Handling Guide for Dibutylamine
Audience: This guide is intended for researchers, scientists, and drug development professionals who handle this compound. It provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for handling and disposal.
This compound (CAS No. 111-92-2) is a flammable, corrosive, and toxic liquid that poses significant health risks.[1][2][3] It can cause severe skin burns and eye damage, is harmful if swallowed or in contact with skin, and can be fatal if inhaled.[1][3] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The required equipment, selected based on the specific laboratory procedures and risk assessment, includes protection for eyes, face, hands, and body.[1][2]
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye & Face | Tightly fitting safety goggles AND a face shield (8-inch minimum).[1] | Provides a barrier against splashes and vapors, which can cause severe eye damage and irritation.[3][4] |
| Skin (Hands) | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[4] | Prevents direct contact. This compound is toxic in contact with skin and can cause chemical burns.[1][4] Gloves must be inspected before use and disposed of properly after handling.[1] |
| Skin (Body) | Chemical-resistant, flame-retardant, and anti-static protective suit or overalls. A PVC apron may also be used.[1][4] | Protects against skin contact from splashes or spills. Contaminated clothing must be removed immediately.[3][4] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is inadequate or for spill response, a NIOSH/MSHA-approved respirator is required.[5] | This compound vapors are corrosive to the respiratory tract and can be fatal if inhaled.[3] Options include a full-face respirator with appropriate cartridges (Type ABEK) or a full-face supplied-air respirator.[1][5] |
Glove Selection and Chemical Resistance
The selection of an appropriate glove material is crucial for preventing skin exposure. Breakthrough time—the time it takes for a chemical to permeate the glove material—is a key factor. While data for this compound is limited, information on chemically similar substances and general ratings can guide selection. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | General Rating | Breakthrough Time (Guideline) | Notes |
| Nitrile | Excellent[6] | > 8 hours[7] | Provides good resistance to many chemicals, but some sources indicate poor resistance to amines.[6][8] Must be changed immediately upon contact.[8] |
| Butyl Rubber | Recommended[4] | > 8 hours (for similar chemicals)[7] | Often recommended for handling amines and ketones. |
| Neoprene | Recommended[4] | > 4 hours (for similar chemicals)[7] | A suitable alternative to Butyl Rubber with good chemical resistance. |
| Natural Rubber | Poor[6] | < 1 hour[7] | Not recommended for handling this compound.[6] |
Note: The provided breakthrough times are general guidelines.[7] Actual performance can be affected by glove thickness, chemical concentration, temperature, and potential for abrasion.[7] Always use gloves specifically designed for chemical handling and dispose of them immediately after contamination.[6]
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is essential for safety. The following workflow outlines the necessary steps from preparation to waste management.
Safe Handling Workflow Diagram
Caption: Workflow for safely handling and disposing of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before beginning work, ensure all engineering controls, such as the chemical fume hood and ventilation systems, are functioning correctly.[3]
-
Confirm that an emergency eyewash station and safety shower are immediately accessible.[3]
-
Select and inspect all necessary PPE as detailed in the table above.[1]
-
Keep ignition sources, such as open flames and non-explosion-proof equipment, away from the handling area.[2][3] this compound is a flammable liquid.[2]
-
Ensure all equipment is properly grounded to prevent static discharge.[2][9]
-
-
Handling:
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1][2] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water.[3][4] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill Management Protocol
-
Minor Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Remove all sources of ignition.[4]
-
Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like sand or earth.[9][11]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[3][9]
-
-
Major Spill:
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.[4]
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[2][3] Handle uncleaned containers as you would the product itself.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed and certified disposal company.[1] Do not pour down the drain or dispose of in regular trash.[1][12]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. DI-N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. DI-N-BUTYLAMINE (DNBA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 11. This compound | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. d.analytichem.com [d.analytichem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
